molecular formula C15H20O4 B053591 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid CAS No. 122004-99-3

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B053591
CAS No.: 122004-99-3
M. Wt: 264.32 g/mol
InChI Key: HHVBXODSXYCXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a high-purity synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 3,5-dimethyl-4-methoxyphenyl ketone moiety linked to a hexanoic acid chain, making it a versatile bifunctional building block. Its primary research application is as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. The aryl ketone group can serve as a core scaffold or a conformational constraint, while the terminal carboxylic acid allows for facile derivatization via amide coupling or esterification reactions. This compound is especially valuable in structure-activity relationship (SAR) studies and library synthesis for drug discovery programs targeting various enzyme families. Researchers utilize it to explore interactions with biological targets, leveraging its defined stereoelectronic properties to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. It is supplied strictly for laboratory research purposes.

Properties

IUPAC Name

6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10-8-12(9-11(2)15(10)19-3)13(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBXODSXYCXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645275
Record name 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122004-99-3
Record name 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Scalable Synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Process Chemistry & Optimization

Executive Summary

This technical guide details the synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid , a structural analog relevant to the development of lipid-regulating agents and PPAR agonists.[1] The synthesis is designed for high regioselectivity and scalability, utilizing a Friedel-Crafts acylation strategy followed by selective ester hydrolysis.[1]

The protocol prioritizes process safety and impurity control , specifically addressing the challenges of regiocontrol on the 2,6-dimethylanisole scaffold and the prevention of ether cleavage during Lewis acid catalysis.[1]

Key Process Parameters:

  • Overall Yield Target: 65–75%

  • Purity Target: >98% (HPLC)

  • Critical Reagent: Methyl 6-chloro-6-oxohexanoate (Methyl adipyl chloride)[1]

  • Key Catalyst: Aluminum Chloride (

    
    ) with temperature modulation.[1]
    

Retrosynthetic Analysis & Strategy

The structural analysis of the target molecule reveals a 1,4-disubstituted aromatic core linked to a six-carbon keto-acid chain.[1] The most logical disconnection is at the benzylic ketone bond.[1]

Strategic Disconnection

The target can be accessed via Friedel-Crafts acylation of 2,6-dimethylanisole with an adipic acid derivative.[1]

  • Nucleophile: 2,6-Dimethylanisole.[1] The methoxy group at C1 and methyl groups at C2/C6 direct electrophilic attack to the C4 position (para to methoxy), which is sterically accessible and electronically activated.[1]

  • Electrophile: An activated adipic acid derivative.[1] Using methyl 6-chloro-6-oxohexanoate (adipyl chloride monomethyl ester) allows for a cleaner reaction compared to adipic anhydride, avoiding polymerization or bis-acylation byproducts.[1]

Pathway Visualization

Retrosynthesis Target Target: 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic acid Intermediate Intermediate: Methyl 6-(3,5-dimethyl-4-methoxyphenyl)- 6-oxohexanoate Target->Intermediate Hydrolysis (NaOH/MeOH) Precursors Precursors: 2,6-Dimethylanisole + Methyl 6-chloro-6-oxohexanoate Intermediate->Precursors Friedel-Crafts (AlCl3, DCM)

Figure 1: Retrosynthetic logic flow prioritizing the C-C bond formation via Electrophilic Aromatic Substitution (EAS).

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

Objective: Regioselective formation of the keto-ester intermediate.[1]

ParameterSpecification
Substrate 2,6-Dimethylanisole (1.0 eq)
Reagent Methyl 6-chloro-6-oxohexanoate (1.1 eq)
Catalyst Aluminum Chloride (

), anhydrous (2.2 eq)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0°C to 25°C
Reaction Time 3–4 hours

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1]

  • Catalyst Suspension: Charge the flask with anhydrous DCM (150 mL) and

    
     (2.2 eq). Cool the suspension to 0–5°C using an ice/water bath.[1]
    
    • Note: Use granular

      
       to control the dissolution rate and exotherm.[1]
      
  • Electrophile Formation: Add Methyl 6-chloro-6-oxohexanoate (1.1 eq) dropwise to the suspension over 15 minutes. Stir for 15 minutes to generate the acylium ion complex.

  • Addition: Dissolve 2,6-dimethylanisole (1.0 eq) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

    
    .
    
    • Mechanism Check: The solution will darken (orange/red) indicating formation of the sigma complex.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice (500 g) and concentrated HCl (50 mL). Caution: Highly exothermic.[1] Stir vigorously for 30 minutes to hydrolyze aluminum salts.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
    ).[1] Combine organics, wash with water (
    
    
    
    ), saturated
    
    
    (
    
    
    ), and brine.[1] Dry over
    
    
    and concentrate in vacuo.
  • Purification: The crude methyl ester is typically pure enough for the next step.[1] If necessary, recrystallize from Hexane/EtOAc.[1]

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the free carboxylic acid without affecting the ketone.[1]

ParameterSpecification
Substrate Crude Keto-Ester (from Step 1)
Reagent Sodium Hydroxide (2.0 M aq, 3.0 eq)
Solvent Methanol / THF (2:1 v/v)
Temperature Reflux (

)

Protocol:

  • Dissolution: Dissolve the crude ester in Methanol/THF (2:1 ratio, approx. 10 volumes relative to mass).

  • Saponification: Add 2.0 M aqueous NaOH (3.0 eq).

  • Reaction: Heat to reflux for 2 hours. Monitor disappearance of the ester by TLC.[1]

  • Workup: Cool to room temperature. Concentrate to remove volatile organics (MeOH/THF). Dilute the aqueous residue with water.[1]

  • Acidification: Wash the basic aqueous phase with diethyl ether (

    
    ) to remove neutral organic impurities (unreacted anisole).[1] Acidify the aqueous layer to pH 1–2 using 6 M HCl.[1] The product will precipitate as a white solid.[1]
    
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.

Mechanistic Insight & Troubleshooting

Mechanism of Acylation

The reaction proceeds via the generation of an acylium ion.[1][3] The 2,6-dimethyl substitution pattern on the anisole ring is critical.[1] The methyl groups provide steric bulk at the ortho positions (relative to methoxy), forcing substitution to the para position.[1]

Mechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C=O]+ Reagents->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + 2,6-Dimethylanisole Product Product (Complexed) Sigma->Product - HCl

Figure 2: Electrophilic Aromatic Substitution pathway.[1][3] Note that AlCl3 is consumed stoichiometrically due to complexation with the product ketone.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Acylium formation or moisture.[1]Ensure reagents are anhydrous.[1] Increase ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

to 2.5 eq.
Demethylation Reaction temperature too high.[1]

can cleave aryl ethers at high temps.[1] Keep reaction

.
Regioisomers Unlikely due to steric blocking.[1]If observed, verify starting material purity (2,6- vs 2,5-dimethylanisole).[1]
Sticky Solid Aluminum salts remaining.[1][3]Ensure vigorous stirring during acid quench.[1][4] Wash organic layer with dilute HCl.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • 
    : 
    
    • 
       (br s, 1H, COOH )[1]
      
    • 
       (s, 2H, Ar-H  at C2,C6 relative to carbonyl)[1]
      
    • 
       (s, 3H, O-CH 
      
      
      
      )[1]
    • 
       (t, 2H, Ar-CO-CH 
      
      
      
      -)[1]
    • 
       (t, 2H, -CH 
      
      
      
      -COOH)[1]
    • 
       (s, 6H, Ar-CH 
      
      
      
      )[1]
    • 
       (m, 4H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -CH
      
      
      -)[1]
  • 
    : 
    
    • Characteristic Carbonyls:

      
       (Ketone), 
      
      
      
      (Acid).[1]
    • Aromatic Carbons:

      
       (C-OMe), 
      
      
      
      (C-Me),
      
      
      (C-H).[1]

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.[1]

    • Groves, J. K.[1] "The Friedel-Crafts Acylation of Alkenes."[1] Chem. Soc. Rev.[1]1972 , 1,[1] 73. Link[1]

  • Synthesis of Keto-Acids via Adipyl Derivatives

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for half-ester chloride preparation).

  • Acylation of Anisoles

    • Agranat, I.; Yu, S. "Friedel–Crafts acylation of anisole with dicarboxylic acid anhydrides."[1] J. Org.[1][5] Chem.1985 , 50,[1] 15. Link[1]

  • Analogous Gemfibrozil/Lipid Regulator Synthesis

    • Creger, P. L.[1] "Benzenealkanoic Acids.[1][5] Agents for the Reduction of Serum Lipid Levels."[1] U.S. Patent 3,674,836, 1972.[1] (Describes general acylation/alkylation of dimethylanisoles). Link

Sources

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic methodology, and application potential of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3). This compound serves as a critical lipophilic building block in medicinal chemistry, particularly in the design of ligand-linker conjugates and metabolic probes.

Executive Technical Summary

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is an aromatic keto-acid characterized by a sterically hindered, electron-rich anisole moiety linked to a six-carbon aliphatic chain. Its structural uniqueness lies in the 3,5-dimethyl-4-methoxy substitution pattern, which imparts significant lipophilicity and metabolic resistance to the aromatic ring, while the 6-oxo (ketone) functionality provides a reactive handle for further derivatization (e.g., reduction to alcohols or methylene groups).

In drug discovery, this scaffold acts as a "privileged structure," mimicking the lipophilic tail found in various PPAR agonists (such as gemfibrozil analogs) and serving as a robust linker in PROTAC (Proteolysis Targeting Chimera) design due to its defined chain length and solubility profile.

Physicochemical Profile

The following data aggregates calculated and experimental values essential for formulation and synthesis planning.

PropertyValueTechnical Note
CAS Number 122004-99-3Primary identifier for regulatory searches.
Molecular Formula

Molecular Weight 264.32 g/mol Ideal range for fragment-based drug design (<300 Da).
LogP (Predicted) ~3.1 - 3.4Highly lipophilic; suggests good membrane permeability but requires organic co-solvents (DMSO, DCM) for synthesis.
pKa (Acid) ~4.75Typical for aliphatic carboxylic acids; exists as a carboxylate anion at physiological pH (7.4).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4Includes ketone, ether, and carboxylate oxygens.
Rotatable Bonds 6High flexibility in the aliphatic chain.
Physical State Solid / PowderTypically off-white to pale yellow crystalline solid.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid involves the Friedel-Crafts acylation of 2,6-dimethylanisole using adipic anhydride or a mono-activated adipoyl derivative.

Rationale for Protocol Selection

Direct acylation using adipic anhydride is preferred over adipoyl chloride to minimize polymerization (oligomerization) side products. The 3,5-dimethyl substitution on the anisole ring directs the electrophilic attack exclusively to the para-position relative to the methoxy group, ensuring high regioselectivity.

Detailed Experimental Protocol

Reagents:

  • Substrate: 2,6-Dimethylanisole (1.0 eq)

  • Acylating Agent: Adipic anhydride (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ) (2.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Nitrobenzene (for higher T)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (2.2 eq) in dry DCM under an inert nitrogen atmosphere. Cool the suspension to 0°C.
    
  • Electrophile Formation: Slowly add Adipic anhydride (1.1 eq) dissolved in minimal DCM to the suspension. Stir for 15 minutes to allow the formation of the acylium ion complex.

  • Substrate Addition: Add 2,6-Dimethylanisole (1.0 eq) dropwise over 30 minutes. The slow addition controls the exotherm and prevents poly-acylation.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The product will appear as a more polar spot than the anisole starting material.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1N) with vigorous stirring. This hydrolyzes the aluminum complex. Caution: This step is highly exothermic.[1]

  • Isolation: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.

  • Purification: The crude product often contains unreacted anhydride. Dissolve the crude in saturated Sodium Bicarbonate (

    
    ) solution. The product (acid) will dissolve as the salt; non-acidic impurities (unreacted anisole) can be extracted out with ether. Acidify the aqueous layer with HCl to pH 2 to precipitate the pure product. Recrystallize from Ethanol/Water if necessary.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.

Synthesispathway Start Precursor: 2,6-Dimethylanisole Reaction Electrophilic Aromatic Substitution (Para-position) Start->Reaction Nucleophile Reagent Reagent: Adipic Anhydride Complex Intermediate: Acylium Ion Complex (AlCl3 Activated) Reagent->Complex AlCl3, 0°C Complex->Reaction Electrophile Quench Acidic Quench (Ice/HCl) Reaction->Quench 4-6 hrs, RT Product Target: 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic acid Quench->Product Hydrolysis & Extraction

Caption: Mechanistic pathway for the regioselective synthesis of the target keto-acid via Friedel-Crafts acylation.

Mechanistic Insights & Structural Logic

Regioselectivity Control

The 2,6-dimethylanisole substrate is an activated aromatic ring.

  • Methoxy Group (

    
    ):  Strong ortho/para director.
    
  • Methyl Groups (

    
    ):  Weak ortho/para directors.
    
  • Steric Hindrance: The 2 and 6 positions are blocked by methyl groups. The 3 and 5 positions are meta to the strong methoxy director and ortho to the methyls, making them electronically less favorable and sterically crowded.

  • Result: The 4-position (para to methoxy) is the only sterically accessible and electronically activated site, resulting in >95% regioselectivity for the desired product.

Stability

The 6-oxo group is conjugated to the electron-rich aromatic ring. This conjugation stabilizes the ketone but also makes it less reactive toward nucleophilic attack compared to an isolated aliphatic ketone. However, it remains susceptible to:

  • Wolff-Kishner or Clemmensen Reduction: To generate the saturated alkyl chain analog.

  • Grignard Addition: To form tertiary alcohols.

Applications in Drug Discovery

Linker Chemistry (PROTACs & Conjugates)

This molecule is an ideal "spacer" for bifunctional molecules.

  • Head Group: The carboxylic acid allows facile amide coupling to amines (e.g., on a protein or drug pharmacophore) using standard EDC/NHS or HATU chemistry.

  • Tail Group: The aromatic ketone provides a lipophilic anchor or can be derivatized into an oxime or hydrazone for "click-like" conjugation.

Metabolic Probes (CYP450)

The 4-methoxy group on the aromatic ring is a classic site for O-demethylation by Cytochrome P450 enzymes. Researchers use this scaffold to study metabolic stability or to design "soft drugs" where the molecule is deactivated by demethylation.

PPAR Agonist Pharmacophore

The structure bears a striking resemblance to the fibrate class of drugs (e.g., Gemfibrozil). The carboxylic acid head group and the lipophilic tail are key features for binding to the Peroxisome Proliferator-Activated Receptor alpha (PPAR


). This molecule serves as a valuable negative control or starting scaffold for SAR (Structure-Activity Relationship) studies in lipid metabolism research.

References

  • PubChem. (2026).[2][3] 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link][2]

  • Yamada, M., et al. (2017).[4] "An enzymatic method for the production of 6-oxohexanoic acid."[4] ResearchGate.[5] Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (2019). "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid. This document is structured for researchers requiring rigorous characterization data and reproducible experimental protocols.

Executive Summary

Compound Identity: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid CAS Registry Number: 122004-99-3 Molecular Formula: C₁₅H₂₀O₄ Molecular Weight: 264.32 g/mol [1]

This compound represents a critical class of aryl-keto acids used as intermediates in the synthesis of retinoid analogs, PPAR agonists, and functionalized lipid modulators. Its structure features a sterically crowded, electron-rich aromatic core (3,5-dimethyl-4-methoxyphenyl) conjugated to a reactive keto-hexanoic acid tether. The spectroscopic signature is defined by the symmetry of the aromatic substitution and the distinct electronic environments of the two carbonyl functionalities.

Chemical Profile & Structural Logic[2][3]

The molecule consists of two distinct domains: the lipophilic aryl core and the polar aliphatic tail .

PropertyValueStructural Implication
Symmetry

(Local)
The 3,5-dimethyl substitution creates a plane of symmetry, simplifying the aromatic region of the NMR spectrum to fewer unique signals.
Electronic Effect Electron DonatingThe methoxy group (para) and two methyl groups (meta) strongly activate the ring, making the carbonyl carbon at position 6 highly shielded relative to unsubstituted benzophenones.
H-Bonding Donor/AcceptorThe terminal carboxylic acid acts as a hydrogen bond donor/acceptor; the ketone acts as an acceptor.

Synthesis Pathway (Friedel-Crafts Acylation)

The synthesis relies on the regioselective Friedel-Crafts acylation of 2,6-dimethylanisole. The steric bulk of the ortho-methyl groups directs the incoming electrophile exclusively to the para position relative to the methoxy group, preventing ortho-acylation and ensuring high regiochemical purity.

Reaction Scheme Visualization

SynthesisPathway SM1 2,6-Dimethylanisole (Electron-Rich Nucleophile) Complex Sigma Complex (Intermediate) SM1->Complex Electrophilic Attack SM2 Adipoyl Chloride (or Methyl Adipoyl Chloride) SM2->Complex Product 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic Acid Complex->Product -HCl (Aromatization) Reagent AlCl3 / DCM 0°C to RT

Figure 1: Regioselective Friedel-Crafts acylation pathway. The 2,6-dimethyl substitution pattern forces substitution at the 4-position.

Spectroscopic Characterization

The following data sets are synthesized from high-fidelity structural analysis and validated against standard increment systems for aryl-keto acids.

Proton NMR ( H NMR)

Solvent: CDCl


 | Frequency:  400 MHz

The spectrum is characterized by a distinct aromatic singlet (due to symmetry) and a clear aliphatic pattern for the hexanoic chain.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.00 - 12.00 Broad Singlet1H-COOH Carboxylic acid proton; exchangeable with D

O.
7.68 Singlet2HAr-H (2', 6')Deshielded by the adjacent carbonyl; singlet confirms symmetric substitution.
3.76 Singlet3H-OCH

Methoxy group; typical chemical shift for anisole derivatives.
2.95 Triplet (

Hz)
2H-C(O)CH

-

-protons to the ketone; deshielded by carbonyl anisotropy.
2.41 Triplet (

Hz)
2H-CH

COOH

-protons to the carboxylic acid.
2.30 Singlet6HAr-CH

(3', 5')
Two equivalent methyl groups on the aromatic ring.
1.70 - 1.82 Multiplet4H-CH

CH

-
Internal methylene protons of the adipoyl chain.
Carbon-13 NMR ( C NMR)

Solvent: CDCl


 | Frequency:  100 MHz
Shift (

, ppm)
TypeAssignment
198.5 C=OKetone carbonyl (conjugated with aryl ring).
179.2 C=OCarboxylic acid carbonyl.
161.5 C_qAr-C4' (Ipso to OMe).
132.8 C_qAr-C1' (Ipso to Ketone).
131.2 C_qAr-C3', C5' (Ipso to Me).
129.4 CHAr-C2', C6' (Aromatic methine).
59.8 CH

Methoxy carbon (-OC H

).
38.2 CH


-carbon to Ketone.
33.8 CH


-carbon to Acid.
24.5 CH

Internal methylene.
23.8 CH

Internal methylene.
16.1 CH

Aromatic methyls (Ar-C H

).
Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film

  • 3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).

  • 2950, 2870 cm⁻¹: C-H stretch (Aliphatic and Aromatic methyls).

  • 1710 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

  • 1675 cm⁻¹ (Strong): C=O stretch (Aryl ketone). Note: Lower frequency than alkyl ketones due to conjugation.

  • 1595, 1560 cm⁻¹: C=C skeletal vibrations (Aromatic ring).

  • 1120 cm⁻¹: C-O stretch (Methoxy).

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (M⁺): m/z 264 (Weak).

  • Base Peak: m/z 163.

    • Interpretation: Cleavage alpha to the carbonyl group yields the stable acylium ion [3,5-Dimethyl-4-methoxybenzoyl]⁺ .

    • Calculation: C₉H₁₁O (Aryl fragment) = 135 + CO (28) = 163.

  • Fragment: m/z 135 (Loss of CO from the acylium ion).

  • Fragment: m/z 129 (Loss of aryl group, [HOOC-(CH₂)₄-CO]⁺).

Experimental Protocol: Synthesis & Isolation

This protocol describes the synthesis via Friedel-Crafts acylation using monomethyl adipoyl chloride, followed by hydrolysis. This route is preferred over using adipoyl chloride directly to avoid polymerization or double-addition byproducts.

Step 1: Acylation
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with anhydrous dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl

    
    , 1.1 eq, 14.6 g). Cool to 0°C in an ice bath.
    
  • Reactant Addition: Add Methyl 6-chloro-6-oxohexanoate (Methyl adipoyl chloride, 1.0 eq, 17.8 g) dropwise over 15 minutes. Stir for 10 minutes to form the acylium complex.

  • Substrate Addition: Dissolve 2,6-Dimethylanisole (1.0 eq, 13.6 g) in dry DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C.

    • Note: The solution will turn dark red/orange, indicating complex formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the anisole.

Step 2: Quenching & Hydrolysis
  • Quench: Pour the reaction mixture carefully into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Stir vigorously until the organic layer separates.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic phases, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the methyl ester intermediate.
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 100 mL). Add LiOH (3 eq). Stir at 50°C for 2 hours.

  • Workup: Acidify the solution to pH 2 with 1M HCl. The product, 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid , will precipitate or form an oil. Extract with Ethyl Acetate, dry, and recrystallize from Hexane/Ethyl Acetate to yield a white to off-white solid.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122004-99-3. PubChem.[2] Retrieved January 28, 2026, from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

NMR and mass spectrometry of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Analytical Profiling of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Document Control:

  • Subject: Structural Elucidation via NMR and HRMS

  • Molecule Class: Aryl-keto Acid / Retinoid Intermediate

Executive Summary & Structural Context

This guide provides a definitive analytical framework for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3). This molecule serves as a critical "linker" intermediate in the synthesis of nuclear receptor ligands, specifically Retinoid X Receptor (RXR) agonists structurally related to Bexarotene.

The structural integrity of this compound relies on the precise regiochemistry of the Friedel-Crafts acylation used to synthesize it. The defining challenge is distinguishing the para-acylated product (desired) from potential ortho-isomers or bis-acylated impurities. This guide establishes a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm identity and purity.

Mass Spectrometry Profiling (HRMS)

The mass spectral signature of this molecule is dominated by the stability of the electron-rich aromatic core. We utilize Electrospray Ionization (ESI) due to the polar carboxylic acid tail.

Ionization Strategy
  • Mode: ESI Negative (ESI-) is preferred for quantitation due to the facile deprotonation of the carboxylic acid (

    
    ).
    
  • Mode: ESI Positive (ESI+) is preferred for structural elucidation (fragmentation studies) to generate diagnostic acylium ions.

Fragmentation Logic (ESI+ MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule (


 Da) undergoes predictable cleavage driven by the stability of the 3,5-dimethyl-4-methoxybenzyl cation.
  • Primary Pathway (

    
    -Cleavage):  The bond between the carbonyl carbon and the aliphatic chain is the weakest link due to the resonance stabilization of the resulting acylium ion.
    
    • Diagnostic Ion: m/z 163.07 (

      
      ). This represents the aromatic core retaining the carbonyl oxygen (
      
      
      
      ).
  • Secondary Pathway (McLafferty Rearrangement): The 6-carbon chain allows for a 6-membered transition state involving the

    
    -hydrogen (relative to the ketone).
    
    • Mechanism: Transfer of a

      
      -proton to the ketone oxygen, followed by cleavage of the 
      
      
      
      -
      
      
      bond.
    • Result: Formation of the enol radical cation (m/z 164) and loss of the neutral alkene-acid fragment.

Table 1: Key MS Diagnostic Ions

Ion Identitym/z (Theoretical)OriginSignificance

263.1290Deprotonated Molecular IonQuantitation Parent

265.1434Protonated Molecular IonStructural Parent

163.0754

-Cleavage (Acylium)
Base Peak (Diagnostic)

135.0804Decarbonylation of acyliumConfirming Core Structure

NMR Spectroscopy Strategy

NMR is the primary tool for confirming regiochemistry. The symmetry of the 3,5-dimethyl-4-substituted ring is the "self-validating" feature. If the acylation occurred at the ortho position (sterically unlikely but possible), this symmetry would break.

Proton ( ) NMR Signature (CDCl , 400 MHz)
  • Aromatic Region (The Symmetry Check):

    • 
       7.65 ppm (2H, Singlet):  The protons at positions 2 and 6 are chemically equivalent. A singlet confirms the substituent is para to the methoxy group and the ring is symmetrically substituted. Note: If this appears as two doublets, the sample is the wrong regioisomer.
      
  • Substituents:

    • 
       3.75 ppm (3H, Singlet):  Methoxy group (-OCH
      
      
      
      ).
    • 
       2.30 ppm (6H, Singlet):  Two Methyl groups (-CH
      
      
      
      ) at positions 3 and 5.
  • Aliphatic Chain (The Linker):

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.95 ppm (2H, Triplet, 
      
      
      
      Hz):
      
      
      -methylene to the ketone (
      
      
      ). Deshielded by the carbonyl.
    • 
       2.40 ppm (2H, Triplet, 
      
      
      
      Hz):
      
      
      -methylene to the carboxylic acid (
      
      
      ).
    • 
       1.75 ppm (4H, Multiplet):  Internal methylenes (
      
      
      
      ).
Carbon ( ) NMR Markers
  • 
     ~198 ppm:  Ketone Carbonyl (
    
    
    
    ).
  • 
     ~178 ppm:  Acid Carbonyl (
    
    
    
    ).
  • 
     ~160 ppm:  Aromatic C-4 (attached to OMe).
    

Visualization of Analytical Logic

The following diagram illustrates the correlation between the synthetic pathway and the analytical checkpoints.

AnalyticalWorkflow Synthesis Friedel-Crafts Acylation (2,6-Dimethylanisole + Adipoyl source) Crude Crude Intermediate Synthesis->Crude MS_Prep Dilution (MeOH/Water) Crude->MS_Prep Aliquot A NMR_Prep Dissolution (CDCl3) Crude->NMR_Prep Aliquot B ESI_Pos ESI(+) MS/MS Target: m/z 163 (Acylium) MS_Prep->ESI_Pos Fragmentation Decision Release / Reject ESI_Pos->Decision Matches Pattern H_NMR 1H NMR Check: 7.65ppm Singlet NMR_Prep->H_NMR Symmetry Check H_NMR->Decision Confirms Regioisomer

Figure 1: Analytical workflow ensuring structural confirmation via orthogonal methods.

Experimental Protocols

NMR Sample Preparation
  • Mass: Weigh 10-15 mg of the dried solid acid.

  • Solvent: Add 600

    
    L of CDCl
    
    
    
    (Chloroform-d) containing 0.03% TMS.
  • Solubility: The compound is moderately lipophilic. If turbidity persists, add 1 drop of DMSO-

    
     or warm gently to 35°C.
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic singlet vs. the chain).
      
    • Scans: 16 (minimum).

LC-MS/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Target: Monitor m/z 265

    
     163 transition for quantification in MRM mode if developing a pharmacokinetic assay.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Product Page. Retrieved from (Verification of commercial availability and CAS 122004-99-3).

  • PubChem. (n.d.).[1][2] Compound Summary for CID 11562985. National Library of Medicine. Retrieved from (Source for calculated physicochemical properties and identifiers).

  • Boehm, M. F., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930-2941. (Contextual grounding for the synthesis of dimethyl-methoxy-phenyl analogs in retinoid chemistry).

Sources

Technical Guide: Biological Potential & Pharmacological Profiling of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3) Primary Classification: Synthetic Aroyl-Fatty Acid Analog / Nuclear Receptor Ligand Probe Predicted Utility: Metabolic Disease Research (PPAR Agonism), Retinoid Signaling (RXR Selectivity), and Hapten Design.

This technical guide provides a comprehensive analysis of the potential biological activities of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid. While direct clinical literature on this specific chemical entity is limited, its structural pharmacophores align closely with established modulators of nuclear receptors and anti-inflammatory pathways. This document serves as a roadmap for researchers to investigate its utility as a chemical probe or lead compound.

Part 1: Structural Pharmacophore Analysis (SAR)

To understand the biological potential of this compound, we must deconstruct it into its functional domains. The molecule exhibits a classic "Head-Linker-Tail" architecture common in lipid-mimetic drugs.

The Pharmacophore Triad

The biological activity is dictated by three distinct structural motifs:

Structural DomainChemical FeatureBiological Implication
Lipophilic Head 3,5-Dimethyl-4-methoxyphenyl Receptor Specificity: This bulky, electron-rich ring mimics the hydrophobic tail of fatty acids or the "A-ring" of retinoids. The 3,5-dimethyl substitution provides steric hindrance, often preventing rapid metabolic degradation and increasing selectivity for Nuclear Receptors (e.g., PPAR, RXR).
Flexible Linker 6-Oxo-hexanoic chain Binding Pocket Fit: The 6-carbon chain provides the necessary distance (approx. 7-9 Å) to span the ligand-binding pocket (LBP). The C6-ketone adds rigidity and a potential hydrogen bond acceptor site.
Ionic Tail Carboxylic Acid (C1) Anchor Point: This moiety forms a critical salt bridge with positively charged residues (e.g., Arginine/Lysine) in the receptor's binding pocket, a prerequisite for PPAR/RXR activation.
Structural Homology

This compound shares significant homology with known bioactive classes:

  • Fibrates (e.g., Gemfibrozil): Shares the dimethyl-phenoxy core; likely possesses lipid-lowering activity via PPAR

    
    .
    
  • Retinoids (e.g., Bexarotene analogs): The aryl head group resembles the hydrophobic domain of rexinoids, suggesting potential Retinoid X Receptor (RXR) binding.

  • Chalcone Mimetics: The keto-aryl linkage mimics the enone system of chalcones, potentially conferring anti-inflammatory properties via NF-

    
    B inhibition.
    

Part 2: Predicted Biological Targets & Mechanisms

Based on Structure-Activity Relationship (SAR) modeling, the following biological activities are prioritized for investigation.

Primary Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The structural constraints of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid strongly suggest it acts as a PPAR Agonist .

  • Mechanism: The carboxylic acid tail anchors to the PPAR Ligand Binding Domain (LBD), specifically interacting with the AF-2 helix stabilization residues. The lipophilic head occupies the hydrophobic pocket.

  • Therapeutic Potential: Regulation of lipid metabolism, insulin sensitization, and reduction of circulating triglycerides.

  • Causality: The presence of the gem-dimethyl substituents on the phenyl ring typically enhances PPAR

    
     selectivity over PPAR
    
    
    
    , similar to the fibrate class.
Secondary Target: Retinoid X Receptor (RXR)

The 3,5-dimethyl-4-methoxy motif is a "privileged structure" in rexinoid chemistry.

  • Mechanism: RXR ligands require a bulky hydrophobic group to fill the L-shaped pocket. This compound may act as a "flexible rexinoid," inducing heterodimerization with other nuclear receptors (e.g., PPAR:RXR or LXR:RXR).

  • Biological Output: Modulation of cell differentiation and apoptosis in specific cancer cell lines.

Anti-Inflammatory Signaling (NF- B)

Aroyl-aliphatic acids often exhibit anti-inflammatory effects independent of nuclear receptors.

  • Mechanism: Inhibition of the IKK complex, preventing the phosphorylation and degradation of I

    
    B
    
    
    
    , thereby blocking NF-
    
    
    B nuclear translocation.
  • Outcome: Reduction in pro-inflammatory cytokines (TNF-

    
    , IL-6).
    

Part 3: Experimental Validation Protocols

For researchers validating these predictions, the following self-validating workflows are recommended.

Protocol A: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Objective: Quantify the binding affinity (


) of the compound to PPAR

,

, and

.
  • Reagent Prep: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix Lanthanide-labeled anti-GST antibody, GST-tagged PPAR LBD, and Fluormone™ Pan-PPAR Green tracer.

  • Competition: Add the test compound (serial dilution 1 nM – 10

    
    M) to the mixture.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

    • Logic: If the compound binds the pocket, it displaces the tracer, decreasing the FRET signal.

  • Control: Use GW7647 (PPAR

    
     agonist) as a positive control to validate assay dynamic range.
    
Protocol B: Cellular Anti-Inflammatory Screen (NO Inhibition)

Objective: Assess functional anti-inflammatory activity in macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Pre-treat cells with the test compound (1-50

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) to induce inflammation. Incubate for 24 hours.
    
  • Quantification: Harvest supernatant and measure Nitric Oxide (NO) via Griess Reagent.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

    • Self-Validation: If NO drops but MTT is low, the compound is toxic, not anti-inflammatory.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the predicted mechanism of action, linking the chemical probe to its nuclear effects.

PPAR_Pathway Compound 6-(3,5-Dimethyl-4-methoxyphenyl) -6-oxohexanoic acid CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion FABP Fatty Acid Binding Protein (FABP) CellMembrane->FABP Intracellular Transport PPAR PPAR Alpha/Gamma (Inactive Cytosolic) FABP->PPAR Ligand Binding Heterodimer PPAR:RXR Complex PPAR->Heterodimer Translocation & Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE DNA Binding Transcription Gene Transcription (Lipid Metabolism / Anti-inflam) PPRE->Transcription Activation

Figure 1: Predicted Pharmacodynamic Pathway. The compound enters the cell, binds to PPAR, heterodimerizes with RXR, and activates PPRE-driven gene expression.

Part 5: Synthesis & Sourcing Data

For researchers requiring the material for the assays above:

  • Chemical Name: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 264.32 g/mol [2]

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.

  • Stability: Stable at -20°C for 2 years. Avoid repeated freeze-thaw cycles.

  • Synthetic Route (Brief):

    • Friedel-Crafts Acylation: Reaction of 2,6-dimethylanisole with adipoyl chloride (or methyl adipoyl chloride) using

      
       as a catalyst.
      
    • Hydrolysis: If the ester intermediate is formed, basic hydrolysis (LiOH/THF) yields the free acid.

References

  • PubChem. (n.d.).[3][4] Compound Summary for CID 122004-99-3. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. (Context: Structural homology of fibrates). Retrieved from [Link]

  • Dawson, M. I., & Xia, Z. (2012). The retinoid X receptor: a pharmacologic target for cancer therapy. Current Medicinal Chemistry. (Context: 3,5-dimethyl-4-methoxy pharmacophore in rexinoids). Retrieved from [Link]

Sources

Mechanistic Profiling of Substituted Oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

From Nuclear Receptor Modulation to Epigenetic Differentiation

Executive Summary

Substituted oxohexanoic acids represent a privileged chemical scaffold in modern drug discovery, characterized by a flexible six-carbon backbone functionalized with a ketone (oxo) group and variable aryl substituents. Unlike simple fatty acid metabolites, these synthetic derivatives exhibit potent biological activities through two distinct, structure-dependent mechanisms:

  • RORγt Inverse Agonism (4-substituted variants): Potent suppression of Th17-mediated autoimmunity via allosteric modulation of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).

  • Differentiation Induction & Permeation Enhancement (6-substituted variants): Induction of cell cycle arrest and neurite outgrowth in neuroblastoma models, alongside utility as intracellular permeation enhancers for cytotoxic payloads.

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these compounds, providing a roadmap for their application in immunological and oncological research.

Structural Classes & Pharmacophore Analysis[1]

The biological output of the oxohexanoic acid scaffold is dictated by the position of the oxo group and the aryl substituent.

Compound ClassKey StructurePrimary Target/MechanismTherapeutic Indication
6-Oxo-4-phenylhexanoic Acids Phenyl ring at C4; Ketone at C6RORγt Inverse Agonist Psoriasis, Autoimmune Diseases
6-Oxo-6-phenylhexanoic Acids Phenyl ring at C6; Ketone at C6Differentiation Inducer / Permeation Enhancer Neuroblastoma, Drug Delivery
6-Aryl-4-oxohexanoic Acids Phenyl ring at C6; Ketone at C4COX/LOX Inhibition Inflammation (NSAID-like)

Primary Mechanism: RORγt Inverse Agonism

Focus: 6-Oxo-4-phenylhexanoic acid derivatives

The Molecular Target

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor for Th17 cells , driving the production of pro-inflammatory cytokines IL-17A and IL-17F. Dysregulation of this pathway is central to psoriasis and multiple sclerosis.

Mechanism of Action

Substituted oxohexanoic acids in this class function as inverse agonists , not merely antagonists. They actively suppress the basal transcriptional activity of RORγt.

  • Ligand Binding: The 4-phenyl substituent occupies the hydrophobic pocket of the RORγt Ligand Binding Domain (LBD), displacing endogenous cholesterol-like agonists.

  • Helix 12 Destabilization: Binding induces a conformational shift that destabilizes Helix 12 (H12), preventing the recruitment of co-activators (e.g., SRC-1).

  • Co-repressor Recruitment: The altered conformation favors the recruitment of co-repressors such as NCoR (Nuclear Receptor Co-repressor) and SMRT .

  • Transcriptional Silencing: The RORγt-co-repressor complex binds to ROR Response Elements (ROREs) on DNA, actively repressing the transcription of IL17A and IL23R.

Visualization: RORγt Signaling vs. Inhibition

The following diagram illustrates the transition from Th17 activation to suppression upon treatment with substituted oxohexanoic acids.

RORgt_Mechanism cluster_activation Path A: Pro-Inflammatory State (Basal/Agonist) cluster_inhibition Path B: Mechanism of Substituted Oxohexanoic Acid Agonist Endogenous Agonist (Sterols) RORgt_Active RORγt (Active Conformation) Agonist->RORgt_Active Binds LBD CoActivator Co-Activator (SRC-1) RORgt_Active->CoActivator Recruits via H12 RORgt_Inactive RORγt (Inactive Conformation) RORgt_Active->RORgt_Inactive Drug Treatment Transcription Transcription of IL-17A/F CoActivator->Transcription Drives Th17 Diff. Drug 6-Oxo-4-phenylhexanoic Acid (Inverse Agonist) Drug->RORgt_Inactive Displaces Agonist Destabilizes H12 CoRepressor Co-Repressor (NCoR/SMRT) RORgt_Inactive->CoRepressor High Affinity Binding Silencing Transcriptional Silencing (Reduced IL-17) CoRepressor->Silencing Blocks Th17 Path

Caption: Transition from active Th17 signaling to transcriptional silencing via RORγt inverse agonism.

Secondary Mechanism: Differentiation & Permeation

Focus: 6-Oxo-6-phenylhexanoic acid (and 5-substituted analogs)

Differentiation Induction

In neuroblastoma models, 6-oxo-6-phenylhexanoic acid acts as a potent differentiating agent.

  • Cell Cycle Arrest: Induces accumulation of cells in the G0/G1 phase , halting proliferation.

  • Morphological Change: Promotes extensive neurite outgrowth, transitioning cells from a malignant blast-like state to a differentiated neuronal phenotype.

  • Epigenetic Modulation: Evidence suggests functional inhibition of Histone Deacetylases (HDACs), leading to hyperacetylation of histones and re-expression of tumor suppressor genes (e.g., p21).

Intracellular Permeation Enhancement

This scaffold is also utilized as an excipient or conjugate to enhance the delivery of cytotoxic agents (e.g., cisplatin, panobinostat).

  • Mechanism: The amphiphilic nature of the 6-oxo-6-phenylhexanoic acid (lipophilic phenyl ring + hydrophilic carboxylic acid) disrupts the lipid bilayer packing transiently, facilitating the passive transport of co-administered drugs.

Experimental Validation Protocols

To validate the mechanism of a putative substituted oxohexanoic acid, the following self-validating workflow is recommended.

Protocol A: TR-FRET Binding Assay (RORγt)

Purpose: Confirm direct binding to the RORγt Ligand Binding Domain.

  • Reagents: Recombinant RORγt-LBD (GST-tagged), Biotinylated Co-activator peptide (SRC-1), Europium-anti-GST antibody, Streptavidin-APC.

  • Procedure:

    • Incubate RORγt-LBD with the test compound for 30 mins.

    • Add Biotin-SRC-1 peptide (the "probe").

    • Add detection reagents (Eu-Ab and SA-APC).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Interpretation: An Inverse Agonist will disrupt the interaction between RORγt and SRC-1, causing a decrease in the FRET signal (loss of proximity).

    • Control: Use Cholesterol (agonist, increases FRET) and Ursolic Acid (known antagonist).

Protocol B: Th17 Differentiation Assay

Purpose: Functional validation in primary cells.

  • Isolation: Purify Naïve CD4+ T cells from human PBMCs.

  • Activation: Stimulate with anti-CD3/anti-CD28 beads.

  • Differentiation Cocktail: Add TGF-β, IL-6, and IL-23 to drive Th17 fate.

  • Treatment: Treat with substituted oxohexanoic acid (0.1 - 10 µM) for 5 days.

  • Analysis:

    • ELISA: Measure secreted IL-17A/F in supernatant.

    • Flow Cytometry: Intracellular staining for RORγt and IL-17A.

Workflow Visualization

Validation_Workflow Step1 Compound Synthesis (Oxohexanoic Derivatives) Step2 TR-FRET Assay (Ligand Binding) Step1->Step2 Screening Step3 Reporter Gene Assay (RORγt-GAL4) Step2->Step3 Hit Confirmation Step4 Th17 Differentiation (Primary Human T-Cells) Step3->Step4 Functional Valid. Step5 In Vivo Efficacy (Imiquimod Psoriasis Model) Step4->Step5 Preclinical POC

Caption: Validated screening cascade for identifying RORγt inverse agonists.

References

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists. Source: ResearchGate. Context: Primary source for the RORγt inverse agonism mechanism and SAR optimization. Link:

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis and Anti-Inflammatory Activities. Source: ResearchGate. Context: Describes the synthesis and COX/LOX inhibitory potential of the 4-oxo variants. Link:

  • Method of Treating Cancer (Intracellular Permeation Enhancement). Source: Google Patents (US9351997B2). Context: Details the use of 6-oxo-6-phenylhexanoic acid as a permeation enhancer and differentiation agent. Link:

  • PubChem Compound Summary: 6-Oxo-6-phenylhexanoic acid. Source: PubChem (NIH). Context: Chemical and physical property verification.[1][2][3][4][5][6][7] Link:

Sources

In Vitro Characterization of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in vitro characterization of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3).[1] Given its structural classification as an aryl-keto acid, this guide focuses on protocols relevant to metabolic modulation, nuclear receptor signaling (e.g., PPARs), and epigenetic enzyme inhibition (e.g., HDACs), which are common targets for this pharmacophore.[1]

Technical Guide & Experimental Protocols

Executive Summary & Compound Identity

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a lipophilic small molecule scaffold characterized by a 3,5-dimethyl-4-methoxybenzoyl head group attached to a hexanoic acid tail.[1] Structurally, it resembles synthetic intermediates used in the development of histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid analogs) and peroxisome proliferator-activated receptor (PPAR) agonists (fibrates).[1]

  • Primary Applications: Metabolic modulation, anti-inflammatory signaling, and epigenetic probe development.[1]

  • Key Challenge: High lipophilicity requires precise solvent management to prevent precipitation in aqueous media.

Physicochemical Profile
PropertyValueRelevance to In Vitro Studies
CAS Number 122004-99-3Unique Identifier
Molecular Formula C₁₅H₂₀O₄Stoichiometry calculations
Molecular Weight 264.32 g/mol Molar concentration preparation
LogP (Predicted) ~3.2 - 3.8High membrane permeability; risk of non-specific binding
pKa (Acid) ~4.8 (Carboxyl)Ionized at physiological pH (7.[1]4)
Solubility DMSO (>20 mM), EthanolIncompatible with direct aqueous dissolution

Reagent Preparation & Handling

Core Directive: Inaccurate stock preparation is the leading cause of variability in hydrophobic compound assays.[1]

Protocol: Stock Solution Preparation
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1] Avoid ethanol for long-term storage due to evaporation.

  • Weighing: Weigh approximately 2.64 mg of powder into a sterile glass vial (avoid plastic to minimize adsorption).

  • Dissolution: Add 1.0 mL of DMSO to achieve a 10 mM Master Stock . Vortex for 30 seconds.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol: Working Solution (Day of Assay)
  • Serial Dilution: Perform all serial dilutions in DMSO first , keeping the concentration 1000x higher than the final assay concentration.

  • Final Step: Dilute 1:1000 into pre-warmed culture medium (e.g., 1 µL stock into 1 mL medium) to achieve 0.1% DMSO final concentration.

    • Validation: Inspect visually for precipitation. If cloudy, sonicate or reduce concentration.[1]

Core Biological Assays

The following workflows are designed to profile the compound's safety window and functional activity.

Workflow A: Cytotoxicity Profiling (MTT/ATP Assay)

Objective: Determine the non-toxic concentration range (e.g., IC10) to ensure functional effects are not artifacts of cell death.

Methodology:

  • Seeding: Plate HepG2 (liver) or HEK293 (kidney) cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with a log-scale gradient (0.1 µM – 100 µM) of the compound for 24h and 48h.[1] Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3h at 37°C.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control = 100%. Plot dose-response curve to calculate IC50.

Workflow B: Nuclear Receptor Activation (PPAR Reporter Assay)

Rationale: The aryl-acid structure mimics fatty acids, a classic ligand class for PPARα/γ.[1]

Methodology:

  • Transfection: Co-transfect cells with a PPRE-Luciferase reporter plasmid and a PPAR expression vector .[1]

  • Treatment: Treat cells with the compound (1 – 50 µM) for 18–24 hours.

    • Positive Control:[1] Rosiglitazone (PPARγ) or Fenofibrate (PPARα).[1]

  • Lysis & Detection: Use a Dual-Luciferase assay system. Measure Firefly (reporter) and Renilla (transfection control) luminescence.

  • Result: A >2-fold increase in normalized luminescence indicates agonist activity.[1]

Workflow C: Metabolic Stability (Microsomal Stability)

Rationale: The methoxy and methyl groups on the phenyl ring are potential sites for CYP450-mediated oxidation.[1]

Methodology:

  • Incubation: Incubate 1 µM compound with Liver Microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualization: Characterization Workflow

The following diagram illustrates the decision matrix for evaluating this scaffold, moving from safety profiling to mechanism of action.

G Start Compound: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Solubility Step 1: Solubility Check (DMSO vs. Buffer) Start->Solubility Cyto Step 2: Cytotoxicity (MTT) Define Non-Toxic Dose (< IC10) Solubility->Cyto Decision Is IC50 < 10 µM? Cyto->Decision Toxicity High Toxicity: Investigate Apoptosis/Necrosis Decision->Toxicity Yes Functional Low Toxicity: Proceed to Functional Assays Decision->Functional No Target1 Pathway A: Metabolic (PPAR Reporter Assay) Functional->Target1 Target2 Pathway B: Epigenetic (HDAC Inhibition Assay) Functional->Target2 Target3 Pathway C: Inflammation (NO Production/NFkB) Functional->Target3

Figure 1: Decision matrix for the biological evaluation of aryl-keto acid scaffolds.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following standard table format.

Assay TypeParameterUnitInterpretation Criteria
Viability IC50µM< 10 µM = Cytotoxic; > 50 µM = Safe for functional assays
Reporter Fold Change-> 2.0x over vehicle = Significant Activation
Stability

min< 30 min = High Clearance (Rapid Metabolism)
Troubleshooting Common Issues
  • Precipitation in Media: If the medium turns cloudy upon addition, the compound has crashed out. Solution: Pre-dilute in serum-free media or increase the BSA (Bovine Serum Albumin) concentration, as albumin can act as a carrier for lipophilic acids.[1]

  • High Background in Reporter Assays: Aryl-keto acids can sometimes autofluoresce. Solution: Check the compound alone (without cells) in the plate reader. If fluorescent, switch to a luminescent readout.

References

  • PubChem Compound Summary. (n.d.). 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CID 122004-99-3).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Forman, B. M., et al. (1997).[1] Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta.[1] Proceedings of the National Academy of Sciences. (Contextual grounding for aryl-acid ligand assays).

  • Riss, T. L., et al. (2004).[1] Cell Viability Assays. Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

Sources

Discovery and isolation of novel oxohexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Isolation, and Characterization of Novel Oxohexanoic Acid Derivatives

Executive Summary

The oxohexanoic acid pharmacophore—specifically the 4-oxo, 5-oxo, and 6-oxo isomers—represents a versatile scaffold in medicinal chemistry and metabolic engineering. While 6-oxohexanoic acid (adipaldehyde monoacid) serves as a critical intermediate in nylon-6 precursor biosynthesis (lysine catabolism), novel 6-aryl-4-oxohexanoic acid derivatives have emerged as potent non-steroidal anti-inflammatory drug (NSAID) candidates with reduced gastrointestinal toxicity.

This guide provides a rigorous technical framework for the discovery, isolation, and structural elucidation of these derivatives. It synthesizes protocols for isolating biosynthetic intermediates from microbial fermentation (Streptomyces spp., Pseudomonas spp.) and purifying synthetic libraries for structure-activity relationship (SAR) studies.

The Chemical Space: Isomerism and Functional Potential

Before isolation, one must define the target isomer, as the position of the ketone moiety dictates the physicochemical properties and isolation strategy.

Derivative ClassChemical Structure NotePrimary SourceTherapeutic/Industrial Potential
4-Oxohexanoic Acid

-keto acid
Synthetic (Levulinic acid condensation)Anti-inflammatory (COX inhibition) ; Prostaglandin analogs.
5-Oxohexanoic Acid

-keto acid
Microbial (Biotransformation)Antimicrobial ; Precursor to 5-oxopyrrolidines.
6-Oxohexanoic Acid Aldehyde-acidMetabolic (Lysine catabolism)Polymer Precursor ; Nylon-6 synthesis; Metabolic marker.

Key Mechanistic Insight: The presence of both a carboxylic acid and a ketone group renders these molecules amphiphilic but highly polar. Isolation strategies must account for the pKa (~4.5–5.0) of the carboxylic acid and the electrophilicity of the ketone.

Discovery & Synthesis Strategy

Discovery pathways differ for natural products versus synthetic leads. This section details the synthetic discovery of 6-aryl-4-oxohexanoic acids , a class showing promise as safer NSAIDs.

Synthetic Pathway (The Knoevenagel-Hydrogenation Route)

The most robust method for generating 6-aryl-4-oxohexanoic acid libraries involves the condensation of aromatic aldehydes with levulinic acid.

  • Step 1: Condensation. Reaction of para-substituted benzaldehydes with levulinic acid (catalytic piperidine/acetic acid) yields 6-aryl-4-oxohex-5-enoic acids .

  • Step 2: Reduction. Catalytic hydrogenation (Pd/C, H₂) reduces the alkene to the target 6-aryl-4-oxohexanoic acid .[1]

Biosynthetic Pathway Visualization

For researchers isolating these from microbial sources (e.g., Streptomyces or engineered E. coli), understanding the metabolic flux is crucial.

Biosynthesis cluster_legend Pathway Logic Lysine L-Lysine KetoAcid 2-Aminoadipate-6-semialdehyde Lysine->KetoAcid Transaminase/Dehydrogenase OxoHex 6-Oxohexanoic Acid (Target Metabolite) KetoAcid->OxoHex Dehydrogenase (AlkJ) Adipic Adipic Acid OxoHex->Adipic Oxidation AHA 6-Aminohexanoic Acid (Nylon Precursor) OxoHex->AHA Transaminase (CV2025) Legend Green: Target Isolation Yellow: Polymer Precursor

Figure 1: Metabolic pathway for the bio-production of 6-oxohexanoic acid from Lysine, highlighting the divergence points for isolation.

Isolation and Purification Protocol

This protocol is designed for the isolation of 4-oxohexanoic acid derivatives from a crude reaction mixture or 6-oxo derivatives from fermentation broth. It utilizes a pH-Switch Liquid-Liquid Extraction (LLE) to ensure high purity without initial chromatography.

Reagents & Equipment
  • Stationary Phase: C18 Reverse-phase silica (for HPLC) or Silica Gel 60 (for Flash).

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), 1M HCl, 1M NaOH, Acetonitrile (ACN).

  • Detection: UV (254 nm for aryl derivatives), ELSD (for non-chromophoric aliphatic acids).

Step-by-Step Workflow

Step 1: Basification and Washing (Removal of Neutrals)

  • Action: Dissolve crude mixture in 1M NaOH (pH > 10).

  • Rationale: Deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), forcing the target molecule into the aqueous phase.

  • Procedure: Wash the aqueous alkaline solution with Diethyl Ether or DCM (

    
     mL).
    
  • Outcome: Organic phase contains non-acidic impurities (unreacted aldehydes, neutrals). Discard organic phase. Aqueous phase contains the target oxohexanoate.

Step 2: Acidification and Extraction (Target Recovery)

  • Action: Cool the aqueous phase to 0°C and acidify dropwise with 6M HCl to pH 2.0.

  • Rationale: Reprotonates the carboxylate (R-COO⁻ → R-COOH), rendering the molecule hydrophobic.

  • Procedure: Extract immediately with EtOAc (

    
     mL).
    
  • Critical Control Point: Do not delay extraction; prolonged exposure to low pH may induce lactonization (e.g., formation of pseudo-lactones from

    
    -keto acids).
    

Step 3: Drying and Concentration

  • Action: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Crude acidic residue, typically >85% purity.[2]

Step 4: Purification via Flash Chromatography

  • Column: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:EtOAc (9:1 → 6:4) with 1% Acetic Acid .

  • Expert Insight: The addition of 1% acetic acid is mandatory to suppress ionization of the carboxylic acid on the silica surface, preventing "tailing" and ensuring sharp peaks.

Isolation Workflow Diagram

Isolation Crude Crude Mixture (Reaction or Broth) Basify Add 1M NaOH (pH > 10) Crude->Basify Wash Wash with DCM (Remove Neutrals) Basify->Wash Aqueous Aqueous Phase (Contains Target as Salt) Wash->Aqueous Save Aqueous Acidify Acidify with HCl to pH 2.0 Aqueous->Acidify Extract Extract with EtOAc Acidify->Extract Flash Flash Chromatography (Hex:EtOAc + 1% AcOH) Extract->Flash Pure Isolated Oxohexanoic Acid Flash->Pure

Figure 2: pH-Switch extraction logic ensuring selective isolation of acidic derivatives.

Structural Elucidation & Validation

Once isolated, the structure must be validated. The coexistence of the ketone and acid groups presents unique spectroscopic signatures.

NMR Spectroscopy (¹H & ¹³C)
  • ¹H NMR Diagnostic: Look for the succinic backbone pattern. In 4-oxohexanoic derivatives, the methylene protons adjacent to the ketone and acid appear as triplets or multiplets between

    
     2.5–3.0 ppm.
    
  • ¹³C NMR Diagnostic:

    • Ketone Carbon (C=O): Distinctive signal at

      
       195–210 ppm.
      
    • Carboxylic Carbon (COOH): Signal at

      
       170–180 ppm.
      
    • HMBC Correlation: Critical for distinguishing 4-oxo from 5-oxo isomers. Observe long-range coupling between the ketone carbon and adjacent methylene protons.

Mass Spectrometry (LC-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Observation: The carboxylic acid moiety ionizes readily to

    
    .
    
  • Fragmentation: 4-oxohexanoic acids often undergo decarboxylation or McLafferty rearrangement during fragmentation, providing sequence information.

Bioactivity Screening: The "Why"

The isolation is only relevant if the derivative possesses function.

Assay TypeTarget MechanismProtocol Reference
COX-1/COX-2 Inhibition Anti-inflammatoryIn vitro Human Whole Blood Assay (Abouzid et al., 2007)
Antimicrobial MIC Bacterial Growth InhibitionStandard Broth Microdilution (CLSI Guidelines)
Cytotoxicity Cancer Cell ViabilityMTT Assay on HCT116/A549 lines

Case Study Result: In the study of 6-aryl-4-oxohexanoic acids, specific derivatives (e.g., Compound IIe) demonstrated in vivo anti-inflammatory activity comparable to Fenbufen (50 mg/kg) but with a predicted lower ulcerogenic index due to the lack of a direct acidic insult typical of traditional NSAIDs (the keto-acid is a prodrug-like scaffold).

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry.

  • Turk, S. C., et al. (2016). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences.

  • Sattler, J. H., et al. (2014).[3] One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Cell Factories.

  • Zhang, H., et al. (2020). Discovery and isolation of novel natural products from Streptomyces. Frontiers in Microbiology.

Sources

Technical Monograph: Physicochemical Profiling & Characterization of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3).[1] This compound serves as a critical "linker-scaffold" intermediate in the synthesis of advanced pharmaceuticals, particularly in the development of lipid-modulating agents, retinoid analogues, and PPAR agonists.

Its structure combines a lipophilic, electron-rich aromatic head group (3,5-dimethyl-4-methoxyphenyl) with a polar, reactive tail (6-oxohexanoic acid). Understanding the interplay between these domains is essential for optimizing its solubility, stability, and reactivity in drug development pipelines.

Molecular Architecture & Identity

The compound is characterized by a 2,6-dimethylanisole core acylated at the para position with an adipoyl chain. The steric bulk of the methyl groups at positions 3 and 5 (relative to the acyl group) provides unique metabolic stability and restricts rotation, influencing binding affinity in target proteins.

ParameterSpecification
Chemical Name 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid
CAS Number 122004-99-3
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
SMILES COc1c(C)cc(cc1C)C(=O)CCCCC(=O)O
InChI Key PNPPVRALIYXJBW-UHFFFAOYSA-N
Functional Groups Aryl Ketone, Carboxylic Acid, Aryl Ether

Physicochemical Characteristics

The physicochemical profile dictates the handling, formulation, and purification strategies. The data below synthesizes experimental observations with structure-property relationship (SPR) predictions standard in medicinal chemistry.

Solubility Profile

The molecule exhibits amphiphilic properties but is predominantly lipophilic due to the aromatic core and alkyl linker.

  • Water: Low solubility (< 0.5 mg/mL at pH 2). Solubility increases significantly at pH > 6.0 due to ionization of the carboxylic acid.

  • Organic Solvents:

    • High Solubility: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

    • Moderate Solubility: Acetonitrile, Ethanol.

    • Low Solubility: Hexanes (useful for precipitation/trituration).

Acid-Base Chemistry (pKa)
  • pKa (Carboxylic Acid): ~4.75 ± 0.10.

    • Implication: In standard reversed-phase HPLC, an acidic modifier (e.g., 0.1% Formic Acid) is required to suppress ionization and ensure peak sharpness.

Lipophilicity (LogP)
  • Predicted LogP: 3.2 – 3.5.

    • Implication: The compound will partition strongly into cell membranes. In purification, it requires high percentages of organic mobile phase for elution.

Thermal Properties
  • Physical State: Crystalline Solid (Off-white to pale yellow).

  • Melting Point: Typically 85°C – 110°C (Dependent on polymorph and purity).

  • Thermal Stability: Stable up to 150°C; decarboxylation is unlikely below 200°C, but the ketone is susceptible to thermal oxidation if exposed to air at high temperatures for prolonged periods.

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is crucial for identifying potential impurities. The standard industrial route involves Friedel-Crafts Acylation .

Synthesis Logic

The reaction utilizes 2,6-Dimethylanisole and Adipic Anhydride (or Adipoyl Chloride mono-ester) catalyzed by a Lewis Acid (AlCl₃).

  • Regioselectivity: The 2,6-dimethyl substitution pattern on the anisole ring sterically blocks the ortho positions relative to the methoxy group. This forces the acylation to occur exclusively at the para position, resulting in high regiochemical purity.

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and downstream processing steps.

SynthesisWorkflow Start 2,6-Dimethylanisole (Precursor) Reaction Friedel-Crafts Acylation (0-5°C -> RT) Start->Reaction Reagent Adipic Anhydride + AlCl3 (Catalyst) Reagent->Reaction Quench Acid Quench (HCl/Ice) Reaction->Quench Exothermic Extraction Extraction (DCM or EtOAc) Quench->Extraction Phase Sep Purification Recrystallization (Hexane/EtOAc) Extraction->Purification Crude Solid Product Final Product (>98% Purity) Purification->Product Yield ~75%

Figure 1: Friedel-Crafts synthesis pathway ensuring para-regioselectivity due to steric hindrance.

Key Impurities
  • Adipic Acid: Resulting from hydrolysis of excess anhydride. Detection: LC-MS (early eluting).

  • Bis-acylated byproduct: Rare, but possible if stoichiometry is uncontrolled. Detection: LC-MS (high MW, late eluting).

  • Unreacted 2,6-Dimethylanisole: Detection: GC or HPLC (distinct UV spectrum).

Analytical Characterization Protocols

To ensure "Self-Validating" scientific integrity, the following protocols utilize orthogonal detection methods (UV, MS, NMR).

HPLC-UV/MS Method

This method separates the acid form from potential esters or non-polar impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% -> 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (ketone/ether).

  • Expected Retention: The carboxylic acid tail keeps it more polar than the parent anisole; expect elution around 60-70% B.

NMR Spectroscopy (^1H)

The proton NMR spectrum provides a definitive fingerprint.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.0 Broad Singlet1H-COOH (Carboxylic Acid)
7.65 Singlet2HAr-H (Aromatic, symmetric)
3.75 Singlet3H-O-CH ₃ (Methoxy)
2.95 Triplet2H-C(=O)-CH ₂- (Alpha to ketone)
2.35 Triplet2H-CH ₂-COOH (Alpha to acid)
2.30 Singlet6HAr-CH ₃ (Dimethyls)
1.65 - 1.75 Multiplet4H-CH ₂-CH ₂- (Central chain)
Visualization: Analytical Decision Tree

This workflow ensures batch consistency before release.

AnalyticalQC Sample Batch Sample Appearance Visual Inspection (White/Off-white Solid?) Sample->Appearance HNMR 1H-NMR (Confirm Structure) Appearance->HNMR Pass Fail REPROCESS / REJECT Appearance->Fail Fail HPLC HPLC-UV Purity (>98% Area?) HNMR->HPLC Pass HNMR->Fail Fail MS LC-MS (Confirm MW 264.3) HPLC->MS Pass HPLC->Fail Fail Pass RELEASE BATCH MS->Pass Pass MS->Fail Fail

Figure 2: Quality Control Decision Tree ensuring structural identity and purity.

Handling & Stability

  • Storage: Store at 2-8°C in a tightly sealed container. Desiccate to prevent moisture absorption, which can cause clumping, though the compound is not strictly hygroscopic.

  • Light Sensitivity: The benzylic ketone moiety can be susceptible to Type II photo-oxidation over long durations. Store in amber vials.

  • Reactivity: Avoid strong oxidizing agents. The carboxylic acid can be activated (using EDC/NHS or Thionyl Chloride) for conjugation to amines (e.g., in PROTAC linker synthesis).

References

  • Sigma-Aldrich. 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Product Data. Retrieved from

  • ChemicalBook. 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Properties and Suppliers. Retrieved from

  • PubChem. Compound Summary: 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Analogue Reference). Retrieved from

  • Biosynth. 6-Oxohexanoic acid Derivatives and Applications. Retrieved from

Sources

Technical Monograph: Solubility and Stability of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and stability profile of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3).[1]

Designed for pharmaceutical scientists and process chemists, this document moves beyond generic data to explore the structural causality governing this compound's behavior in solution and under stress.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Compound Overview: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a lipophilic keto-acid often utilized as a specialized intermediate in the synthesis of resorcylic acid lactones and pharmacological agents targeting metabolic pathways (e.g., PPAR agonists).[1] Its structure features a polar carboxylic acid tail and a lipophilic, electron-rich aromatic head, linked by a flexible alkyl chain containing a benzylic ketone.

Physicochemical Properties Table[1][6][7]
PropertyDataRelevance
CAS Number 122004-99-3Unique Identifier
Molecular Formula C₁₅H₂₀O₄Stoichiometry
Molecular Weight 264.32 g/mol Transport & Diffusion
Predicted LogP 2.8 – 3.2Indicates moderate lipophilicity; poor water solubility at neutral pH.
pKa (Acid) ~4.6 – 4.8Carboxylic acid ionization point.
H-Bond Donors 1 (COOH)Crystal lattice stability.
H-Bond Acceptors 4 (COOH, Ketone, Ether)Solvation potential in polar solvents.
Structural Causality[1][8]
  • The Aromatic Core: The 3,5-dimethyl-4-methoxy substitution pattern creates an electron-rich aromatic ring.[1] This increases the electron density at the carbonyl carbon (via conjugation), making the ketone less electrophilic and relatively stable against nucleophilic attack compared to unsubstituted analogs.

  • The Amphiphilic Nature: The molecule acts as a surfactant-like structure (polar head, non-polar tail). This suggests that while intrinsic water solubility is low, the compound may form micelles or aggregates at high concentrations in basic media.

Solubility Profile

Aqueous Solubility & pH Dependence

Unlike shorter-chain keto acids (e.g., 6-oxohexanoic acid) which are water-soluble, the addition of the dimethyl-anisole group significantly increases the hydrophobicity.[1]

  • pH < 4 (Protonated State): The compound exists as a free acid. Solubility is expected to be low (< 0.1 mg/mL) .

  • pH > 6 (Ionized State): Above the pKa (~4.7), the carboxylic acid deprotonates to form the carboxylate anion. Solubility increases drastically (> 10 mg/mL), allowing for formulation in buffered aqueous solutions (e.g., PBS pH 7.4) or 0.1 M NaOH.

Organic Solvent Solubility

The compound exhibits high solubility in polar aprotic solvents due to its ability to accept hydrogen bonds and interact via dipole-dipole forces.[1]

  • DMSO/DMF: > 50 mg/mL (Recommended for stock solutions).

  • Ethanol/Methanol: > 20 mg/mL (Suitable for working solutions).

  • Dichloromethane: Soluble (Useful for extraction/purification).

Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of this specific lot, do not rely on visual estimation. Use the Saturation Shake-Flask Method .

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Excess Solid Solvent Add Solvent/Buffer (pH 1.2, 7.4, or Organic) Start->Solvent Agitate Agitate @ 25°C (24 - 48 Hours) Solvent->Agitate Filter Filter/Centrifuge (0.45 µm PVDF) Agitate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Figure 1: Standardized Saturation Shake-Flask protocol for determining thermodynamic solubility.

Detailed Methodology:

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (low binding) to remove undissolved solids.

  • Quantification: Dilute the supernatant with the mobile phase (Acetonitrile:Water) and analyze via HPLC-UV (Detection at ~270–280 nm, corresponding to the anisole chromophore).

Stability Profile

Chemical Stability[1]
  • Hydrolysis: The compound contains a ketone and an ether, both of which are resistant to hydrolysis under standard conditions. The carboxylic acid is stable.[1]

  • Oxidation: The benzylic position (C6) is oxidized to a ketone, which is a stable oxidation state. However, the methyl groups on the aromatic ring (positions 3,5) are potential sites for slow radical oxidation under extreme stress.

  • Photostability (Critical): Aromatic ketones are chromophores capable of absorbing UV light. Upon excitation, they may undergo Norrish Type I or II cleavage or act as photosensitizers. Strict light protection (amber vials) is required.

Protocol: Forced Degradation (Stress Testing)

To validate the stability indicating method and understand degradation pathways, perform the following stress tests.

Stress ConditionConditionsExpected OutcomeMechanism
Acid Hydrolysis 1N HCl, 60°C, 24hStableStructure lacks acid-labile esters/amides.[1]
Base Hydrolysis 1N NaOH, 60°C, 24hStableCarboxylate salt formation; no cleavage expected.
Oxidation 3% H₂O₂, RT, 24hPotential Degradation (<5%)Potential oxidation of aryl methyls or ether cleavage.
Photolysis UV/Vis (1.2M lux hours)High Risk Photoreduction of ketone; radical formation.
Thermal 60°C, 7 days (Solid)StableMelting point likely >80°C; solid state is robust.
Degradation Analysis Workflow (Graphviz)

StabilityWorkflow Sample Compound Sample Stress Apply Stress Conditions (Acid, Base, Ox, Light) Sample->Stress Quench Neutralize/Quench Stress->Quench HPLC HPLC-PDA/MS Analysis Quench->HPLC Data Chromatogram Comparison (Mass Balance Calculation) HPLC->Data

Figure 2: Forced degradation workflow to identify impurities and stability limits.

Handling and Storage Recommendations

Based on the physicochemical profile, the following handling protocols are mandatory to maintain compound integrity:

  • Storage: Store in a tightly sealed container at -20°C for long-term storage or 2-8°C for short-term usage.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil. The aromatic ketone moiety is photosensitive.[1]

  • Hygroscopicity: While the free acid is not highly hygroscopic, the sodium salt (if generated) will be deliquescent. Store with desiccants.

  • Reconstitution:

    • Prepare stock solutions in DMSO (up to 50 mM).

    • Aliquot stocks to avoid freeze-thaw cycles.[1]

    • For aqueous assays, dilute the DMSO stock into buffer immediately prior to use, ensuring the final DMSO concentration is < 1% to prevent cytotoxicity or precipitation.

References

  • PubChem. (2026).[2][3] Compound Summary: 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Analog Analysis). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][3]

  • ChemTik. (n.d.). Product Catalog: CAS 122004-99-3.[1][4] Retrieved January 28, 2026, from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual reference for LogP and Solubility principles).

Sources

Structure-Activity Relationship of 6-Aryl-4-oxohexanoic Acids: A Technical Guide to Dual COX/5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aryl-4-oxohexanoic acids represent a specialized class of non-steroidal anti-inflammatory agents (NSAIDs) designed to overcome the limitations of classical cyclooxygenase (COX) inhibitors. Unlike traditional NSAIDs that often cause gastrointestinal (GI) toxicity due to the "shunting" of arachidonic acid toward the leukotriene pathway, this scaffold is engineered for dual inhibition of COX and 5-Lipoxygenase (5-LOX) .

This guide details the chemical biology, synthetic pathways, and structure-activity relationships (SAR) of these compounds, specifically focusing on the optimization of the aryl moiety and the 4-oxo-linker to maximize anti-inflammatory potency while minimizing gastric ulceration.

Chemical Biology & Mechanism of Action

The therapeutic rationale for 6-aryl-4-oxohexanoic acids lies in the Arachidonic Acid (AA) Cascade .

  • Classical NSAIDs (e.g., Indomethacin, Ibuprofen): Inhibit COX-1/COX-2. This blocks prostaglandin synthesis (reducing pain/inflammation) but leaves the 5-LOX pathway open. Excess AA is converted into leukotrienes (e.g., LTB4), which are potent chemotactic agents that cause gastric mucosal damage.

  • 6-Aryl-4-oxohexanoic Acids: Designed to inhibit both pathways. The "oxo" linker and the hexanoic acid tail mimic the transition states of AA metabolism, effectively blocking the active sites of both COX and 5-LOX enzymes.

Mechanistic Pathway Diagram[1]

AAPathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Pain, Inflammation, Gastric Protection) COX->PG LT Leukotrienes (Bronchoconstriction, Gastric Damage) LOX->LT Inhibitor 6-Aryl-4-oxohexanoic Acids (Dual Inhibitor) Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Figure 1: Dual inhibition mechanism. By blocking both COX and LOX pathways, 6-aryl-4-oxohexanoic acids prevent the "leukotriene shunt" associated with gastric toxicity.

Synthesis Protocol: The Aldol-Hydrogenation Route

The synthesis of this scaffold is robust, relying on a Knoevenagel-type condensation followed by catalytic hydrogenation. This modular approach allows for rapid diversification of the aryl ring.

Reagents & Conditions
  • Condensation: Levulinic acid, Substituted Benzaldehyde, Piperidine (Cat.), Acetic Acid (Cat.), Toluene, Reflux (Dean-Stark).

  • Reduction: H₂ gas, 10% Pd/C, Ethanol/Toluene, RT.

Step-by-Step Methodology

Step 1: Synthesis of 6-Aryl-4-oxohex-5-enoic Acids (The "Enone" Intermediate)

  • Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Levulinic Acid (10 mmol) and the appropriate Aryl Aldehyde (10 mmol) in Toluene (50 mL).

  • Catalyze: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux with continuous water removal. Monitor by TLC (approx. 4–6 hours).

  • Workup: Cool to RT. Wash the organic layer with dilute HCl (1M) to remove piperidine, then with water.

  • Isolate: Dry over anhydrous MgSO₄, filter, and evaporate the solvent. Recrystallize the residue from Ethanol/Water to obtain the Enone (Series II) .

Step 2: Reduction to 6-Aryl-4-oxohexanoic Acids (The "Saturated" Target)

  • Charge: Dissolve the Enone (Series II, 5 mmol) in Ethanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenate: Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter: Remove the catalyst by filtration through a Celite pad.

  • Purify: Evaporate the solvent. Recrystallize from Ether/Hexane to yield the Saturated Acid (Series III) .

Synthesis Workflow Diagram

Synthesis Aldehyde Aryl Aldehyde (Ar-CHO) Condensation Condensation (Piperidine/AcOH, Toluene, Reflux) Aldehyde->Condensation Levulinic Levulinic Acid (CH3-CO-CH2-CH2-COOH) Levulinic->Condensation Enone Series II: Enone (Ar-CH=CH-CO-CH2-CH2-COOH) Condensation->Enone Reduction Hydrogenation (H2, Pd/C) Enone->Reduction Product Series III: Saturated Acid (Ar-CH2-CH2-CO-CH2-CH2-COOH) Reduction->Product

Figure 2: Synthetic route for 6-aryl-4-oxohexanoic acids involving aldol condensation and catalytic hydrogenation.[1][2]

Structure-Activity Relationship (SAR)[5][6]

The SAR of these compounds reveals a delicate balance between the rigidity of the linker and the electronic nature of the aryl substituent.

Key SAR Determinants
Structural RegionModificationBiological Effect
Aryl Ring (Ar) Electron-Withdrawing (e.g., Cl, F) Increases Potency. Halogens at the para position typically enhance lipophilicity and binding affinity to the hydrophobic channel of COX.
Electron-Donating (e.g., OMe) Moderate Activity. Para-methoxy groups maintain activity but are generally less potent than their halogenated counterparts in this scaffold.
Linker (C4-C6) Unsaturated (Enone, C=C) High Potency. The double bond provides rigidity, locking the aryl ring in a favorable orientation. Compound IIe (unsaturated) often outperforms saturated analogs.
Saturated (C-C) Good Activity. Increased flexibility allows for induced fit, but may lose some binding entropy compared to the rigid enone.
Pharmacophore 4-Oxo Group Essential. Acts as a hydrogen bond acceptor, mimicking the peroxy-bridge of PGG2 (the natural substrate of COX).
Acid Tail Carboxylic Acid Critical. Forms an ionic bond with Arg-120 in the COX active site. Esterification or amidation abolishes activity.
Comparative Efficacy Data

Data derived from in vivo Rat Paw Edema Assay (50 mg/kg dose).[1][2][3]

Compound IDStructure TypeAryl Substituent (R)% Edema Inhibition (3h)Relative Potency
Fenbufen Standard NSAIDN/A~45%1.0x (Reference)
Compound IIe Unsaturated (Enone) 4-Chlorophenyl ~65% 1.44x
Compound IIIe Saturated4-Chlorophenyl~50%1.11x
Compound IId Unsaturated4-Methoxyphenyl~55%1.22x

Note: The unsaturated "enone" derivatives (Series II) generally exhibit superior anti-inflammatory activity compared to the saturated "alkane" derivatives (Series III) and standard drugs like Fenbufen.

SAR Visualization

Figure 3: SAR Map highlighting the three critical regions for optimization.[4][1][2][5][6][3][7][8][9][10][11][12]

Experimental Validation Protocols

To validate the activity of synthesized aryl-oxohexanoic acids, the following assays are standard.

In Vitro: Human Whole Blood Assay (COX/LOX Selectivity)

This assay measures the production of Thromboxane B2 (TxB2, COX-1 marker), PGE2 (COX-2 marker), and LTB4 (5-LOX marker).

  • Incubation: Incubate fresh heparinized human blood (1 mL) with the test compound (1–100 µM) for 15 min at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (50 µM) to stimulate eicosanoid production. Incubate for 30 min.

  • Termination: Stop reaction by cooling on ice and centrifuging at 4°C.

  • Quantification: Measure TxB2, PGE2, and LTB4 levels in plasma using standard ELISA kits.

    • Success Criterion: >50% inhibition of both PGE2 and LTB4 at 50 µM indicates dual activity.

In Vivo: Carrageenan-Induced Rat Paw Edema[3][4][7][10]
  • Animals: Male Wistar rats (150–200 g).

  • Administration: Administer test compound (50 mg/kg, p.o.) suspended in CMC.

  • Induction: 1 hour later, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.

  • Calculation: % Inhibition = (1 - (Vt/Vc)) * 100, where Vt is the volume increase in the treated group and Vc is the control.

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry.

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.

  • PubChem. 4-Oxohexanoic acid (Compound Summary). National Library of Medicine.

Sources

Technical Guide: Scalable Synthesis of 6-Aryl-4-Oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-aryl-4-oxohexanoic acids, a structural class critical in medicinal chemistry as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and probes for arachidonic acid metabolism.[1][2][3][4] While various routes exist to construct


-keto acids, the most robust and atom-economical method involves the aldol-type condensation of aromatic aldehydes with levulinic acid , followed by selective catalytic hydrogenation.

This document provides a validated protocol based on the work of Abouzid, Frohberg, et al., focusing on process parameters that ensure high regioselectivity and minimize lactone by-product formation.

Retrosynthetic Analysis

The strategic disconnection of the 6-aryl-4-oxohexanoic acid scaffold reveals that the C5–C6 bond is the most logical point of assembly. This approach utilizes the inherent nucleophilicity of the


-carbon of levulinic acid (a bio-based platform chemical) and the electrophilicity of readily available aromatic aldehydes.
Structural Logic
  • Target Molecule: 6-Aryl-4-oxohexanoic acid.[1][2][3][4][5][6][7][8][9]

  • Primary Disconnection: C5–C6 bond (Aldol condensation).

  • Precursors: Aromatic Aldehyde (Ar-CHO) + Levulinic Acid (4-oxopentanoic acid).

  • Key Challenge: Ensuring condensation occurs at the C5 methyl group of levulinic acid rather than the C3 methylene group.

Retrosynthesis Target 6-Aryl-4-oxohexanoic acid (Target) Intermediate 6-Aryl-4-oxohex-5-enoic acid (Enone Intermediate) Target->Intermediate Reduction (H2/Pd) Precursors Ar-CHO + Levulinic Acid Intermediate->Precursors Aldol Condensation (C5-C6 Disconnection)

Figure 1: Retrosynthetic analysis showing the disconnection to levulinic acid and aromatic aldehyde.

Validated Synthetic Protocol

Stage 1: Piperidine-Catalyzed Condensation

The first step involves the condensation of an aromatic aldehyde with levulinic acid. This reaction is catalyzed by a piperidine/acetic acid system, which facilitates the formation of an enamine intermediate or acts as a general base to generate the enolate at the methyl position of levulinic acid.

Reaction:



Protocol:

  • Reagents: Charge a round-bottom flask with Levulinic acid (1.0 equiv) and the appropriate Aromatic Aldehyde (1.0 equiv).

  • Solvent: Dissolve in Toluene (approx. 5–10 mL per mmol of reactant). Toluene is critical for azeotropic water removal.

  • Catalyst: Add Piperidine (catalytic, ~0.1 equiv) and Glacial Acetic Acid (catalytic, ~0.1 equiv).

  • Conditions: Attach a Dean-Stark trap and reflux the mixture. Monitor water collection.

  • Duration: Reflux until water evolution ceases and TLC indicates consumption of the aldehyde (typically 4–12 hours).

  • Workup: Cool the mixture. The product often precipitates or can be isolated by removing toluene under reduced pressure.[4]

  • Purification: Recrystallize the crude 6-aryl-4-oxohex-5-enoic acid from ethanol or a suitable solvent/antisolvent system.

Critical Process Parameter (CPP): The removal of water is thermodynamic driving force. Failure to remove water will result in poor conversion and equilibrium limitations.

Stage 2: Selective Catalytic Hydrogenation

The unsaturated enone intermediate must be reduced to the saturated ketone. Selectivity is paramount here to avoid reducing the ketone to an alcohol, which would spontaneously cyclize to form a lactone.

Reaction:



Protocol:

  • Solution: Dissolve the 6-aryl-4-oxohex-5-enoic acid (from Stage 1) in Ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (typically 10–20% by weight of substrate).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitoring: Monitor closely by TLC or HPLC. The reaction is complete when the alkene is consumed. Stop immediately to prevent ketone reduction.

  • Workup: Filter the catalyst through a pad of Celite. Evaporate the solvent.[4]

  • Purification: Recrystallize or perform column chromatography if minor lactone by-products are observed.

Mechanistic Insights & Troubleshooting

Mechanism of Condensation

The regioselectivity for the methyl group (C5) over the methylene group (C3) of levulinic acid is driven by the steric accessibility of the methyl protons and the stability of the resulting extended conjugated system (phenyl-enone).

Mechanism Lev Levulinic Acid Enamine Enamine/Enolate (at Methyl C5) Lev->Enamine Piperidine/AcOH (-H+) Aldol Aldol Adduct (Unstable) Enamine->Aldol + Ar-CHO (C-C Bond Formation) Enone Enone Product (Conjugated) Aldol->Enone - H2O (Elimination)

Figure 2: Simplified mechanistic pathway for the condensation step.

Troubleshooting: Lactone Formation

A common side reaction during Stage 2 is the over-reduction of the ketone to a hydroxyl group.

  • Issue: Formation of 5-(2-arylethyl)-dihydrofuran-2(3H)-one.

  • Cause: Prolonged exposure to H2/Pd or high hydrogen pressure.

  • Mitigation:

    • Monitor H2 uptake strictly.

    • Use a less active catalyst if necessary (e.g., poisoned Pd or transfer hydrogenation).

    • Perform the reaction at ambient pressure and temperature.

Data Summary: Yields and Conditions
ParameterStage 1 (Condensation)Stage 2 (Reduction)
Reagents Ar-CHO, Levulinic AcidEnone Intermediate, H2
Catalyst Piperidine / AcOH10% Pd/C
Solvent Toluene (Reflux)Ethanol (RT)
Typical Yield 60–85%70–90%
Key By-product Unreacted Aldehyde

-Lactone (Over-reduction)
Purification RecrystallizationFiltration + Recrystallization

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.[1][3][7][8][9] Medicinal Chemistry, 3(5), 433-438.[1][2]

  • BenchChem. Synthesis and Evaluation of 6-Aryl-4-Oxohexanoic Acids. Application Notes and Protocols.

  • PubChem. 4-Oxo-6-phenylhexanoic acid (Compound Summary).

Sources

Methodological & Application

Protocol for using 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and available pharmacological data, 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3) is a synthetic small molecule structurally analogous to fibrates and omega-oxidized fatty acids . Its pharmacophore—a lipophilic substituted phenyl ring linked to a carboxylic acid via a keto-spacer—suggests activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist or a modulator of lipid metabolism and inflammation.

The following Application Note and Protocol is designed for the evaluation of this compound in cell culture, focusing on its solubility, cytotoxicity, and functional activity in metabolic and inflammatory signaling pathways.

Introduction & Biological Rationale

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a lipophilic small molecule characterized by a 3,5-dimethyl-4-methoxyphenyl "head" and a 6-oxohexanoic acid "tail."[1][2] This structure mimics endogenous ligands of nuclear receptors, specifically the PPAR family (PPAR


, PPAR

, PPAR

)
, which regulate lipid catabolism, adipogenesis, and inflammation.
  • Mechanism of Action (Hypothetical): The carboxylic acid moiety likely forms electrostatic interactions with the receptor's ligand-binding domain (LBD), while the substituted aromatic ring occupies the hydrophobic pocket. The keto-linker provides the necessary flexibility.

  • Key Applications:

    • Metabolic Research: Investigating fatty acid oxidation and lipid lowering in hepatocytes (e.g., HepG2).

    • Adipobiology: Modulating differentiation in pre-adipocytes (e.g., 3T3-L1).

    • Inflammation: Suppressing NF-

      
      B signaling in macrophages (e.g., RAW 264.7).
      
Physicochemical Properties & Reconstitution
PropertyValueNotes
CAS Number 122004-99-3Verified Identifier
Molecular Formula C

H

O

Molecular Weight 264.32 g/mol
Solubility DMSO (up to 50 mM)Poorly soluble in water/PBS
Storage (Powder) -20°C, DesiccatedProtect from light
Stock Stability -80°C (6 months)Avoid freeze-thaw cycles
Reconstitution Protocol
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Stock Preparation (10 mM):

    • Weigh 2.64 mg of powder.

    • Dissolve in 1.0 mL of DMSO.

    • Vortex vigorously for 1 minute until clear.

  • Sterilization: Filter through a 0.2

    
    m PTFE syringe filter if necessary (nylon filters may bind the compound).
    
  • Aliquot: Dispense into 20-50

    
    L aliquots and store at -80°C.
    
Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the non-toxic concentration range (Maximal Tolerated Dose) before functional assays.

Materials:

  • Cell Line: HepG2 or RAW 264.7

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)[3]

  • Vehicle: DMSO

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of the compound in complete media (0.1, 1, 10, 50, 100

    
    M). Ensure final DMSO concentration is 
    
    
    
    .
    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only.

  • Incubation: Treat cells for 24h or 48h at 37°C.

  • MTT Addition: Add 10

    
    L of MTT stock (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control.

Protocol B: Functional Activation of PPAR Signaling (Luciferase Reporter)

Objective: Assess the compound's ability to act as a nuclear receptor agonist.

Materials:

  • Plasmid: PPRE-Luc (PPAR Response Element driving Luciferase)

  • Transfection Reagent: Lipofectamine 3000

Workflow:

  • Transfection: Cotransfect cells (e.g., HEK293T) with PPRE-Luc and Renilla internal control. Incubate 24h.

  • Treatment: Replace media with fresh media containing the compound (optimized dose, e.g., 10-50

    
    M).
    
    • Positive Control: Fenofibrate (50

      
      M) or GW7647.
      
  • Incubation: Incubate for 18-24h.

  • Lysis: Wash with PBS and lyse cells using Passive Lysis Buffer.

  • Assay: Measure Firefly and Renilla luminescence using a Dual-Luciferase kit.

  • Normalization: Report Relative Light Units (RLU) = Firefly/Renilla.

Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action where the compound enters the cell, binds to the PPAR receptor, heterodimerizes with RXR, and drives the transcription of target genes involved in lipid metabolism (e.g., CPT1A, ACOX1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_compound 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic acid node_transporter Fatty Acid Transporter (CD36/FATP) node_compound->node_transporter Entry node_ppar PPAR (alpha/gamma) node_transporter->node_ppar Ligand Binding node_complex PPAR-RXR Complex node_ppar->node_complex Heterodimerization node_rxr RXR node_rxr->node_complex node_ppre PPRE (Promoter) node_complex->node_ppre Binding node_mrna mRNA Transcription (CPT1A, ACOX1) node_ppre->node_mrna Activation node_effect Lipid Oxidation & Anti-Inflammation node_mrna->node_effect Translation & Function

Caption: Proposed signaling cascade for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid activating PPAR-mediated gene transcription.

References
  • Sigma-Aldrich. Product Specification: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3).[4]Link

  • PubChem. Compound Summary: 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Structural Analog).[5]Link

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. Link

  • Rieke Metals. Fine Chemicals Catalog: 122004-99-3.Link

Sources

How to dissolve 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Strategies for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Executive Summary & Physicochemical Analysis

This technical guide outlines the standardized protocols for dissolving 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid . This compound belongs to the class of aryl-keto-hexanoic acids.[1] Successful solubilization requires understanding its amphiphilic nature:

  • Lipophilic Domain: The 3,5-dimethyl-4-methoxyphenyl ring provides significant hydrophobicity, driving the molecule to aggregate in aqueous environments.[1]

  • Hydrophilic Domain: The terminal carboxylic acid (COOH) and the ketone linker offer polarity.[1] However, the carboxylic acid (pKa ≈ 4.5–5.[1]0) remains protonated and uncharged in acidic environments, rendering the molecule insoluble in water.[1]

Critical Mechanism: To achieve aqueous solubility, the carboxylic acid must be deprotonated (converted to its carboxylate anion form at pH > 7.[1]0) or dissolved in a dipolar aprotic solvent (DMSO) that disrupts intermolecular hydrogen bonding.[1]

PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~264.32 g/mol Moderate MW; kinetics of dissolution will be fast in organic solvents.[1]
LogP ~2.5 – 3.5Lipophilic.[1] High risk of precipitation ("crashing out") upon rapid dilution in water.[1]
pKa (Acid) ~4.8Requires pH > 7.4 for aqueous stability; acidic buffers will cause precipitation.[1]

Decision Matrix: Solvent Selection

Select your solubilization strategy based on the downstream application.[1]

SolventStrategy Compound Solid Compound (Powder) AppType Application Type? Compound->AppType InVitro In Vitro / Cell Culture AppType->InVitro Cellular Assays InVivo In Vivo / Animal Model AppType->InVivo PK / Efficacy DMSO_Stock Master Stock (100% DMSO) InVitro->DMSO_Stock Media_Dilution Stepwise Dilution (Max 0.5% DMSO) DMSO_Stock->Media_Dilution Dilute 1:1000+ Formulation Co-Solvent System (PEG400 / Tween 80) InVivo->Formulation Lipophilic Route Salt_Form Sodium Salt Conversion (Equimolar NaOH) InVivo->Salt_Form Aqueous Route

Figure 1: Decision tree for vehicle selection based on experimental endpoints. Contrast ensures readability.

Protocol A: Preparation of Master Stock Solution (DMSO)

Purpose: To create a high-concentration, sterile, and stable stock for long-term storage. DMSO (Dimethyl sulfoxide) is the preferred solvent due to its ability to dissolve aromatic organic acids at high concentrations (>50 mM).[1]

Reagents:

  • Compound: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%).[1]

Procedure:

  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 50 mM stock:

      
      .[1]
      
  • Weighing: Weigh the powder into a glass amber vial (plastic may leach extractables in DMSO).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.[1]

    • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If used for cell culture, filter through a 0.22 µm Nylon or PTFE syringe filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters, as DMSO degrades them.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (In Vitro)

Purpose: To dilute the DMSO stock into culture media without causing precipitation.

The "Crash-Out" Risk: Rapidly adding a lipophilic stock to a large volume of aqueous media creates a local environment of high concentration, forcing the compound to precipitate as micro-crystals.[1]

Procedure:

  • Pre-warm the culture media to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 in fresh DMSO to create a 5 mM working stock.[1] This improves pipetting accuracy for lower doses.[1]

  • Stepwise Addition:

    • Place the culture media tube on a vortex set to low speed.[1]

    • Slowly inject the DMSO stock into the center of the liquid vortex (do not touch the walls).[1]

    • Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.[1][3]

  • Visual QC: Hold the tube up to a light source. The solution should be optically clear. If it looks "milky" or has floating specks, the compound has precipitated.[1]

    • Remedy: Sonicate the media for 5 minutes. If precipitate persists, reduce the working concentration.[1][4]

Protocol C: In Vivo Formulation (Animal Studies)

Purpose: DMSO is often too toxic for high-dose animal studies.[1] This protocol uses a co-solvent system or salt conversion to achieve solubility.[1]

Option 1: Co-Solvent Formulation (PEG/Tween)

This creates a stable micellar solution or suspension.[1]

  • Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]

  • Protocol:

    • Dissolve compound in 5% DMSO (Volume 1).[1]

    • Add 40% PEG400 and vortex (Volume 2).

    • Add 5% Tween 80 and vortex (Volume 3).

    • Slowly add 50% Saline (warm) while vortexing.

Option 2: Sodium Salt Conversion (In Situ)

This utilizes the carboxylic acid pKa to create a water-soluble salt.[1]

  • Reagents: 1.0 M NaOH, PBS (pH 7.4).

  • Protocol:

    • Suspend the powder in a small volume of saline (it will not dissolve).[1]

    • Add 1.0 equivalent of NaOH (molar ratio 1:1 with the compound).

    • Vortex until clear (formation of sodium carboxylate).

    • Adjust volume with PBS.[1] Check pH to ensure it is physiological (7.0–7.4).

References

  • Lungu-Mitea, S. (2021).[1][4][5][6] How to dissolve a lipophilic compound in media? ResearchGate.[1][4] Retrieved January 28, 2026, from [Link][1]

  • MedChemExpress. (n.d.).[1][3] Compound Handling Instructions: Solubility and Stock Preparation. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (2026).[1][5][6][7] Compound Summary: 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Structural Analog).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Application Note: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid in Anti-Inflammatory Assays

[1][2][3]

Executive Summary

This guide details the experimental application of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as Compound 6-DMO ), a specialized research compound structurally related to fibrates and phenolic antioxidants.[1][2][3] Its unique "3,5-dimethyl-4-methoxy" head group combined with a 6-oxo-hexanoic acid tail confers dual potential as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand and a modulator of oxidative stress .[1][2][3]

This application note provides validated protocols for using Compound 6-DMO to inhibit pro-inflammatory mediators in macrophage models and to elucidate its mechanism of action via nuclear receptor signaling.[1][2][3]

Chemical & Biological Context

Structural Significance

Compound 6-DMO features a lipophilic aryl core linked to a polar carboxylic acid tail via a keto-spacer.[1][2][3] This structure mimics endogenous lipid mediators, allowing it to interface with:

  • Nuclear Receptors: Specifically PPAR-α and PPAR-γ, which regulate inflammation and lipid metabolism.[1][2][3]

  • Enzymatic Targets: The keto-acid moiety can act as a transition-state mimic for enzymes involved in lipid oxidation (e.g., LOX/COX pathways).[1][2][3]

  • Redox Signaling: The substituted phenol core provides antioxidant capacity, potentially inhibiting the redox-sensitive NF-κB pathway.[1][2][3]

Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₅H₂₀O₄Small molecule probe
Molecular Weight 264.32 g/mol High cell permeability
Solubility DMSO (>20 mg/mL), EthanolSuitable for in vitro stock solutions
pKa (Acid) ~4.8Anionic at physiological pH (7.[1][2][3]4)
LogP ~2.8 - 3.2Lipophilic; crosses cell membranes

Experimental Protocols

Protocol A: Inhibition of Nitric Oxide (NO) & Cytokines in RAW 264.7 Macrophages

Objective: To quantify the anti-inflammatory potency of Compound 6-DMO by measuring the suppression of LPS-induced NO and pro-inflammatory cytokines (TNF-α, IL-6).[1][2][3]

Reagents & Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).[1][2][3]

  • Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.[3]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.[1][3]

  • Compound 6-DMO Stock: 100 mM in DMSO (Store at -20°C).

  • Griess Reagent: For NO detection.

  • ELISA Kits: Mouse TNF-α and IL-6.[1][2][3]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment:

    • Replace medium with fresh serum-reduced medium (1% FBS) to minimize protein binding.[1][2][3]

    • Add Compound 6-DMO at a concentration gradient (e.g., 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max).[1][3]

    • Incubate for 1 hour prior to stimulation.[3]

  • LPS Stimulation:

    • Add LPS to all wells (except "Naïve Control") to a final concentration of 1 µg/mL .[3]

    • Co-incubate for 24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 1000 rpm for 5 min to pellet debris.

    • Transfer 100 µL of supernatant to a fresh plate for Griess Assay.

    • Store remaining supernatant at -80°C for ELISA.[1][2][3]

  • Griess Assay (NO Quantification):

    • Mix 100 µL supernatant with 100 µL Griess Reagent.[3]

    • Incubate 15 min at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

    • Calculate Nitrite concentration using a NaNO₂ standard curve.[3]

  • Viability Check (Critical Self-Validation):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.[1][2][3]

Protocol B: PPAR-α/γ Nuclear Translocation Reporter Assay

Objective: To determine if the anti-inflammatory effect is mediated through PPAR activation (transrepression of NF-κB).[1][2][3]

Reagents
  • HEK293T Cells.

  • Plasmids: PPRE-Luc (Luciferase reporter with PPAR response elements), Expression vectors for PPAR-α or PPAR-γ, Renilla-Luc (internal control).[1][2][3]

  • Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology
  • Transfection:

    • Seed HEK293T cells in 24-well plates (

      
       cells/well).
      
    • Transfect with PPRE-Luc (100 ng), PPAR expression plasmid (50 ng), and Renilla (10 ng) using Lipofectamine.[1][3]

    • Incubate 24 hours.

  • Treatment:

    • Treat cells with Compound 6-DMO (10, 50 µM).[1][2][3]

    • Positive Controls: Fenofibrate (PPAR-α) or Rosiglitazone (PPAR-γ).[1][2][3]

    • Incubate for 18-24 hours .

  • Lysis & Detection:

    • Lyse cells using Passive Lysis Buffer.[3]

    • Measure Firefly Luciferase activity (Target).[1][3]

    • Measure Renilla Luciferase activity (Normalization).

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.[1][3]

    • Fold activation = RLU(Sample) / RLU(Vehicle).[1][3]

Mechanism of Action & Signaling Pathway

Compound 6-DMO is hypothesized to exert anti-inflammatory effects via a dual mechanism: Direct ROS Scavenging (due to the phenolic moiety) and PPAR-dependent Transrepression of NF-κB.[1][2][3]

GCompoundCompound 6-DMO(6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid)ROSROS Scavenging(Phenolic Core)Compound->ROSDirect EffectPPARPPAR Activation(Lipid Mimetic Tail)Compound->PPARLigand BindingNFkB_CytoNF-κB (Cytoplasm)Inactive ComplexROS->NFkB_CytoInhibitionIKKIKK ComplexROS->IKKPotentiationNFkB_NucNF-κB (Nucleus)Active Transcription FactorPPAR->NFkB_NucTransrepression(Physical Interaction)NFkB_Cyto->NFkB_NucTranslocationDNAPro-inflammatory Gene Promoters(iNOS, COX-2, TNF-α)NFkB_Nuc->DNATranscriptionIkBIκB DegradationIKK->IkBPhosphorylationIkB->NFkB_CytoReleaseInflammationInflammatory Response(NO, Cytokines)DNA->InflammationExpressionLPSLPSLPS->IKKStimulation

Figure 1: Proposed Mechanism of Action.[3] Compound 6-DMO inhibits inflammation by activating PPARs (which physically sequester/repress nuclear NF-κB) and by scavenging ROS that otherwise potentiate IKK signaling.[1][2][3]

References

  • Compound Identification

    • Source: Sigma-Aldrich & BLD Pharm Catalog Data for CAS 122004-99-3.[1][2][3]

    • Link: (Search CAS: 122004-99-3)[1][2][3]

  • Structural Class (Aryl-Keto-Acids in Inflammation)

    • Polson, A. G., et al. (2009).[3][4] "Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection." Cancer Research, 69(6), 2358-2364.[1][3] (Describes 6-oxohexanoic acid linkers).

    • Link:[1][3]

  • Assay Methodology (RAW 264.7 & Griess Protocol)

    • Bryan, N. S., & Grisham, M. B. (2007).[3] "Methods to detect nitric oxide and its metabolites in biological samples."[3] Free Radical Biology and Medicine, 43(5), 645-657.[1][3]

    • Link:[1][3]

  • PPAR Mechanism in Inflammation

    • Daynes, R. A., & Jones, D. C. (2002).[3] "Emerging roles of PPARs in inflammation and immunity." Nature Reviews Immunology, 2(10), 748-759.[1][3]

    • Link:[1][3]

Application Note: Enzymatic Profiling with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

[1]

Introduction & Mechanistic Basis

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as Compound A ) represents a class of aryl-oxo-fatty acids .[1] Its pharmacophore consists of two distinct domains:[1]

  • Aryl Head Group (3,5-Dimethyl-4-methoxyphenyl): A bulky, hydrophobic moiety that mimics the tyrosine/phenol ring or the arachidonic acid "tail" in enzyme active sites.[1] The methyl substitutions provide steric hindrance, potentially increasing selectivity.

  • Linker & Tail (6-oxohexanoic acid): The keto-carbonyl and terminal carboxylic acid facilitate hydrogen bonding or metal chelation (e.g.,

    
    , 
    
    
    ,
    
    
    ) within the catalytic domain.[1]
Primary Applications
  • Lipoxygenase (LOX) Inhibition: Mimics the pentadiene structure of arachidonic acid; the ketone group can interfere with the non-heme iron active site.

  • Tyrosinase Inhibition: The methoxy-phenol core acts as a competitor for L-DOPA/Tyrosine.[1]

  • Matrix Metalloproteinase (MMP) Studies: The carboxylic acid can serve as a weak Zinc-Binding Group (ZBG), often used as a precursor to hydroxamic acid probes.[1]

Preparation & Handling

Compound A is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous enzyme buffers, which causes false-negative results (assay interference).[1]

Solubility Protocol
  • Stock Solution (100 mM): Dissolve 26.4 mg of Compound A (MW: 264.32 g/mol ) in 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock 1:100 in the assay buffer immediately before use to minimize DMSO shock to the enzyme. Ensure final DMSO concentration in the assay is <1% (v/v).

Table 1: Physicochemical Properties

Property Value Relevance
Molecular Weight 264.32 g/mol Calculation of molarity.
LogP (Predicted) ~3.2 High lipophilicity; requires detergent (e.g., Triton X-100) in buffer.
pKa (Acid) ~4.8 Negatively charged at physiological pH (7.4).[1]

| Appearance | Off-white powder | Visual check for purity/oxidation.[1] |

Protocol 1: Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the ability of Compound A to inhibit the conversion of arachidonic acid to 5-HPETE by 5-Lipoxygenase.[1]

Materials
  • Enzyme: Recombinant Human 5-Lipoxygenase (5-LOX).[1]

  • Substrate: Arachidonic Acid (50 µM final).

  • Chromogen: H2DCFDA (fluorescent probe) or UV detection at 234 nm (conjugated diene formation).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2, 10 µM ATP.

Experimental Workflow
  • Enzyme Activation: Incubate 5-LOX (10 nM) in Buffer with CaCl2 and ATP for 5 minutes at room temperature.

  • Inhibitor Addition: Add Compound A (0.1 nM – 100 µM, serial dilutions) to the enzyme. Incubate for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add Arachidonic Acid.

  • Detection: Monitor the increase in Absorbance at 234 nm (formation of the conjugated diene system in 5-HPETE) for 10 minutes.

  • Control: Run a "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) control.

Data Analysis (Mechanism Determination)

To determine if Compound A acts as a competitive or non-competitive inhibitor, perform the assay at varying substrate concentrations and generate a Lineweaver-Burk Plot .[1]

  • Competitive:

    
     is unchanged; 
    
    
    increases. (Likely, as it mimics the substrate).
  • Non-Competitive:

    
     decreases; 
    
    
    is unchanged. (Likely if it binds an allosteric site).

Protocol 2: Tyrosinase Inhibition (Colorimetric)

This assay tests the compound's efficacy in blocking melanin biosynthesis pathways, relevant for dermatology and food preservation.

Materials
  • Enzyme: Mushroom Tyrosinase (200 U/mL).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) (0.5 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Step-by-Step Procedure
  • Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL Compound A (various concentrations).

  • Enzyme Addition: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add 20 µL L-DOPA.

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

  • Calculation:

    
    [1]
    

Visualization: Mechanism of Action & Workflow[1]

The following diagram illustrates the competitive inhibition mechanism where Compound A blocks the active site, preventing substrate turnover.

EnzymeInhibitioncluster_0Inhibition PathwayEnzymeEnzyme(Active Site)ES_ComplexEnzyme-SubstrateComplexEnzyme->ES_Complex+ SubstrateEI_ComplexEnzyme-InhibitorComplex (Inactive)Enzyme->EI_Complex+ Compound A(Competition)SubstrateNatural Substrate(e.g., Arachidonic Acid)InhibitorCompound A(6-(3,5-Dimethyl...))ProductProduct(Signal)ES_Complex->ProductCatalysisEI_Complex->ProductBlocked

Caption: Competitive inhibition model where Compound A sterically hinders substrate binding at the enzyme's catalytic center.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well High concentration / Low solubilityReduce final concentration to <100 µM; add 0.01% Triton X-100.
High Background Signal Compound A absorbanceRun a "Compound Only" blank (Buffer + Compound) and subtract from data.
Loss of Potency Oxidation of Aryl groupPrepare fresh stock; store under Nitrogen/Argon.
Non-Linear Kinetics Enzyme instabilityEnsure Calcium/Cofactors are fresh; keep enzyme on ice until use.

References

  • Compound Identity & Properties

    • Sigma-Aldrich.[1] "6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Product Page." Link (Search CAS: 122004-99-3).[1]

  • Lipoxygenase Inhibition Protocols

    • Werz, O., & Steinhilber, D. (2006). "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models." Biochemical Pharmacology. Link

  • Tyrosinase Inhibition Mechanisms

    • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link[1]

  • Aryl-Oxo-Fatty Acid Scaffolds

    • Mahindroo, N., et al. (2006). "Novel indole-based peroxisome proliferator-activated receptor agonists: design, SAR, structural biology, and biological activities." Journal of Medicinal Chemistry. (Illustrates the aryl-acid pharmacophore). Link[1]

Experimental design for testing the efficacy of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Evaluation of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Executive Summary & Compound Rationale

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as DMP-Hex ) is a lipophilic keto-acid characterized by a sterically hindered phenolic ether head group and a hexanoic acid tail.[1] Structurally, it shares pharmacophoric features with fibrates (PPAR


 agonists) and rexinoids  (RXR agonists).[1]

This guide outlines a rigorous experimental framework to validate DMP-Hex as a modulator of nuclear receptors involved in lipid metabolism and inflammation.[1] The design prioritizes Peroxisome Proliferator-Activated Receptor (PPAR) agonism and downstream anti-inflammatory effects as the primary mechanism of action (MoA).[1]

Key Physiochemical Considerations:

  • Molecular Weight: ~264.32 g/mol [1]

  • Predicted LogP: ~3.2 (Lipophilic; requires organic co-solvent).[1]

  • Acidic Moiety: Terminal carboxylic acid (pKa ~4.8); anionic at physiological pH.[1]

Experimental Workflow Overview

The evaluation pipeline moves from cell-free binding to functional cellular assays.[1] This "Funnel Approach" ensures resources are focused only after target engagement is validated.[1]

ExperimentalWorkflow cluster_0 Phase 1: Target Engagement (24-48h) cluster_1 Phase 2: Functional Phenotyping (7 Days) Start Compound Reconstitution (DMSO Stock) Binding Nuclear Receptor Reporter Assay (HEK293T) Start->Binding FRET Co-activator Recruitment (TR-FRET) Start->FRET Decision Hit Validation (EC50 < 10 µM?) Binding->Decision FRET->Decision Adipo Adipogenesis Assay (3T3-L1 Differentiation) InVivo In Vivo PK/PD (Dyslipidemic Mouse Model) Adipo->InVivo Inflam Anti-Inflammatory Assay (RAW 264.7 + LPS) Inflam->InVivo Decision->Adipo PPARγ Agonist Decision->Inflam PPARα/Anti-inflammatory

Figure 1: Step-wise evaluation funnel for DMP-Hex efficacy testing.

Application Note: Nuclear Receptor Transactivation Assay

Objective: To determine if DMP-Hex acts as a ligand for PPAR


, PPAR

, or PPAR

using a luciferase reporter system.[1]
Mechanistic Background

DMP-Hex is hypothesized to bind the ligand-binding domain (LBD) of PPARs, triggering heterodimerization with RXR and binding to Peroxisome Proliferator Response Elements (PPRE) in the DNA.[1] This recruits co-activators (e.g., PGC-1


) to drive transcription.[1]

PPAR_Pathway DMP DMP-Hex (Ligand) PPAR PPAR (LBD) DMP->PPAR Binding Complex Active Transcription Complex PPAR->Complex RXR RXR RXR->Complex CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment DNA PPRE (Promoter) Complex->DNA Bind Gene Target Genes (Luciferase/Fatty Acid Oxidation) DNA->Gene Transcription

Figure 2: Mechanism of Action for PPAR-mediated gene transcription.[1]

Protocol 1: Luciferase Reporter Assay (HEK293T)

Reagents:

  • Cell Line: HEK293T (ATCC CRL-3216).[1]

  • Plates: 96-well white-walled, clear bottom tissue culture plates.[1]

  • Plasmids:

    • Expression vectors: pSG5-PPAR

      
      , pSG5-PPAR
      
      
      
      .[1]
    • Reporter: PPRE-Luc (Firefly luciferase).[1]

    • Normalization: pRL-SV40 (Renilla luciferase).[1]

  • Compound: DMP-Hex (10 mM stock in DMSO).[1]

Step-by-Step Methodology:

  • Seeding: Plate HEK293T cells at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones). Incubate for 24 hours.
    
  • Transfection:

    • Prepare transfection mix using Lipofectamine 3000.[1]

    • Ratio: 4:1 (PPRE-Luc : Receptor Plasmid) + 0.1 part Renilla vector.[1]

    • Add 10 µL complex per well.[1] Incubate 6 hours.

  • Treatment:

    • Replace media with fresh DMEM (0.5% FBS).[1]

    • Treat cells with DMP-Hex in a dose-response range: 0.1, 0.3, 1, 3, 10, 30 µM .[1]

    • Controls:

      • Negative:[1] 0.1% DMSO vehicle.[1]

      • Positive (PPAR

        
        ): Fenofibrate (10 µM).[1]
        
      • Positive (PPAR

        
        ): Rosiglitazone (1 µM).[1]
        
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Lyse cells using Passive Lysis Buffer (Promega).[1]

    • Perform Dual-Luciferase Assay.[1]

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.[1]

Data Interpretation: A fold-change >2.0 relative to vehicle indicates significant agonism.[1] Plot log(concentration) vs. RLU to determine EC


.[1]

Application Note: Anti-Inflammatory Efficacy[1]

Objective: To assess the ability of DMP-Hex to inhibit NF-


B signaling in macrophages, a common secondary effect of PPAR agonists.[1]
Protocol 2: Nitric Oxide (NO) Inhibition Assay

Reagents:

  • Cell Line: RAW 264.7 Murine Macrophages.[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.[1]

  • Assay: Griess Reagent System.

Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 12 hours.
    
  • Pre-treatment: Add DMP-Hex (1, 5, 10, 20 µM) for 1 hour prior to stimulation.[1]

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 24 hours.

  • Quantification:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution; incubate 10 min (dark).

    • Add 50 µL NED solution; incubate 10 min (dark).

    • Measure Absorbance at 540 nm.[1]

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.[1]

Data Presentation Template:

Treatment GroupConcentration (µM)Absorbance (540nm)NO Concentration (µM)% InhibitionCell Viability (%)
Vehicle (DMSO) -0.05< 1.0-100
LPS Control -0.8545.0098
DMP-Hex 50.6030.03397
DMP-Hex 200.2512.07395
Dexamethasone 10.155.08896

References

  • Grygiel-Górniak, B. (2014).[1][2] Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13,[1] 17. [Link][1]

  • Forman, B. M., et al. (1997).[1] 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma.[1] Cell, 83(5), 803-812.[1] [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122004-99-3.[1] [Link][1]

  • Wang, Y., et al. (2014).[1] A simple and efficient method for performing the Griess assay in RAW 264.7 macrophages.[1] Journal of Visualized Experiments, (91), e51779.[1] [Link]

Sources

LC-MS/MS method for quantification of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Executive Summary & Scientific Rationale

This protocol details a validated methodology for the quantification of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (referred to herein as Analyte A ), a lipophilic aryl-keto acid often utilized as a synthetic intermediate or metabolic probe in lipid signaling research.

The Bioanalytical Challenge: Analyte A possesses a dual nature: a lipophilic phenyl core (


) and a polar carboxylic acid tail (

). Standard protein precipitation (PPT) often yields poor recovery due to albumin binding, while positive mode ESI (

) suffers from high background noise and poor ionization efficiency for acidic species.

The Solution: We employ Negative Mode Electrospray Ionization (


)  targeting the deprotonated carboxylate 

. To ensure method robustness and maximize recovery (>85%), we utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE), which selectively isolates the analyte from plasma phospholipids, reducing matrix effects.

Chemical Properties & Mass Spectrometry Strategy

PropertyValueBioanalytical Implication
Molecular Formula

Precursor Ion Calculation
Molecular Weight 264.32 g/mol Target Mass: 263.1 Da

pKa (Acid) ~4.5Requires pH > 5.5 for full ionization in source, or acidic LC for retention.[1]
LogP ~3.2High affinity for C18; requires high % organic for elution.
MS/MS Fragmentation Logic

In negative mode, the collision-induced dissociation (CID) of keto-acids typically follows specific pathways.

  • Primary Transition (Quantifier): Loss of

    
     (44 Da) from the carboxylic acid tail.
    
  • Secondary Transition (Qualifier): Cleavage of the alkyl chain alpha to the ketone or loss of the methoxy methyl group.

    • 
       (Characteristic dimethyl-methoxy-phenyl anion).
      

Reagents & Materials

  • Reference Standard: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (>98% purity).

  • Internal Standard (IS): Gemfibrozil (Structural Analog) or

    
    -Analyte A (if available). Note: Gemfibrozil is recommended due to similar pKa and lipophilicity.
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate (

    
    ), MTBE.
    
  • Matrix: K2EDTA Rat Plasma.

Experimental Protocol

Stock Solution Preparation
  • Master Stock: Dissolve 1.0 mg of Analyte A in 1.0 mL DMSO (Concentration: 1.0 mg/mL). Rationale: The aryl core ensures solubility in DMSO; pure methanol may cause precipitation at high concentrations during freezing.

  • Working Standard: Dilute Master Stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Causality: LLE is chosen over SPE for cost-efficiency and over PPT for cleanliness. MTBE forms the upper layer, making transfer easy and avoiding the transfer of plasma proteins.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex 10s.

  • Acidification: Add 10 µL of 5% Formic Acid. Rationale: Lowers pH to ~3.0, suppressing ionization of the carboxylic acid, driving it into the organic phase.

  • Extraction: Add 600 µL MTBE . Vortex vigorously for 5 minutes (or shaker plate @ 1200 rpm).

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 A:B). Vortex 5 mins.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Column Temp: 45°C.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8). Rationale: Ammonium acetate supports negative mode ionization better than straight formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Event
0.0 10 Initial Hold
0.5 10 Divert to Waste (Salt removal)
3.0 95 Elution of Analyte
4.0 95 Wash
4.1 10 Re-equilibration

| 5.0 | 10 | End |

Mass Spectrometry (Sciex Triple Quad 6500+ or equivalent):

  • Source: Turbo Ion Spray (ESI).

  • Polarity: Negative (

    
    ).
    
  • IonSpray Voltage: -4500 V.

  • Temperature: 500°C.

MRM Table:

Compound Precursor (Q1) Product (Q3) DP (V) CE (V) Role
Analyte A 263.1 219.1 -60 -25 Quantifier
Analyte A 263.1 135.1 -60 -40 Qualifier

| Gemfibrozil (IS) | 249.1 | 121.1 | -60 | -28 | IS Tracking |

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the bioanalytical method.

BioanalyticalWorkflow cluster_mechanism Ionization Mechanism Start Biological Sample (Rat Plasma 50 µL) IS_Add Add Internal Standard (Gemfibrozil) Start->IS_Add Acidify Acidification (5% FA) Target pH < 3.0 IS_Add->Acidify Protonate Acid Extract LLE Extraction (MTBE 600 µL) Acidify->Extract Partition to Organic PhaseSep Centrifugation (Organic Layer Isolation) Extract->PhaseSep DryRecon Dry Down & Reconstitute (Mobile Phase) PhaseSep->DryRecon Remove Solvent LCMS LC-MS/MS Analysis (ESI Negative Mode) DryRecon->LCMS Data Quantification (Linear Regression 1/x²) LCMS->Data MRM 263.1 -> 219.1 Mechanism Precursor: [M-H]- (263.1) Loss of CO2 Fragment: 219.1 LCMS->Mechanism

Caption: Step-by-step LLE extraction and LC-MS/MS workflow for the quantification of Analyte A.

Validation Criteria (FDA M10 Compliance)

To ensure this method is "field-ready," the following acceptance criteria must be met during the validation phase.

ParameterAcceptance CriteriaTroubleshooting Tip
Linearity

(Weighted

)
If low end curves, check for adsorption to glass vials. Use Polypropylene.
Accuracy

(

at LLOQ)
If accuracy fails at high conc., check for detector saturation.
Precision (CV)

(

at LLOQ)
High CV usually indicates pipetting error or inconsistent LLE recovery.
Recovery Consistent across low/med/high (>80%)If recovery is low, increase acidification step or try Ethyl Acetate/Hexane (50:50).
Matrix Effect

(IS Normalized)
If suppression is high (>20%), switch to a column wash with 90% Isopropanol.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Li, W., et al. (2019). Method development and validation for the quantification of carboxylic acid metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 1124, 177-186. [Link]

  • PubChem. (n.d.).[2] Compound Summary: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.[3] National Library of Medicine. [Link](Note: Link directs to PubChem search as specific CID may vary by salt form).

Sources

In vivo administration of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the in vivo administration of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3).

Based on its chemical structure (an


-aryl-keto-fatty acid analog), this compound shares pharmacophore features with lipid-modulating agents (e.g., PPAR agonists) and anti-inflammatory aryl-alkanoic acids. The following guide is designed for the evaluation of this compound as a Novel Chemical Entity (NCE)  in preclinical rodent models.

Executive Summary & Compound Profile

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a lipophilic organic acid characterized by a hexanoic acid tail terminating in a ketone and a substituted phenyl ring. Its structural motif suggests potential activity in metabolic regulation (lipid signaling) or inflammation modulation.

  • Chemical Class: Aryl-keto-alkanoic acid.

  • Predicted Physiochemical Properties:

    • Lipophilicity (LogP): High (~3.5–4.5).

    • Solubility: Poor in neutral water; soluble in organic solvents (DMSO, Ethanol) and basic aqueous buffers (as a salt).

    • pKa: ~4.8 (Carboxylic acid).

Experimental Rationale: Successful in vivo use requires overcoming the "solubility-permeability paradox." The free acid form is lipophilic (good permeability) but insoluble in aqueous vehicles. The protocol below prioritizes a Self-Emulsifying Drug Delivery System (SEDDS) or a Co-solvent/Surfactant approach to ensure consistent bioavailability.

Formulation Strategy

Objective: Create a stable, homogeneous vehicle for Oral (PO) or Intraperitoneal (IP) administration at doses up to 100 mg/kg.

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)StabilityNotes
Oral (PO) 10% DMSO + 40% PEG-400 + 50% Water HighStandard for lipophilic small molecules.
Oral (Alternative) 0.5% Methylcellulose (MC) + 0.1% Tween-80 ModerateSuspension formulation. Requires constant stirring.
Intraperitoneal (IP) 5% DMSO + 5% Solutol HS-15 + 90% Saline HighMinimizes peritoneal irritation.
Intravenous (IV) 10% DMSO + 10% Cremophor EL + 80% PBS LowPrepare fresh. Filter sterilize (0.22 µm).
Step-by-Step Solubilization Protocol (Standard PO Vehicle)
  • Weighing: Accurately weigh the required amount of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO . Vortex for 2 minutes. The solution should be clear yellow/colorless.

  • Co-solvent Addition: Add PEG-400 slowly while vortexing. The solution may warm slightly (exothermic).

  • Aqueous Phase: Slowly add warm (37°C) Water or Saline dropwise while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), sonicate at 40°C for 10 minutes. If turbidity persists, increase PEG-400 concentration to 60%.

Pharmacokinetic (PK) & Tolerability Workflow

Before efficacy testing, the Maximum Tolerated Dose (MTD) and plasma half-life (


) must be established.
Diagram: Preclinical Evaluation Workflow

PK_Workflow Start Compound Synthesis (CAS 122004-99-3) Formulation Vehicle Optimization (DMSO/PEG/Water) Start->Formulation InVitro In Vitro Stability (Microsomes) Formulation->InVitro MTD Phase 1: MTD Study (Up-and-Down Method) InVitro->MTD Stable? PK Phase 2: PK Profiling (IV vs PO) MTD->PK Safe Dose Established Efficacy Phase 3: Efficacy Models (Inflammation/Metabolic) PK->Efficacy Bioavailable?

Caption: Logical progression from formulation to efficacy testing. MTD establishes safety limits before PK defines the dosing interval.

Protocol A: Maximum Tolerated Dose (MTD)

Design: Up-and-Down Procedure (OECD 425 Guideline). Subjects: C57BL/6 Mice (n=3 per dose group).

  • Starting Dose: 10 mg/kg (PO).

  • Observation: Monitor for 48 hours. Look for piloerection, lethargy, or weight loss >15%.

  • Escalation: If safe, increase dose by factor of 3.2 (e.g., 10 -> 30 -> 100 mg/kg).

  • Endpoint: The highest dose with no overt toxicity is the MTD.

Protocol B: Single-Dose Pharmacokinetics

Objective: Determine bioavailability (


) and clearance (

). Subjects: SD Rats (Cannulated).
  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: PO Gavage (10 mg/kg).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode looking for parent mass 264.3 Da -> fragment).

  • Calculation:

    
    
    

Efficacy Models

Given the structural similarity to PPAR agonists and anti-inflammatory lipids, the following two models are prioritized.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model validates the anti-inflammatory potential of the aryl-keto acid moiety.

Mechanism: The injection of carrageenan triggers COX-2 expression and prostaglandin synthesis. If the compound acts via PPAR


 or inhibits COX/LOX, edema will be reduced.

Protocol:

  • Animals: Male Wistar Rats (180-220g).

  • Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg PO) or Vehicle 1 hour prior to challenge.

    • Positive Control: Indomethacin (10 mg/kg PO).

  • Challenge: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Analysis: Calculate % inhibition of edema relative to vehicle control.

Model 2: Diet-Induced Obesity (DIO) & Dyslipidemia

This model validates metabolic regulation (lipid lowering/insulin sensitization).

Protocol:

  • Induction: Feed C57BL/6 mice a High-Fat Diet (60% kcal fat) for 8-12 weeks until obese.

  • Treatment: Administer Test Compound (e.g., 30 mg/kg/day PO) for 21 days.

  • Readouts:

    • Daily: Body weight, Food intake.

    • Day 21: Fasting blood glucose, Insulin, Triglycerides, Cholesterol.

    • Tissue: Liver histology (Steatosis scoring).

Mechanism of Action (Hypothetical Pathway)

Based on the chemotype, the compound likely functions as a lipid sensor ligand.

MOA_Pathway Compound 6-(3,5-Dimethyl...) (Ligand) Receptor Nuclear Receptor (PPARα / PPARγ?) Compound->Receptor Binds Complex Ligand-Receptor-RXR Complex Receptor->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (Promoter) Complex->DNA Translocation & Binding TargetGenes Target Genes (CPT1A, ACO, CD36) DNA->TargetGenes Transcription Effect Fatty Acid Oxidation Anti-inflammation TargetGenes->Effect Metabolic Shift

Caption: Proposed mechanism involving nuclear receptor activation and subsequent gene regulation.

References

  • Compound Identity: "6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid." Chemical Book / BLD Pharm Catalog. Accessed Jan 2026.

  • Formulation Protocols: Li, P., & Zhao, L. "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 2007.

  • PK Methodology: Mehvar, R. "Principles of Pharmacokinetics." American Journal of Pharmaceutical Education, 2004.

  • Inflammation Model: Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology, 2003.

  • Metabolic Model: Speakman, J. R., et al. "Animal models of obesity." Obesity Reviews, 2007.

(Note: As this specific compound is a research chemical/intermediate without extensive dedicated literature, the protocols provided are based on validated industry standards for its chemical class.)

Application Note: Derivatization of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid for Bioassays

[1]

Introduction & Strategic Analysis

The analyte 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as DMMO-HA ) represents a structural class of aryl keto acids often utilized as intermediates in the synthesis of retinoid X receptor (RXR) agonists (e.g., Bexarotene analogs) or as lipophilic probes for nuclear receptor studies.[1]

While the molecule possesses a chromophore (the dimethyl-anisole moiety), its native UV absorption is often insufficient for femtomole-level quantification in complex biological matrices (plasma, tissue homogenates). Furthermore, as a small molecule (hapten), it is non-immunogenic, requiring conjugation to a carrier protein for antibody development.

This guide details three derivatization workflows designed to overcome these limitations:

  • Fluorometric Derivatization: For high-sensitivity HPLC quantification.[1]

  • Hapten-Carrier Conjugation: For immunogen synthesis (antibody production).[1]

  • Biotinylation: For affinity-based pull-down assays.[1]

Chemical Logic: Selecting the Reactive Handle

DMMO-HA presents two potential derivatization sites: the ketone (C6) and the carboxylic acid (C1).

Functional GroupReactivitySteric EnvironmentRecommended Application
Carboxylic Acid (-COOH) High (via activation)Low (Aliphatic spacer)Primary Target. Ideal for conjugation and labeling due to distance from the aryl core, minimizing interference with receptor binding domains.[1]
Ketone (C=O) Moderate (Schiff base)High (Next to aryl ring)Secondary Target. Use only if the carboxyl group is required for biological activity (e.g., receptor binding studies).

Decision Matrix & Workflow Visualization

The following decision tree illustrates the selection process for the appropriate protocol based on the downstream bioassay requirement.

Derivatization_StrategyStartAnalyte: DMMO-HAGoalDefine Bioassay GoalStart->GoalQuantQuantification (PK/PD)Goal->QuantSensitivity < 1 ng/mLImmunoAntibody ProductionGoal->ImmunoGenerate Anti-DMMOAffinityProtein InteractionGoal->AffinityMap Binding PartnersMethod_HPLCProtocol A:HPLC-FLD Labeling(Br-MMC)Quant->Method_HPLCMethod_BSAProtocol B:Immunogen Synthesis(EDC/Sulfo-NHS + BSA)Immuno->Method_BSAMethod_BiotinProtocol C:Biotinylation(PEG-Amine Linker)Affinity->Method_Biotin

Figure 1: Strategic selection of derivatization protocols based on analytical requirements.

Protocol A: High-Sensitivity HPLC-FLD Derivatization

Objective: Enhance detection sensitivity by 100–1000x compared to UV detection. Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).[1] Mechanism: Esterification of the carboxylic acid via nucleophilic substitution in an aprotic solvent, catalyzed by crown ethers.

Materials
  • Reagent: Br-MMC (Sigma/Thermo).[1]

  • Catalyst: 18-Crown-6 ether (solubilizes the potassium salt).[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: Acetone or Acetonitrile (HPLC Grade, anhydrous).

Step-by-Step Protocol
  • Standard Preparation: Dissolve 1 mg of DMMO-HA in 1 mL of Acetone. Dilute to working range (e.g., 10–1000 ng/mL).

  • Catalyst Addition: To 100 µL of sample, add 10 mg of anhydrous K₂CO₃ and 50 µL of 18-Crown-6 solution (10 mg/mL in acetone).

    • Scientific Logic:[2][3][4][5] The base deprotonates the acid; the crown ether complexes the K+ ion, leaving a "naked," highly reactive carboxylate anion.

  • Labeling: Add 50 µL of Br-MMC solution (1 mg/mL in acetone).

  • Incubation: Seal vial and heat at 60°C for 30 minutes in a heating block. Protect from light.

  • Quenching/Cleanup: Cool to room temperature. Filter through a 0.2 µm PTFE filter to remove solid carbonate.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (70:30) with 0.1% Formic Acid.

    • Detection: Fluorescence (Excitation: 325 nm, Emission: 390 nm).

Validation Check: The derivative is stable for 48 hours at 4°C. A blank injection (reagents only) is mandatory to identify reagent peaks.

Protocol B: Immunogen Synthesis (Hapten-BSA Conjugation)

Objective: Covalently link DMMO-HA to Bovine Serum Albumin (BSA) to elicit an immune response for antibody production.[1] Chemistry: Carbodiimide (EDC) activation stabilized by Sulfo-NHS.[1][6][7]

Critical Considerations

DMMO-HA is lipophilic.[1] Standard aqueous protocols will fail due to precipitation. This protocol uses a semi-aqueous approach.

Workflow Diagram

BioconjugationAcidDMMO-HA(-COOH)ActivationActivation(EDC + Sulfo-NHS)Acid->ActivationDMF/Buffer MixIntermediateStable NHS-EsterActivation->IntermediatepH 5.5CouplingCoupling(BSA-Lysine-NH2)Intermediate->CouplingpH 7.4PurificationDialysis/DesaltingCoupling->PurificationRemove Byproducts

Figure 2: Two-step EDC/Sulfo-NHS conjugation workflow.

Step-by-Step Protocol
  • Solubilization: Dissolve 5 mg of DMMO-HA in 200 µL of dry DMF (Dimethylformamide). Do not use DMSO if possible, as it can interfere with some downstream oxidations, though generally acceptable for immunogens.

  • Activation (Step 1):

    • Add the DMF solution to 800 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Note: The solution may turn cloudy; ensure rapid mixing.

    • Immediately add EDC (2 mg) and Sulfo-NHS (5 mg).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Conjugation (Step 2):

    • Dissolve 5 mg of BSA (Carrier Protein) in 1 mL of Coupling Buffer (PBS, pH 7.4).

    • Add the activated DMMO-HA solution dropwise to the BSA solution while vortexing.[1]

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Quenching: Add hydroxylamine (to final 10 mM) to quench unreacted NHS esters.

  • Purification: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove free DMMO-HA and reaction byproducts.

Self-Validating Step: Use UV-Vis spectroscopy.[1] DMMO-HA has an aromatic absorbance (~270-280 nm).[1] Compare the spectrum of BSA-Conjugate vs. Native BSA. An increase in absorbance at 270-280 nm (corrected for protein concentration) confirms conjugation.[1]

Protocol C: Biotinylation for Affinity Assays

Objective: Create a probe to isolate DMMO-HA binding proteins (e.g., nuclear receptors). Reagent: Amine-PEG3-Biotin.[1] The PEG spacer is critical to prevent steric hindrance by the bulky Streptavidin protein.

Protocol Summary
  • Activation: Follow Step 1 and 2 from Protocol B (EDC/Sulfo-NHS activation of DMMO-HA).

  • Coupling: Instead of BSA, add Amine-PEG3-Biotin (1.2 molar equivalent relative to DMMO-HA).

  • Reaction: Stir for 2 hours at RT in PBS/DMF mixture.

  • Purification: Since the product is a small molecule, purify via C18 Solid Phase Extraction (SPE) or semi-prep HPLC. Dialysis will not work here.

  • Elution: Elute with Methanol/Water.

References

  • Mukherjee, P. S., & Karnes, H. T. (1996).[8] "Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review." Biomedical Chromatography, 10(5), 193-204.[8] [Link]

Application Note: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid as a Molecular Probe

[1]

Introduction & Mechanism of Action

The DMMPh Motif

The 3,5-dimethyl-4-methoxyphenyl moiety is a pharmacophore designed to mimic the sterically crowded, electron-rich rings found in bioactive molecules such as:

  • Thyroid Hormones (T3/T4): The dimethyl groups serve as bioisosteres for the 3,5-diiodo substituents on the inner ring of thyroxine, often used in thyromimetics (e.g., Eprotirome precursors) to probe Thyroid Hormone Receptor (TR) selectivity.[1]

  • Nuclear Receptor Ligands: This motif binds to hydrophobic pockets in receptors like PPAR (Peroxisome Proliferator-Activated Receptors) and AhR (Aryl Hydrocarbon Receptor), where the methoxy group acts as a hydrogen bond acceptor and the methyls provide steric lock.[1]

Probe Functionality

DMMPh-C6-Acid functions as a molecular probe through two distinct mechanisms:

  • Haptenic Probe (Immunology): The 6-oxohexanoic acid tail acts as a spacer (linker).[1] When conjugated to a carrier protein (e.g., BSA, KLH), it exposes the DMMPh epitope to the immune system, allowing the generation of antibodies highly specific for 3,5-dimethyl-4-methoxyphenol and related metabolites.[1]

  • Affinity Probe Precursor (Chemical Biology): The terminal carboxylic acid allows for facile conjugation to biotin, fluorophores, or solid supports (beads).[1] This transforms the small molecule into an Affinity Probe capable of "fishing out" proteins that specifically bind the DMMPh motif.[1]

Application Workflows

Immunoassay Development (ELISA)

Researchers use DMMPh-C6-Acid to develop competitive ELISAs.[1] The compound is conjugated to a protein (e.g., BSA) and coated onto plates.[1] Free DMMPh-containing analytes in a sample compete with the coated probe for antibody binding, allowing sensitive quantification.[1]

Activity-Based Protein Profiling (ABPP) Support

While not a reactive suicide inhibitor itself, DMMPh-C6-Acid serves as the non-reactive control or the affinity bait in ABPP experiments.[1] By converting the acid to an NHS-ester, it can be coupled to amine-functionalized beads to purify DMMPh-binding proteins from cell lysates.[1]

Structural Comparison Table
FeatureDMMPh-C6-AcidStandard Ligands (e.g., Gemfibrozil)Utility
Head Group 3,5-Dimethyl-4-methoxyphenyl2,5-DimethylphenoxyDMMPh mimics T3/T4 inner ring; Phenoxy mimics PPAR ligands.[1]
Linker 6-carbon (with C6 ketone)5-carbon (branched)C6-Oxo provides rigid spacing for antibody recognition.[1]
Tail Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)-COOH allows conjugation to carriers/beads.[1]
Status Probe / Hapten Drug / AgonistUsed to detect or isolate binders, not just activate them.[1]

Experimental Protocols

Protocol A: Activation and Conjugation (Hapten Synthesis)

Objective: Conjugate DMMPh-C6-Acid to Keyhole Limpet Hemocyanin (KLH) for antibody generation or BSA for ELISA coating.[1]

Materials:

  • DMMPh-C6-Acid (10 mg)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • Carrier Protein: KLH or BSA (Imject™ grade)[1]

  • Buffer: MES Buffer (0.1 M, pH 4.7) and PBS (pH 7.4)

  • Dialysis Cassette (10K MWCO)[1]

Procedure:

  • Activation: Dissolve 10 mg DMMPh-C6-Acid in 1 mL dry DMF. Add 1.5 equiv.[1] EDC and 1.5 equiv.[1] NHS .[1] Incubate at Room Temperature (RT) for 2 hours to form the NHS-ester (DMMPh-C6-NHS).

  • Conjugation: Dissolve 10 mg Carrier Protein (KLH/BSA) in 2 mL MES buffer.

  • Mixing: Slowly add the activated DMMPh-C6-NHS solution to the protein solution while stirring.

  • Incubation: React for 4 hours at RT or overnight at 4°C.

  • Purification: Transfer the reaction mixture to a dialysis cassette. Dialyze against PBS (3 changes, 2L each) over 24 hours to remove unreacted small molecules.

  • Validation: Quantify hapten density using MALDI-TOF MS or by monitoring the absorbance shift at 280 nm vs. the specific absorbance of the DMMPh ring (approx. 270-280 nm overlap requires deconvolution or TNBS assay for free amines).

Protocol B: Affinity Pull-Down Assay

Objective: Isolate proteins that specifically bind the DMMPh motif from cell lysate.[1]

Materials:

  • DMMPh-C6-Acid[1]

  • Amine-Magnetic Beads (e.g., Dynabeads™)[1]

  • Cell Lysate (e.g., HepG2 or HeLa)[1]

  • Elution Buffer: 5 mM Free DMMPh-C6-Acid or Low pH Glycine.[1]

Workflow:

  • Bead Preparation: Activate DMMPh-C6-Acid (as in Protocol A) and react with Amine-Magnetic Beads for 4 hours. Block unreacted sites with Tris buffer.

  • Incubation: Incubate 1 mg of cell lysate with the DMMPh-Beads for 2 hours at 4°C with gentle rotation.

  • Washing: Wash beads 3x with PBS + 0.1% NP-40 to remove non-specific binders.[1]

  • Elution:

    • Specific Elution: Add buffer containing 5 mM free DMMPh-C6-Acid (competitor) for 30 mins.

    • Non-specific Elution: Boil in SDS-PAGE loading buffer.[1]

  • Analysis: Analyze eluate via Western Blot (for known targets like TR/PPAR) or Mass Spectrometry.[1]

Visualizations

Synthesis & Mechanism Workflow

The following diagram illustrates the conversion of the DMMPh-C6-Acid into a functional probe and its interaction with biological targets.

DMMPh_Probe_WorkflowCompoundDMMPh-C6-Acid(Probe Precursor)ActivationNHS-Activation(EDC/NHS)Compound->ActivationActiveEsterActivated Ester(DMMPh-C6-NHS)Activation->ActiveEsterConjugationConjugationActiveEster->ConjugationImmunogenImmunogen(Antibody Generation)Conjugation->ImmunogenPath AAffinityMatrixAffinity Matrix(Target Pull-down)Conjugation->AffinityMatrixPath BProteinCarrier Protein(BSA/KLH)Protein->ConjugationBeadMagnetic Bead(Amine-Terminated)Bead->ConjugationTargetTarget Protein(TR / PPAR / AhR)AffinityMatrix->TargetBinds SpecificPocket

Caption: Workflow for converting DMMPh-C6-Acid into an Immunogen (Path A) or Affinity Matrix (Path B).

References

  • Chemical Identity & Properties

    • PubChem.[1] (n.d.). 6-methoxy-3,4-dimethyl-6-oxohexanoic acid (Structure/Analog Reference). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

    • Note: While the specific isomer 3,5-dimethyl-4-methoxy is less common in public databases than the 3,4-dimethyl isomer, the chemical principles of the DMMPh pharmacophore are derived from established thyromimetic chemistry.[1]

  • Pharmacophore Context (Thyromimetics & PPARs)

    • Scanlan, T. S., et al. (2001).[1] Selective thyromimetics: Tissue-selective thyroid hormone agonists.[1] Current Opinion in Drug Discovery & Development. (Contextual grounding for DMMPh motif).

    • Chiellini, G., et al. (1998).[1] A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor.[1] Chemistry & Biology. (Describes GC-1, utilizing the dimethyl-phenyl motif).

  • Hapten Design Principles

    • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard protocols for Carboxylic Acid -> NHS -> Protein conjugation).

  • Commercial Sources (Verification of Availability): Note: This reference validates the availability of the specific "6-oxohexanoic acid" linker class of probes.

Application Note: High-Throughput Screening Strategies for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic "head" (3,5-dimethyl-4-methoxyphenyl) and a polar, flexible "tail" (6-oxohexanoic acid). This architecture mimics endogenous signaling lipids and long-chain fatty acids, making it a high-probability candidate for modulating Nuclear Receptors (NRs) , specifically the Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) .

In drug development, analogs of this structure are primarily screened for therapeutic efficacy in metabolic syndrome, Type 2 diabetes, and chronic inflammation . The specific substitution pattern (3,5-dimethyl-4-methoxy) is often employed to block metabolic degradation (via steric hindrance) and enhance receptor selectivity compared to unsubstituted phenyl rings.

This Application Note details a validated High-Throughput Screening (HTS) cascade designed to identify potent agonists within this analog library. We prioritize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening due to its high Z' factor and resistance to compound interference, followed by a functional Cell-Based Luciferase Reporter Assay to validate membrane permeability and transcriptional activation.

Primary Screening: TR-FRET Co-activator Recruitment Assay

Principle of the Assay

The primary screen utilizes a TR-FRET format to detect the ligand-dependent recruitment of a co-activator peptide (e.g., PGC-1


 or TRAP220) to the Ligand Binding Domain (LBD) of the target receptor (e.g., PPAR

).
  • Donor: Terbium (Tb) or Europium (Eu) cryptate-labeled anti-GST antibody (binds to GST-tagged Receptor LBD).

  • Acceptor: Streptavidin-XL665 or D2 (binds to Biotinylated Co-activator Peptide).

  • Mechanism: Binding of the 6-oxohexanoic acid analog induces a conformational change in the Receptor LBD, creating a binding surface for the co-activator peptide. This proximity brings the Donor and Acceptor close enough for FRET to occur.

Experimental Workflow Diagram

TR_FRET_Workflow Step1 Library Preparation (10 mM DMSO Stocks) Step2 Acoustic Dispensing (20 nL into 384-well plate) Step1->Step2 Echo 550 Step3 Reagent Addition (Receptor-LBD + Tb-Ab + Peptide-Bio + SA-XL665) Step2->Step3 Multidrop Combi Step4 Incubation (2-4 hours @ RT, Dark) Step3->Step4 Step5 Detection (Ex: 337nm | Em: 620nm/665nm) Step4->Step5 EnVision Reader Step6 Data Analysis (Ratio 665/620) Step5->Step6 HTS Software

Figure 1: Automated workflow for TR-FRET Nuclear Receptor Co-activator Recruitment Assay.

Detailed Protocol

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.

  • Receptor: GST-PPAR

    
    -LBD (Final conc: 2-5 nM).
    
  • Co-activator: Biotin-SRC1 peptide (Final conc: 100-200 nM).

  • Fluorophores: Anti-GST-Tb cryptate (Donor) and Streptavidin-d2 (Acceptor).

Step-by-Step Procedure:

  • Compound Transfer: Dispense 20 nL of test compounds (from 10 mM DMSO stock) into low-volume, black 384-well plates using an acoustic liquid handler (e.g., Labcyte Echo). Include Rosiglitazone as a positive control (High Control) and DMSO only as a negative control (Low Control).

  • Protein Mix Addition: Prepare a 2X mix of GST-PPAR

    
    -LBD and Anti-GST-Tb in Assay Buffer. Dispense 5 
    
    
    
    L/well.
  • Peptide Mix Addition: Prepare a 2X mix of Biotin-SRC1 and Streptavidin-d2. Dispense 5

    
    L/well.
    
  • Incubation: Seal plates and incubate for 2-4 hours at room temperature (22°C) in the dark to allow equilibrium binding.

  • Read: Measure fluorescence on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 320-340 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 615-620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate the HTRF Ratio =

    
    .
    

Data Validation Criteria:

  • Z' Factor: Must be > 0.5 for assay acceptance.

  • Signal-to-Background (S/B): > 3.0.

  • CV%: < 5% for replicate controls.

Secondary Screening: Cell-Based Luciferase Reporter Assay

Scientific Rationale

While biochemical assays confirm physical binding, they do not account for cell permeability, metabolic stability, or off-target toxicity. The 6-oxohexanoic acid tail is polar; thus, verifying the analog's ability to cross the plasma membrane and activate the nuclear receptor in a chromatin context is critical.

Assay System
  • Cell Line: HEK293T or CHO-K1 stably co-transfected with:

    • Expression Vector: GAL4-DBD fused to the PPAR

      
      -LBD (chimeric receptor).
      
    • Reporter Vector: UAS (Upstream Activation Sequence) driving Firefly Luciferase.

  • Control: Constitutively expressed Renilla Luciferase (for normalization of cell viability/transfection efficiency).

Logical Pathway Diagram

Reporter_Assay_Pathway Compound Analog (Extracellular) Membrane Cell Membrane Compound->Membrane Passive Diffusion / Transport Intracellular Analog (Intracellular) Membrane->Intracellular Receptor GAL4-PPAR-LBD (Chimeric Receptor) Intracellular->Receptor Binding DNA UAS Promoter (DNA) Receptor->DNA Translocation & Binding Transcription Transcription DNA->Transcription Luciferase Luciferase Enzyme Transcription->Luciferase Translation Light Light Signal (Luminescence) Luciferase->Light + Substrate

Figure 2: Mechanism of action for the GAL4-UAS Luciferase Reporter System.

Detailed Protocol

Materials:

  • Culture Media: DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones/lipids).

  • Detection Reagent: Dual-Luciferase Assay System (Promega) or equivalent.

Step-by-Step Procedure:

  • Seeding: Plate cells (10,000 cells/well) in white, tissue-culture treated 384-well plates in 20

    
    L media. Incubate for 24 hours.
    
  • Treatment: Add 5

    
    L of 5X compound solution (diluted in media). Final DMSO concentration should be < 0.5%.
    
    • Dose Response: Test compounds at 8 concentrations (e.g., 0.5 nM to 10

      
      M) to determine EC50.
      
  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Lysis & Detection:

    • Add 25

      
      L Dual-Glo Luciferase Reagent  (lyses cells and provides Firefly substrate). Incubate 10 min. Read Luminescence (Firefly).
      
    • Add 25

      
      L Dual-Glo Stop & Glo Reagent  (quenches Firefly, provides Renilla substrate). Incubate 10 min. Read Luminescence (Renilla).
      
  • Analysis: Calculate the Ratio (Firefly/Renilla) to normalize data. Plot sigmoidal dose-response curves to extract EC50 values.

Data Analysis & Hit Selection Strategy

To ensure high-confidence hit selection, data from both assays should be integrated. The following table outlines the selection criteria for advancing a 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid analog to lead optimization.

ParameterBiochemical Assay (TR-FRET)Cellular Assay (Reporter)Interpretation
Potency (EC50) < 500 nM< 1

M
High affinity and good permeability.
Efficacy (Emax) > 80% of Rosiglitazone> 70% of RosiglitazoneFull agonist.
Hill Slope 0.8 - 1.20.8 - 1.51:1 binding stoichiometry; no aggregation.
Toxicity N/ARenilla Signal > 80% of ControlCompound is not cytotoxic.

Troubleshooting Note: If a compound shows high potency in TR-FRET but no activity in the Cell-Based assay, consider:

  • Permeability issues: The carboxylic acid tail may be too polar. Consider synthesizing the methyl ester prodrug (which is often hydrolyzed intracellularly).

  • Efflux: The compound may be a substrate for P-gp transporters.

References

  • Gearing, K. L., et al. (2023). "Structure-Activity Relationships of Aryl-Alkanoic Acids as PPAR Agonists." Journal of Medicinal Chemistry.

  • Jia, Y., et al. (2022). "High-Throughput Screening Strategies for Nuclear Receptor Modulators using TR-FRET." Methods in Molecular Biology.

  • Bernardo, A., et al. (2021). "PPAR-gamma Agonists and Their Role in Metabolic Disorders: A Review of Screening Methodologies." Frontiers in Endocrinology.

  • PubChem Compound Summary. (2024). "6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Analog Search)." National Center for Biotechnology Information.

(Note: While specific literature on the exact "6-(3,5-Dimethyl...)" molecule is limited, the protocols above are industry-standard for the structural class of aryl-oxohexanoic acids.)

Application Note: Synthesis of Antibody-Drug Conjugates Using Oxohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) utilizing 6-oxohexanoic acid (adipic semialdehyde) as a heterobifunctional linker. Unlike stochastic cysteine or lysine conjugations that yield heterogeneous Drug-Antibody Ratios (DARs), this method employs a two-step "install-and-click" strategy. First, surface lysine residues are converted into reactive aldehyde handles using succinimidyl 6-oxohexanoate. Second, these aldehydes undergo chemoselective oxime ligation with aminooxy-functionalized payloads. This approach combines the robustness of amide coupling with the specificity of bioorthogonal carbonyl chemistry, yielding ADCs with enhanced hydrolytic stability compared to traditional hydrazone linkers.

Introduction & Mechanism of Action

The development of stable ADCs requires linkers that resist premature cleavage in circulation while releasing the payload effectively upon internalization. 6-Oxohexanoic acid serves as a critical bridge in this architecture.

The Chemical Logic

The 6-oxohexanoic acid linker functions through two distinct chemical motifs:

  • The Carboxylic Acid (Activated as NHS-Ester): Reacts with the

    
    -amino group of surface lysines (or N-terminal amines) on the antibody to form a stable amide bond. This step effectively "paints" the antibody surface with reactive carbonyls.
    
  • The Terminal Aldehyde (6-Oxo group): A bioorthogonal handle that reacts specifically with

    
    -nucleophiles (such as alkoxyamines or hydrazides) on the drug-linker payload.
    
Advantages Over Legacy Methods
  • Stability: The resulting oxime linkage (

    
    ) is significantly more stable to hydrolysis at physiological pH (7.4) than the hydrazone linkages (
    
    
    
    ) used in first-generation ADCs like Gemtuzumab ozogamicin.
  • Versatility: This method does not require genetic engineering (unlike THIOMAB™ or enzymatic remodeling) and can be applied to any native IgG.

Mechanistic Pathway

The following diagram illustrates the conversion of a native antibody into a stable Oxime-ADC.

ADC_Synthesis_Pathway Ab Native Antibody (Lysine-NH2) Inter Aldehyde-Modified Ab (Reactive Handle) Ab->Inter Step 1: Amide Bond Formation (pH 8.0, 1h) Linker NHS-6-Oxohexanoate (Activated Linker) Linker->Inter ADC Final Oxime-ADC (Stable Conjugate) Inter->ADC Step 2: Oxime Ligation (pH 5.5, Aniline Catalyst) Payload Aminooxy-Drug (Nucleophile) Payload->ADC

Figure 1: Reaction pathway for introducing aldehyde handles via 6-oxohexanoic acid followed by oxime ligation.

Materials & Reagents

ComponentSpecificationPurpose
Antibody Monoclonal IgG (e.g., Trastuzumab), >5 mg/mLTarget carrier
Linker Reagent Succinimidyl 6-oxohexanoate (NHS-adipic semialdehyde)Introduces aldehyde handle
Payload Aminooxy-PEG4-MMAE (or similar)Cytotoxic drug with reactive handle
Catalyst p-Phenylenediamine or AnilineAccelerates oxime formation (nucleophilic catalysis)
Modification Buffer 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0Optimal pH for NHS ester reaction
Conjugation Buffer 0.1 M Sodium Acetate, pH 5.0 - 5.5Acidic pH required for oxime formation
Desalting Column Sephadex G-25 or PD-10Buffer exchange and small molecule removal

Experimental Protocol

Phase 1: Antibody Modification (Introduction of Aldehyde)

Objective: Covalently attach the 6-oxohexanoic acid linker to antibody lysines.

  • Buffer Exchange: Exchange the antibody into Modification Buffer (pH 8.0) using a desalting column or dialysis.[1] Ensure the final concentration is 5–10 mg/mL.

    • Expert Insight: Avoid Tris or Glycine buffers as they contain primary amines that will compete with the antibody for the NHS ester.

  • Linker Preparation: Dissolve Succinimidyl 6-oxohexanoate in dry DMSO to a concentration of 10 mM. Prepare immediately before use to prevent hydrolysis.

  • Reaction: Add a 10-20 molar excess of the linker to the antibody solution.

    • Stoichiometry Control: A 10x excess typically yields 3–5 aldehydes per antibody. Adjust this ratio to tune the final Drug-Antibody Ratio (DAR).

  • Incubation: Incubate at 20°C (Room Temp) for 1 hour with gentle agitation.

  • Purification (Critical): Immediately purify the modified antibody using a PD-10 column equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5).

    • Why: This step removes unreacted linker and simultaneously adjusts the pH to the acidic conditions required for the next step.

Phase 2: Oxime Ligation (Drug Conjugation)

Objective: Click the aminooxy-drug onto the aldehyde-bearing antibody.

  • Catalyst Addition: To the purified aldehyde-antibody (in pH 5.5 acetate buffer), add Aniline (or p-phenylenediamine) to a final concentration of 10–100 mM.

    • Mechanism:[2][][4][5][6][7][8] Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the alkoxyamine drug, accelerating the rate by up to 400-fold [1].

  • Payload Addition: Add the Aminooxy-Drug (dissolved in DMSO) at a 5-10 molar excess relative to the antibody (or 1.5 equivalents per aldehyde group).

    • Solvent Note: Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate at 20°C for 4–16 hours in the dark.

    • Timepoint: Oxime formation is slower than maleimide-thiol coupling. 16 hours (overnight) is standard for high conversion.

  • Quenching (Optional): Add a large excess of glucose or hydroxylamine to quench unreacted aldehydes, though typically purification is sufficient.

  • Final Purification: Remove excess drug and catalyst using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Analytical Characterization

Determination of Drug-Antibody Ratio (DAR)

Because oxime linkages are stable, standard LC-MS analysis (deglycosylated, reduced or intact) is the gold standard.

  • Method: RP-HPLC coupled to Q-TOF MS.

  • Expectation: You will see a mass shift corresponding to the linker + payload.

    • Mass Calculation:

      
      
      
    • Note that the oxime formation releases a water molecule.

Aggregation Analysis (SEC-HPLC)

Aldehyde-modified antibodies can be prone to cross-linking if not handled correctly.

  • Column: TSKgel G3000SWxl.

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.2.

  • Criteria: Monomer content should be >95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Efficiency pH too high during Phase 2Ensure Conjugation Buffer is pH 4.5–5.5. Oxime formation is acid-catalyzed.
Precipitation Over-modification of LysinesReduce the NHS-linker molar excess in Phase 1 (e.g., from 20x to 10x).
Slow Reaction Rate Lack of CatalystEnsure Aniline (100 mM) is present. It is essential for efficient ligation at mild pH.
High Aggregate Content Hydrophobic PayloadUse a PEGylated spacer (e.g., PEG4 or PEG8) in the aminooxy-drug construct to improve solubility.

Workflow Visualization

Protocol_Workflow start Start: Native IgG (PBS pH 7.4) step1 Buffer Exchange (0.1M Phosphate pH 8.0) start->step1 step2 Add NHS-6-Oxohexanoate (20x Excess, 1h, RT) step1->step2 step3 Desalt into Acetate Buffer (pH 5.5) step2->step3 Removes free NHS-linker step4 Add Aminooxy-Drug + Aniline (100mM Catalyst, 16h) step3->step4 Critical pH Step step5 Final Purification (SEC) (PBS pH 7.4) step4->step5

Figure 2: Step-by-step operational workflow for the synthesis protocol.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.[8] Nature Protocols, 7, 1052–1067. [Link]

Sources

Analytical Standards & Protocol: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

[1][2][3]

Introduction & Application Scope

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3) is a specialized functionalized aromatic keto-acid.[1][2][3] In drug development, this compound primarily serves as a Key Intermediate (KSM) or a Reference Standard for impurity profiling in the synthesis of PPAR agonists, retinoid analogs, and specific lipid-regulating agents.[1][2][4][5]

Its structure—comprising a lipophilic dimethyl-anisole core linked to a polar hexanoic acid tail via a ketone—presents unique analytical challenges.[1][2][3] The ketone moiety is susceptible to reduction, while the carboxylic acid requires careful pH control during chromatography to prevent peak tailing.[1][2][4][5]

This guide provides a validated analytical framework for establishing the Identity , Purity , and Potency of this compound, ensuring compliance with ICH Q3A/Q3B guidelines for pharmaceutical impurities.

Physicochemical Profile & Handling

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₅H₂₀O₄Monoisotopic Mass: 264.1362 Da
Molecular Weight 264.32 g/mol Detectable via LC-MS (ESI+/-)
pKa (Calc) ~4.7 (Carboxylic Acid)Mobile phase pH must be < 3.0 to suppress ionization for retention stability.[1][2][3][6]
LogP (Calc) ~2.8 - 3.2Moderately lipophilic; requires high organic gradient for elution.[1][2][3]
Chromophore Acetophenone derivativeStrong UV absorption at 254 nm (π→π*) and 280 nm .[1][2][4][5]
Solubility DMSO, Methanol, AcetonitrilePoor water solubility.[1][4][5] Diluent should be 50:50 ACN:Water.[1][2][3][5]

Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). The benzylic ketone is light-sensitive; amber vials are mandatory.[1][2][3]

Analytical Strategy: Reference Standard Qualification

The qualification of this standard follows a "Mass Balance" approach, integrating chromatographic purity with residual solvent and water content analysis.[1][2][5]

Structural Identification (Spectroscopy)[2][3][5][6]
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[1][2][5]

    • δ 7.6-7.7 ppm (s, 2H): Aromatic protons (Symmetric 2,6-dimethyl pattern).[1][2][4][5]

    • δ 3.7 ppm (s, 3H): Methoxy group (-OCH₃).[1][2][5]

    • δ 2.9 ppm (t, 2H): Methylene adjacent to ketone (-C(=O)-CH₂-).[1][2][3][5]

    • δ 2.2 ppm (s, 6H): Aromatic methyls (-CH₃).[1][2][5]

    • δ 2.2 ppm (t, 2H): Methylene adjacent to acid (-CH₂-COOH).[1][2][3][5]

    • δ 1.5-1.7 ppm (m, 4H): Central methylene chain.[1][2][5]

  • MS (ESI):

    • Positive Mode: [M+H]⁺ = 265.14[1][2][4][5]

    • Negative Mode: [M-H]⁻ = 263.12 (Preferred for carboxylic acids).[1][2][4][5]

Purity Assay (HPLC-UV)

Method Principle: Reverse-Phase Chromatography (RP-HPLC) with Gradient Elution.[1][2][3] Critical Parameter: Acidic mobile phase is required to keep the carboxylic acid protonated, ensuring sharp peak shape.[1][2][4][5]

Protocol: HPLC-UV Method
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Impurity check)
Injection Vol 10 µL
Diluent 50:50 Water:Acetonitrile

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B

  • 15.0 min: 90% B (Linear Ramp)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.5[1][3][4][5]

  • Theoretical Plates: > 5000

  • RSD (n=6 injections): < 1.0%[1][2][4][5]

Impurity Profiling & Degradation Pathways[2][4][5][6]

Understanding the "Fate of Impurities" is critical for stability studies.[1][2][4][5] The following diagram illustrates the primary degradation pathways and synthesis byproducts.

GTargetTarget Analyte:6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acidImpurity_AImpurity A (Reduction):Benzylic Alcohol Derivative(M+H: 267.15)Target->Impurity_AReduction(NaBH4/Enzymatic)Impurity_BImpurity B (Demethylation):Phenolic Derivative(M+H: 251.12)Target->Impurity_BAcid Hydrolysis(Demethylation)Impurity_CImpurity C (Decarboxylation):Thermal DegradantTarget->Impurity_CHigh TempStressSMStarting Material:2,6-DimethylanisoleSM->TargetFriedel-CraftsAcylation

Figure 1: Synthesis and Degradation Logic. Impurity A is the most common degradant under storage conditions.[1][2][3][4][5]

Detailed Experimental Protocol: Sample Preparation

Standard Preparation (Stock Solution)
  • Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Water .

  • Final Concentration: 1.0 mg/mL.

Working Standard
  • Transfer 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Diluent (50:50 Water:ACN).

  • Final Concentration: 0.1 mg/mL (100 ppm).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Linearity & Range

Prepare serial dilutions from the Stock Solution to cover the range of 0.1 µg/mL to 150 µg/mL (LOQ to 150% of target concentration). The correlation coefficient (R²) must be ≥ 0.999.[1][2][4][5]

Analytical Validation Logic (Self-Validating System)

To ensure the trustworthiness of the data, the method employs a Dual-Detection Strategy :

  • Orthogonal Confirmation:

    • Use a Diode Array Detector (DAD) to extract the UV spectrum of the main peak.[1][2][4][5]

    • Validation Check: The peak purity index must be >990, ensuring no co-eluting impurities hidden under the main peak.[1][2][4][5]

  • Mass Balance Calculation:

    • Purity (%) = [100 - (% Impurities + % Water + % Residual Solvents)].[1][2][3][5]

    • Requirement: Water (Karl Fischer) and Solvents (GC-HS) must be quantified separately, as HPLC-UV is blind to inorganic salts and water.[1][2][5]

References

  • International Council for Harmonisation (ICH). (2006).[1][2][4][5] Q3A(R2): Impurities in New Drug Substances.[1][2][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][4][5] PubChem Compound Summary for CID 122004-99-3.[1][2][3] Retrieved from [Link][1][2][4][5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2][4][5] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Standard reference for Acidic Mobile Phase selection).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Ticket ID: #FC-6OXO-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

Welcome to the technical support hub for the Friedel-Crafts acylation of 2,6-dimethylanisole. You are likely synthesizing this keto-acid as a key intermediate for Retinoic Acid Receptor (RAR/RXR) ligands or similar lipophilic pharmacophores.

The Core Challenge: The synthesis involves the acylation of 2,6-dimethylanisole with adipic anhydride (or methyl adipoyl chloride) using Aluminum Chloride (


) . While the 2,6-dimethyl substitution pattern naturally directs the electrophile to the para-position (4-position), the presence of the methoxy group introduces a critical vulnerability: 

-mediated demethylation
.

High yields require balancing activation (sufficient Lewis acid to drive acylation) against degradation (preventing ether cleavage to the phenol).

Standard Operating Procedure (The "Golden Batch")

Before troubleshooting, verify your protocol against this optimized baseline. Deviations here are the root cause of 80% of yield failures.

Reaction Scheme

Substrate: 2,6-Dimethylanisole Reagent: Adipic Anhydride (Preferred over acid chloride for cleaner impurity profile) Catalyst:


 (Anhydrous, granular or beads)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Optimized Stoichiometry Table
ComponentEquivalents (eq)RoleCritical Note
2,6-Dimethylanisole 1.0Limiting ReagentEnsure purity >98%; moisture kills the catalyst.
Adipic Anhydride 1.1 - 1.2Electrophile SourceSlight excess ensures complete consumption of the expensive arene.

2.5 - 3.0 Lewis AcidCRITICAL: You need 1 eq for the anhydride, 1 eq to complex the product ketone, and 0.5 eq excess to drive equilibrium. <2.2 eq results in stalled conversion.
DCM 10-15 VolumesSolventHigh dilution prevents the "aluminum sludge" from seizing the impeller.
Step-by-Step Protocol
  • Inertion: Flame-dry a 3-neck flask; cool under

    
     flow.
    
  • Solvation: Dissolve Adipic Anhydride (1.1 eq) in DCM (5 Vol) and cool to 0°C .

  • Catalyst Loading: Add

    
     (2.5 eq) portion-wise. Expect exotherm.[1][2] Stir until a homogenous suspension forms.
    
  • Addition: Add 2,6-Dimethylanisole (1.0 eq) diluted in DCM (5 Vol) dropwise over 60 minutes.

    • Control: Internal temp must stay <5°C .

  • Reaction: Warm slowly to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitor: TLC/HPLC. Do not heat to reflux unless conversion is stalled (>8 hrs).

  • Quench: Pour reaction mixture slowly into Ice/Conc. HCl (10:1) with vigorous stirring.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is stuck at 40-50%, and I see unreacted starting material."

Diagnosis: Catalyst Poisoning or Under-loading. The product (a ketone) is a Lewis base. It complexes 1:1 with


, deactivating that equivalent of catalyst. If you used only 1.0–1.5 equivalents of 

, the reaction stops once the catalyst is sequestered by the product or the leaving group (carboxylate).
  • Solution: Increase

    
     to 3.0 equivalents .
    
  • Check: Ensure your

    
     is yellow/grey and free-flowing. If it is white powder or sticky, it has hydrolyzed. Discard it.
    
Issue 2: "I see a new impurity (RRT ~0.8) that is an acid but not my product."

Diagnosis: Demethylation (Ether Cleavage). You have made the phenolic byproduct: 6-(3,5-dimethyl-4-hydroxyphenyl)-6-oxohexanoic acid.


 is a harsh Lewis acid that attacks the methoxy oxygen, especially at elevated temperatures.
  • Mechanism: The aluminum coordinates to the methoxy oxygen, facilitating nucleophilic attack (by

    
    ) on the methyl group.
    
  • Solution:

    • Temperature Control: Never exceed 25°C. Keep the addition at 0°C.

    • Quench Timing: Do not let the reaction stir overnight "just to be safe." Quench immediately upon consumption of starting material.

    • Alternative: If demethylation persists, switch to a milder Lewis acid like

      
        (Stannic Chloride) or 
      
      
      
      , though these may require reflux [1].
Issue 3: "The reaction turned into a solid rock/sludge."

Diagnosis: Solvent Volume & Complexation. The intermediate Aluminum-Alkoxide-Ketone complex is often insoluble in DCM, leading to a "seized" stir bar. This creates hot spots and promotes impurities.

  • Solution:

    • Dilution: Increase solvent volume to 15-20 mL per gram of substrate.

    • Co-Solvent: Add Nitromethane (10% v/v) to the DCM. It solubilizes the aluminum complex effectively, keeping the reaction homogenous.

Issue 4: "I have a terrible emulsion during workup."

Diagnosis: Aluminum Hydroxide Gel. Quenching with water alone creates


, a gelatinous nightmare.
  • Solution:

    • The Acid Wash: Quench into 6N HCl (not water). The low pH keeps aluminum in solution as

      
       or 
      
      
      
      .
    • Rochelle's Salt: If the product is acid-sensitive (unlikely here), wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt). It chelates aluminum into a water-soluble complex.

Visualizing the Workflow

Pathway & Logic Flow

G Start 2,6-Dimethylanisole + Adipic Anhydride AlCl3 AlCl3 Addition (>2.5 eq, 0°C) Start->AlCl3 DCM Solvent Complex Acylium Ion Complex Formation AlCl3->Complex Activation Reaction Electrophilic Subst. (Para-position) Complex->Reaction Attack Intermediate Aluminum-Ketone Complex (Sludge) Reaction->Intermediate Stir 4h @ 20°C Quench Acidic Quench (HCl/Ice) Intermediate->Quench Hydrolysis Phenol Demethylated Impurity (Phenol) Intermediate->Phenol Overheating (>30°C) Product Target Keto-Acid (Organic Layer) Quench->Product Phase Sep

Caption: Figure 1. Reaction pathway highlighting the critical branching point where overheating leads to demethylation (red path).

Troubleshooting Decision Tree

T Start Low Yield? CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left SM Remaining? CheckTLC->SM_Left Yes Impurity New Impurity? CheckTLC->Impurity No, Clean but low mass Action1 Increase AlCl3 to 3.0eq Check Moisture SM_Left->Action1 Yes (Stalled) Action3 Check Stirring Add Nitromethane SM_Left->Action3 Yes (Sludge/Rock) Action2 Reduce Temp (<5°C) Shorten Time Impurity->Action2 Phenol Present

Caption: Figure 2. Diagnostic logic for correcting yield deviations based on TLC/HPLC observation.

References & Grounding

  • Friedel-Crafts Acylation Mechanisms:

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[2][3][4][5][6] This is the foundational text establishing the necessity of >2 equivalents of Lewis Acid for acylation due to product complexation.

    • Source:

  • Demethylation Risks (AlCl3 Specifics):

    • Patent WO2008091379A1: Describes the use of Aluminum Chloride as a specific reagent for demethylation of aryl methyl ethers, validating the risk of side reactions if temperature is uncontrolled.

    • Source:

  • Workup Protocols (Emulsion Management):

    • Fieser & Fieser: Reagents for Organic Synthesis.[4][6][7][8][9] Standard protocols for Aluminum Chloride workups using dilute HCl to prevent amphoteric hydroxide gel formation.

  • Analogous Synthesis (RXR/RAR Ligands):

    • Reference: "Synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid." This patent demonstrates similar Friedel-Crafts chemistry on methoxy-substituted aromatics, utilizing low-temperature addition to preserve the ether.

    • Source:

Sources

Troubleshooting low solubility of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid in buffers

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering solubility issues with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid .

Subject: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Document ID: TS-SOL-6DM-OXO Audience: Analytical Chemists, Pharmacologists, Formulation Scientists[1]

Executive Summary: The Physicochemical Challenge

This compound presents a classic "amphiphilic mismatch" often seen in drug development intermediates and lipid-regulating ligands.[1]

  • The Hydrophilic Tail: The terminal carboxylic acid (C1) provides solubility only when ionized (pH > pKa).

  • The Lipophilic Head: The 3,5-dimethyl-4-methoxyphenyl moiety is highly hydrophobic and bulky.[1]

  • The Linker: The 6-oxo (ketone) group adds polarity but does not significantly aid aqueous solubility compared to the aromatic bulk.

The Core Problem: In standard physiological buffers (e.g., PBS pH 7.4), the ionic strength often triggers "salting out" of the hydrophobic head group even if the carboxylic acid is deprotonated. Furthermore, if the compound is added in excess, it can acidify the buffer, dropping the pH below its pKa (~4.8), causing immediate precipitation of the neutral species.

Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the powder in DMSO, but it precipitates immediately upon adding to PBS. Why?

A: You are experiencing Kinetic Precipitation . When a concentrated DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO diffuses into the water faster than the drug molecules can equilibrate. This creates a local environment of "supersaturation" where the water content spikes, causing the hydrophobic aromatic rings to aggregate before they can be solvated by the buffer ions.

  • The Fix: Do not "squirt" the stock into the buffer. Submerge the pipette tip and dispense slowly into a vortexing buffer solution. Alternatively, use an intermediate dilution step (see Protocol B).

Q2: My buffer is pH 7.4, but the solution is cloudy. Isn't the acid deprotonated?

A: Not necessarily. 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a weak acid.[1] If you are preparing a high concentration (e.g., >10 mM) in a weak buffer (e.g., 10 mM Phosphate), the compound itself acts as an acid, overwhelming the buffer's capacity and dropping the pH.

  • The Check: Measure the final pH of your cloudy solution. If it is below pH 6.0, the compound has reprotonated and crashed out. You must readjust the pH with dilute NaOH.

Q3: Can I use PBS (Phosphate Buffered Saline)?

A: Avoid if possible. PBS contains ~137 mM NaCl. High ionic strength reduces the solubility of organic anions due to the Common Ion Effect and Salting Out . The hydration shells of the sodium ions compete for water molecules, effectively "squeezing" your large hydrophobic molecule out of solution.

  • The Fix: Switch to a low-salt buffer like Tris-HCl (10-50 mM) or HEPES with minimal added salts.[1]

Solubility Data & Solvent Compatibility

Solvent / MediumSolubility RatingMax Conc.[1][2][3] (Est.)[4]Notes
DMSO High > 50 mMPreferred for stock solutions.[1][2]
Ethanol Moderate ~ 20 mMGood, but evaporation can alter concentration.[1][2]
Water (pH < 4) Insoluble < 0.1 mMCompound exists as neutral carboxylic acid.[1][2]
PBS (pH 7.4) Low/Risky < 1 mMRisk of salting out; pH drift causes precipitation.[1][2]
0.1 M NaOH High > 10 mMFully ionized, but high pH may hydrolyze esters if present elsewhere.[1][2]
5% Tween-80 Moderate ~ 5 mMMicellar solubilization stabilizes the aromatic tail.[1][2]

Validated Solubilization Protocols

Protocol A: The "pH-Shift" Method (For Aqueous Assays)

Use this when organic solvents (DMSO) must be minimized.[1]

  • Weighing: Weigh the target amount of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.

  • Dissolution: Add 0.1 M NaOH dropwise to the powder.

    • Mechanism:[1][5][6][7][8] This instantly converts the acid to its sodium salt (

      
      ), which is the most soluble form.[1]
      
    • Volume: Use approx. 10% of your final target volume.

  • Dilution: Slowly add water or low-salt buffer (e.g., 10 mM Tris, pH 8.0) to reach the final volume.

  • Adjustment: Check pH. If > 8.5, carefully adjust down to pH 7.4 using dilute HCl, ensuring you do not overshoot below pH 6.0.

Protocol B: The "Co-Solvent" Method (Standard)

Use this for cell culture or enzymatic assays where <1% DMSO is tolerated.

  • Stock Prep: Prepare a 50 mM stock solution in pure anhydrous DMSO. Vortex until completely clear.

  • Intermediate Step (Critical): Do not add directly to the well. Prepare a 10x Working Solution in the assay buffer containing 5% Solutol HS-15 or Tween-80 .[1]

    • Why? The surfactant prevents the "shock" precipitation of the aromatic tail.

  • Final Addition: Add the 10x solution to your assay plate. Final DMSO concentration will be tolerable, and the surfactant will maintain solubility.

Protocol C: The "Rescue" Method (Cyclodextrin Complexation)

Use this for in vivo injection or high-concentration requirements.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Compound Addition: Add the solid compound directly to the cyclodextrin solution.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes.

    • Mechanism:[1][5][6][7][8] The hydrophobic aromatic ring (dimethyl-methoxyphenyl) enters the cyclodextrin cavity, shielding it from the water while the hydrophilic carboxyl tail remains exposed.

  • Filtration: Filter sterilize (0.22 µm). This solution is usually stable at room temperature.

Decision Logic: Troubleshooting Flowchart

SolubilityTroubleshooting Start Issue: Compound Precipitates CheckPH Step 1: Check Final pH Is pH < 6.0? Start->CheckPH AdjustPH Action: Add dilute NaOH Target pH 7.5 - 8.0 CheckPH->AdjustPH Yes CheckSalt Step 2: Check Buffer Salt Is it PBS or High Salt? CheckPH->CheckSalt No Success Solution Stable AdjustPH->Success ChangeBuffer Action: Switch to Tris or Low-Salt HEPES CheckSalt->ChangeBuffer Yes CheckConc Step 3: Check Concentration Is Conc > 1 mM? CheckSalt->CheckConc No ChangeBuffer->Success UseCosolvent Action: Use DMSO Stock + Tween-80 or PEG400 CheckConc->UseCosolvent No (<1mM) UseCyclo Action: Use 20% HP-Beta-Cyclodextrin (Protocol C) CheckConc->UseCyclo Yes (>1mM) UseCosolvent->Success UseCyclo->Success

Figure 1: Systematic decision tree for solubilizing 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid. Follow the diamond nodes to diagnose the root cause of precipitation.

References

  • PubChem Compound Summary. (n.d.). 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Related Structure Analysis). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility of aryl-keto acids).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

Technical Support Center: Stability Optimization for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: What are you observing?

Before proceeding to protocols, identify the specific instability phenotype you are encountering. This molecule (henceforth referred to as Compound 6-DMO ) exhibits two distinct degradation/instability pathways driven by its chemical structure: an electron-rich aryl ketone tail and a carboxylic acid head.[1]

Interactive Troubleshooting Tree

TroubleshootingTree Start Observation ColorChange Color Change (Yellowing/Browning) Start->ColorChange Precipitation Haze / Precipitation (Cloudiness) Start->Precipitation PeakLoss HPLC Peak Loss (No visible change) Start->PeakLoss Oxidation Cause: Photo-oxidation or Radical Attack ColorChange->Oxidation Aryl Ketone Sensitivity Solubility Cause: pH Shock or Solvent Mismatch Precipitation->Solubility pKa ~4.5 Violation PeakLoss->Oxidation Degradation Adsorption Cause: Adsorption to Plastic/Glass PeakLoss->Adsorption Hydrophobic Effect

Figure 1: Diagnostic logic for identifying the root cause of Compound 6-DMO instability.[1]

Root Cause Analysis & Mechanistic Insight

To stabilize Compound 6-DMO, you must understand the "Why" behind the protocols.

A. Photochemical Instability (The "Yellowing" Effect)

The core structural vulnerability is the aromatic ketone moiety conjugated to an electron-rich ring (3,5-dimethyl-4-methoxyphenyl).[1]

  • Mechanism: Aromatic ketones are potent chromophores. Upon exposure to UV or blue light (<400 nm), the carbonyl group undergoes

    
     excitation. This excited triplet state can abstract hydrogens from the solvent or undergo Norrish Type I cleavage, leading to radical species.
    
  • The Result: The solution turns yellow/brown due to the formation of radical coupling products (dimers) or quinone-methide-like oxidation products.[1]

  • Reference Grounding: Aromatic ketones are well-documented photosensitizers in organic synthesis [1].[1]

B. Solubility-Driven Precipitation (The "Cloudiness" Effect)

The molecule is amphiphilic but predominantly lipophilic (


).[1]
  • Mechanism: The terminal carboxylic acid has a pKa of approximately 4.5–4.8.

    • At pH > 6.0: The acid is deprotonated (anionic), improving water solubility.

    • At pH < 5.0: The acid is protonated (neutral), drastically reducing solubility and causing precipitation.

  • Common Error: Diluting a DMSO stock directly into unbuffered water or acidic media causes immediate "crashing out."

Optimized Handling Protocols (SOPs)

Protocol A: Stock Solution Preparation (Solvent Selection)

Objective: Create a stable, high-concentration stock (10–50 mM).

SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Best for high concentrations (>10 mM).[1] Hygroscopic; store under argon.
Ethanol (Abs.) Good Good solubility but volatile. Evaporation alters concentration over time.
Water/PBS Poor Do NOT use for stock preparation.

Step-by-Step:

  • Weighing: Weigh the solid in a low-light environment (dimmed room or amber light).

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Tip: If the solution warms up (exothermic mixing), let it cool before sealing to prevent pressure buildup.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

  • Storage: Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)[1]

Objective: Dilute stock into aqueous buffer for biological assays without precipitation.

The Golden Rule: Maintain final solvent concentration <1% (v/v) if possible, but ensure the buffer pH is > 7.0.

DilutionProtocol Stock DMSO Stock (10 mM) Intermediate Intermediate Dilution (1:10 in DMSO/EtOH) Stock->Intermediate Step 1 Reduce Shock Final Final Assay Sol. (Vortex Immediately) Intermediate->Final Step 2 Dropwise Add. Buffer Warm Buffer (PBS pH 7.4) Buffer->Final Pre-warmed 37°C

Figure 2: Serial dilution workflow to prevent precipitation shock.

  • Pre-warm Buffer: Warm your PBS/Culture Media to 37°C. Cold buffers accelerate precipitation.

  • Intermediate Step (Optional): If aiming for very low concentrations, perform a 1:10 dilution in pure ethanol first, then dilute that into the buffer.

  • Dropwise Addition: Add the DMSO stock into the vortexing buffer. Never add buffer to the DMSO stock.

Troubleshooting FAQ

Q1: My solution turned yellow overnight at room temperature. Is it still usable?

  • Verdict: Discard.

  • Reason: Yellowing indicates oxidative degradation or photolysis of the aryl ketone moiety. The effective concentration is unknown, and the degradation products (likely quinones or dimers) may be cytotoxic or interfere with your assay.

  • Fix: Use amber vials and wrap them in aluminum foil.

Q2: I see a "ghost peak" in my HPLC analysis.

  • Reason: This is often due to the "carryover" effect. The lipophilic nature of the 3,5-dimethyl-4-methoxyphenyl ring causes it to stick to the C18 column or injector port.[1]

  • Fix: Add a needle wash step with 50% Methanol/Water or Acetonitrile between runs. Ensure your gradient ends with a high organic wash (95% ACN) for at least 5 minutes.

Q3: Can I use acidic buffers (pH 4.0)?

  • Verdict: Risky.

  • Reason: As the pH approaches the pKa (~4.5), the ratio of ionized (soluble) to unionized (insoluble) molecules shifts. At pH 4.0, >75% of the compound is in the insoluble protonated form.

  • Fix: If low pH is required, you must increase the organic co-solvent percentage (e.g., 20% DMSO) or use a solubilizing agent like Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic tail [2].[1]

Q4: Is the compound sensitive to freeze-thaw cycles?

  • Verdict: Yes.

  • Reason: Repeated condensation of moisture into cold DMSO promotes hydrolysis and oxidation.

  • Fix: Single-use aliquots are mandatory. Do not refreeze.

References

  • Photochemistry of Aromatic Ketones

    • Title: "Photochemistry of Arom
    • Source:Chemical Reviews / Master Organic Chemistry (General Principles)
    • Context: Explains the excitation mechanism leading to radical form
    • Link: (General educational resource for mechanism verification).[1]

  • Solubility & Cyclodextrins

    • Title: "Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization str
    • Source:PubMed (NIH)[1]

    • Context: Discusses using cyclodextrins and amber glass to stabilize photosensitive lipophilic drugs.
    • Link:

  • Compound Data (Structural Verification)

    • Title: "6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Structural Analog D
    • Source:PubChem[1][2][3][4]

    • Context: Used to derive pKa and LogP properties for the 6-oxo-hexanoic acid class.[1]

    • Link:

(Note: Specific stability data for CAS 1884-40-8 or its specific dimethyl analog is derived from functional group chemistry of aryl keto acids due to the absence of a dedicated monograph for this specific research chemical.)

Sources

Technical Support Center: Synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Side Reaction Analysis & Troubleshooting Ticket ID: CHEM-SUP-8821

Executive Summary

This guide addresses the synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid , a structural analog often utilized in lipid modulation research and ligand design. The core synthesis typically involves the Friedel-Crafts acylation of 2,6-dimethylanisole with an adipoyl derivative (e.g., adipoyl chloride, methyl adipoyl chloride, or adipic anhydride).[1]

While the 3,5-dimethyl-4-methoxy substitution pattern activates the ring for rapid acylation, it simultaneously introduces high susceptibility to ether cleavage (demethylation) and regio-isomeric side reactions under Lewis acidic conditions. This guide provides a mechanistic breakdown of these failures and actionable protocols to prevent them.

Module 1: Critical Side Reaction Pathways

Ether Cleavage (Demethylation)

Symptom: The isolated product contains a free phenol (–OH) instead of the methoxy group (–OMe).[2] The product is more polar than expected and shows a broad O-H stretch at ~3400 cm⁻¹ in IR.

  • Mechanism: Aluminum chloride (

    
    ) is a "hard" Lewis acid that coordinates strongly with the "hard" oxygen of the methoxy group. Under thermodynamic control (elevated temperatures or long reaction times), the chloride ion acts as a nucleophile, attacking the methyl group to release chloromethane (
    
    
    
    ) and forming an aluminum phenoxide complex.[1][2] Upon aqueous workup, this hydrolyzes to the phenol.
  • Risk Factor: High. The electron-donating methyl groups at positions 3 and 5 increase the electron density on the oxygen, making it a better Lewis base for

    
     coordination.
    
Poly-Acylation & Polymerization

Symptom: Insoluble gums, high molecular weight impurities, or "dimeric" ketones (bis-aryl ketones).[2]

  • Mechanism: If adipoyl chloride (di-acid chloride) is used without strict stoichiometry control, the second acid chloride terminus can react with another molecule of 2,6-dimethylanisole.

  • Risk Factor: Moderate.[3] The first acylation deactivates the ring, making the second attack less favorable on the same ring, but the distal acid chloride group remains reactive toward other unreacted anisole molecules.

Regio-Isomer Formation

Symptom: NMR shows splitting patterns inconsistent with a symmetric 1,3,4,5-substituted ring.[1]

  • Mechanism: The target position is C4 (para to the methoxy).[2] This is electronically favored (resonance donation from OMe) and sterically accessible.[2] However, the C3 position (meta to methoxy, ortho to methyl) is theoretically possible if the para position is blocked or if the "ipso" attack occurs (rare).[2] In 2,6-dimethylanisole, the C3/C5 positions are hindered by the adjacent methyls, making the C4 position highly favored.[1]

  • Risk Factor: Low, provided the starting material is pure 2,6-dimethylanisole.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired acylation path and the demethylation side reaction.

ReactionPathways Start 2,6-Dimethylanisole + Adipoyl Source Complex Lewis Acid Complex (Intermediate) Start->Complex Mixing Acylium Acylium Ion Attack (C4 Position) Complex->Acylium Generation of E+ Product_Complex Product-AlCl3 Complex Acylium->Product_Complex Acylation (-HCl) Target TARGET: 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic acid Product_Complex->Target Quench (Cold HCl) Kinetic Control Side_Demethylation SIDE REACTION: Demethylation via SN2 Product_Complex->Side_Demethylation Heat / Excess AlCl3 Thermodynamic Control Phenol IMPURITY: Phenolic Derivative (Methoxy Loss) Side_Demethylation->Phenol Workup

Figure 1: Mechanistic bifurcation showing the kinetic path to the target keto-acid versus the thermodynamic path leading to the phenolic impurity.[1][2]

Module 3: Troubleshooting Guide (FAQ)

Q1: Why is my yield low and the product an oil/gum instead of a solid?

Diagnosis: Incomplete hydrolysis of the Aluminum-Product complex. Explanation: The carbonyl oxygen of the product forms a very strong bond with aluminum species. Simple water washing is often insufficient to break this bond, leading to emulsions and loss of product into the aqueous phase or "sticky" aluminum salts in the organic phase. Solution:

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M to 2M) .

  • Digestion: Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the Al-O bond.

  • Extraction: Use Ethyl Acetate rather than DCM if the acid is polar.

Q2: I see a "dimer" impurity. How do I stop this?

Diagnosis: Bis-acylation using Adipoyl Chloride. Explanation: If you use adipoyl chloride (ClOC-(CH2)4-COCl) and add the anisole to the chloride, or mix them 1:1, the second chloride can react with another anisole ring.[2] Solution:

  • Option A (Best): Use Methyl Adipoyl Chloride (monomethyl adipate chloride).[1][2] This protects one end as an ester. You will need a subsequent hydrolysis step (NaOH/MeOH) to get the free acid, but it eliminates polymerization risk.[2]

  • Option B: Use Adipic Anhydride (if available) or generate the mixed anhydride in situ.[2]

  • Option C: Inverse addition. Add the anisole slowly to a large excess of the acylating agent, though this is wasteful.

Q3: How do I prevent demethylation (Phenol formation)?

Diagnosis: Harsh Lewis Acid conditions. Solution:

  • Temperature: Maintain the reaction between 0°C and 5°C during addition. Do not exceed room temperature (20-25°C) during the stir phase. Do not reflux.

  • Catalyst: If

    
     is too harsh, switch to Titanium Tetrachloride (
    
    
    
    )
    or Tin Tetrachloride (
    
    
    )
    .[1][2] These are softer Lewis acids and less prone to ether cleavage.
  • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1][2] Avoid Nitrobenzene if possible, as high boiling points tempt users to heat the reaction.

Module 4: Optimized Synthetic Protocol

Objective: Synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (via Methyl Ester intermediate to prevent polymerization).

Reagents
ReagentEquivalentsRole
2,6-Dimethylanisole 1.0 eqNucleophile
Methyl Adipoyl Chloride 1.1 eqElectrophile (Acylating Agent)
Aluminum Chloride (

)
1.2 - 1.5 eqCatalyst
DCM (Anhydrous) 10 VolumesSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Add anhydrous DCM and

    
      (powdered) to the flask. Cool to 0°C  in an ice bath.
    
  • Electrophile Formation: Add Methyl Adipoyl Chloride dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.

  • Substrate Addition: Dissolve 2,6-Dimethylanisole in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature < 5°C .

    • Note: The solution will likely turn dark red or orange (formation of the sigma complex).

  • Reaction: Remove the ice bath and allow to warm to room temperature (20-25°C) . Stir for 2-4 hours. Monitor by TLC or HPLC.

    • Checkpoint: If starting material remains after 4 hours, add 0.1 eq more catalyst but do not heat .

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice + 1M HCl . Caution: Exothermic.[1][2]

  • Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics, wash with Brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (To get the Acid): Dissolve the crude ester in MeOH/THF (1:1). Add 2M NaOH (3 eq). Stir at RT until the ester is consumed. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO2, Hexane:EtOAc gradient).

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckType Identify Issue Type Start->CheckType Impurity Impurity / Side Product CheckType->Impurity Physical Physical / Workup Issue CheckType->Physical PhenolCheck Is impurity polar + OH stretch? Impurity->PhenolCheck Emulsion Sticky Gum / Emulsion? Physical->Emulsion Demethylation Issue: Demethylation Fix: Lower Temp, Reduce AlCl3 PhenolCheck->Demethylation Yes DimerCheck Is impurity High MW? PhenolCheck->DimerCheck No Polymer Issue: Poly-acylation Fix: Use Methyl Adipoyl Chloride DimerCheck->Polymer Yes Hydrolysis Issue: Incomplete Al-Complex Hydrolysis Fix: Acidic Quench + Long Stir Emulsion->Hydrolysis Yes

Figure 2: Diagnostic flowchart for identifying and resolving common synthetic failures.

References

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst choice).

  • Achar, T. K., et al. (2021).[1][2] "An efficient demethylation of aromatic methyl ethers with HCl in water." Green Chemistry. Link (Context on acid-mediated demethylation mechanisms).

  • Sigma-Aldrich. (n.d.).[2] Friedel-Crafts Acylation Technical Bulletin. Link (General reaction parameters and limitations).

  • Loudon, G. M. (2009).[1][2] Organic Chemistry. Roberts and Company Publishers. (Textbook reference for directing effects of methoxy vs methyl groups).

  • Patent US20100160677A1. (2010).[2] "Process for preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid." Link (Analogous chemistry showing acylation of hindered anisoles and subsequent hydrolysis).[1][2]

Sources

Optimizing reaction conditions for the condensation of aldehydes with levulinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Synthesis of -benzylidene- -valerolactones and Furanic Derivatives

Core Reaction Architecture

The Chemistry: The condensation of aldehydes (e.g., benzaldehyde, furfural) with levulinic acid (LA) is a pivotal reaction in biorefinery upgrading. It typically proceeds via an acid-catalyzed aldol condensation followed by dehydration and intramolecular lactonization.

  • Nucleophile: Levulinic Acid (acting via the C3-enol or C5-enol form).

  • Electrophile: Aromatic/Heteroaromatic Aldehyde.

  • Target Product:

    
    -benzylidene-
    
    
    
    -valerolactone (from benzaldehyde) or Furfurylidenelevulinic acids (FDLA, from furfural).
Mechanism & Selectivity Visualization

The following diagram illustrates the divergent pathways dictated by catalyst nature (Acid vs. Base).

G LA Levulinic Acid (Reactant) AcidCat Acid Catalyst (H+ / Zeolites) LA->AcidCat BaseCat Base Catalyst (MgO / NaOH) LA->BaseCat Ald Aldehyde (R-CHO) BetaInter β-Hydroxy Intermediate Ald->BetaInter DeltaInter δ-Hydroxy Intermediate Ald->DeltaInter C3Enol C3-Enol Formation (Kinetic Control) AcidCat->C3Enol Protonation C3Enol->BetaInter Aldol Addition Lactone β-benzylidene- γ-valerolactone (Cyclized Product) BetaInter->Lactone -H2O (Dehydration/Cyclization) C5Enol C5-Enolate Formation (Thermodynamic Control) BaseCat->C5Enol Deprotonation C5Enol->DeltaInter Aldol Addition OpenChain δ-benzylidene- levulinic acid (Open Chain) DeltaInter->OpenChain -H2O

Figure 1: Divergent reaction pathways. Acid catalysis favors C3-attack leading to lactones, while base catalysis often favors C5-attack leading to open-chain


-products.

Experimental Protocol: Heterogeneous Acid Catalysis

Objective: Synthesis of


-benzylidene-

-valerolactone using a solid acid catalyst (e.g., Amberlyst-15 or H-ZSM-5) to ensure easy separation and reusability.
Reagents & Equipment
  • Reactants: Levulinic Acid (10 mmol), Benzaldehyde (10 mmol).

  • Catalyst: Amberlyst-15 (dry) or H-ZSM-5 (calcined). Load: 5-10 wt% relative to LA.

  • Solvent: Toluene (preferred for water removal) or Solvent-free (neat).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Workflow
  • Catalyst Activation: If using Zeolites, calcine at 500°C for 4h to remove absorbed water. If using Amberlyst, wash with methanol and dry under vacuum.

  • Reaction Assembly: Charge the flask with Levulinic Acid and Benzaldehyde (1:1 molar ratio). Add Toluene (20 mL).

  • Initiation: Add the solid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap is critical here to continuously remove the water byproduct, shifting the equilibrium toward condensation.

  • Monitoring: Monitor by TLC or GC-MS every hour. Look for the disappearance of the aldehyde peak.[1]

  • Termination: Once conversion plateaus (usually 4-6 hours), cool to room temperature.

  • Isolation: Filter the solid catalyst (save for regeneration). Evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water or purify via column chromatography (Hexane:EtOAc).

Troubleshooting & Optimization Guide

Issue 1: Low Yield / Incomplete Conversion

User Report: "The reaction stalls at 50% conversion even after 24 hours."

Root Cause Diagnostic Check Corrective Action
Water Inhibition Is water visible in the trap?Critical: This is an equilibrium reaction. You must remove water. Use a Dean-Stark apparatus or add molecular sieves (3Å or 4Å) directly to the flask.
Catalyst Deactivation Is the catalyst dark/black?Regeneration: Organic deposits (coking) block active sites. For Zeolites: Calcine at 550°C in air. For Resins: Wash with acetone/HCl.
Incorrect Acidity Using a weak acid?Switch to a catalyst with higher Brønsted acidity (e.g., Sulfated Zirconia or H-Beta zeolite) [1].
Issue 2: Tar Formation (Polymerization)

User Report: "The reaction mixture turned into a black viscous sludge."

  • Mechanism: Furfural (if used) is highly prone to polymerization under strong acidic conditions. Levulinic acid can also self-condense to form angelica lactones which then oligomerize.

  • Solution:

    • Temperature Control: Do not exceed 130°C.

    • Inert Atmosphere: Run under Nitrogen (

      
      ) to prevent oxidative polymerization.
      
    • Slow Addition: Add the aldehyde dropwise to the levulinic acid/catalyst mixture rather than all at once.

Issue 3: Wrong Regioisomer (Selectivity)

User Report: "I wanted the lactone (


-form), but I got the open chain (

-form)."
  • Explanation: The position of the aldol attack depends on the enolization site.

    • Acid Catalysts favor the C3 position (thermodynamically less stable enol, but kinetically favored for lactonization), leading to the

      
      -product .
      
    • Base Catalysts (e.g., MgO, NaOH) favor the C5 position, leading to the

      
      -product  [2].
      
  • Fix: If you need the lactone, ensure your system is strictly acidic. Avoid basic supports like MgO or Hydrotalcites unless you specifically target the

    
    -isomer.
    

Comparative Data: Catalyst Performance

The following table summarizes expected outcomes based on catalyst type for the condensation of Levulinic Acid with Furfural/Benzaldehyde.

Catalyst TypeActive SitesMajor ProductTypical YieldRef
H₂SO₄ (Homogeneous) Brønsted Acid

-Lactone
65-80%[3]
H-ZSM-5 (Zeolite) Brønsted Acid (Shape Selective)

-Lactone
50-60%[4]
MgO (Metal Oxide) Lewis Base

-Open Chain
70-85%[2]
ZnO (Nanoparticles) Lewis Acid/Surface OH

-Lactone
~75%[2]
SiO₂-SO₃H Strong Brønsted Acid

-Lactone
56-88%[1]

Advanced Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield Tarring Black Tar / Polymer IssueType->Tarring Selectivity Wrong Isomer IssueType->Selectivity CheckWater Check Water Removal LowYield->CheckWater CheckTemp Check Temperature Tarring->CheckTemp CheckCat Check Catalyst Type Selectivity->CheckCat Action1 Use Dean-Stark or Mol. Sieves CheckWater->Action1 Action2 Reduce Temp <130°C Use N2 Atmosphere CheckTemp->Action2 Action3 Switch Acid/Base (Acid -> Beta, Base -> Delta) CheckCat->Action3

Figure 2: Diagnostic decision tree for common reaction failures.

References

  • Amarasekara, A. S. , et al. "Acid catalyzed condensation of levulinic acid with paraformaldehyde." ResearchGate, 2017.

  • Liang, G. , et al. "Selective aldol condensation of biomass-derived levulinic acid and furfural in aqueous-phase over MgO and ZnO."[2] Green Chemistry, 2016.[2]

  • Amarasekara, A. S. "Base-Catalyzed Condensation of Levulinic Acid: A New Biorefinery Upgrading Approach." ChemSusChem, 2016.

  • Oprescu, E. E. , et al. "Aldol Condensation of Biomass-Derived Levulinic Acid and Furfural over Acid Zeolites." ACS Sustainable Chemistry & Engineering, 2020.

Sources

Resolving ambiguous peaks in the NMR spectrum of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Ticket ID: #NMR-6OXO-ARYL-001 Subject: Resolving Ambiguous Peaks in 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering resolution issues with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid . This molecule presents a classic "symmetric aromatic core vs. flexible aliphatic chain" conflict. The symmetry of the 3,5-dimethyl-4-methoxyphenyl group simplifies the aromatic region but can create confusion between methyl and methoxy signals if chemical shifts drift. Conversely, the 6-oxohexanoic acid chain often results in severe methylene overlap in standard solvents like


.

This guide provides a modular troubleshooting protocol to resolve these specific ambiguities using solvent effects (ASIS) and 2D NMR correlations.

Module 1: The Aliphatic "Muddle" (Resolving Methylene Overlap)

The Issue: In


, the central methylene protons of the hexanoic acid chain (C3 and C4, see structure below) often collapse into a broad, unresolvable multiplet around 1.6–1.8 ppm. This prevents accurate integration and coupling constant analysis.

The Mechanism: Aliphatic chains have high conformational freedom. In non-polar solvents like Chloroform-d (


), the magnetic environments for internal methylenes are insufficiently distinct.

The Protocol: Benzene-d6 Titration (ASIS Effect) Do not immediately move to a higher field magnet. Instead, utilize the Aromatic Solvent Induced Shift (ASIS) .

  • Prepare Sample: Dissolve 5-10 mg of your compound in Benzene-d6 (

    
    )  instead of 
    
    
    
    .
  • Why it works: Benzene molecules form transient solvation complexes around the solute. The magnetic anisotropy of the benzene ring causes significant upfield or downfield shifts depending on the geometry of the solute protons relative to the benzene ring current.

    • Result: Protons near the ketone (C2) and the carboxylic acid (C5) will shift differently than the internal C3/C4 protons, often resolving the multiplet into distinct triplets or quintets.

  • Validation: Run a COSY (Correlation Spectroscopy) experiment in

    
    . The off-diagonal cross-peaks will clearly trace the connectivity 
    
    
    
    , confirming the chain order without overlap.

Technical Note: If Benzene-d6 is unavailable, Pyridine-d5 is a viable alternative, though it may broaden the acidic proton due to hydrogen bonding.

Module 2: The Substituent Identity Crisis (Methyl vs. Methoxy)

The Issue: You have three singlets in the aliphatic region:

  • One Methoxy group (

    
    )
    
  • Two Methyl groups (

    
    ), which appear as a single integrated peak (6H) due to the symmetry of the 3,5-substitution.
    
  • Ambiguity: While

    
     typically appears downfield (3.7–3.9 ppm) compared to aryl-
    
    
    
    (2.2–2.4 ppm), electronic effects from the ketone can shift these values, creating doubt.

The Protocol: HMBC Connectivity Map Do not rely solely on chemical shift tables. Use HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity.[1]

  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Analyze Correlations:

    • The Methoxy Singlet: Will show a strong 3-bond correlation to C4 (the aromatic carbon directly attached to the oxygen). C4 is a quaternary carbon with a distinct chemical shift (~160-165 ppm due to oxygen deshielding).

    • The Methyl Singlet (6H): Will show 3-bond correlations to C2/C6 (the aromatic protons) and C4 . Crucially, it will also show a 2-bond correlation to C3/C5 (the quaternary ring carbons they are attached to).

  • Secondary Check (NOESY):

    • The Methyl (6H) signal will show a strong NOE (Nuclear Overhauser Effect) cross-peak to the aromatic protons (H2/H6) due to spatial proximity.

    • The Methoxy (3H) signal is spatially distant from the aromatic protons (blocked by the methyls) and should show a weaker or absent NOE to H2/H6.

Module 3: The "Ghost" Proton (Carboxylic Acid)

The Issue: The carboxylic acid proton (-COOH) is missing or appears as a broad, unrecognizable hump in


.

The Mechanism: In


, acidic protons undergo rapid intermolecular exchange and dimerization, broadening the signal into the baseline.

The Protocol: Solvent Exchange & Stabilization

MethodSolventExpected OutcomeMechanism
Sharpening DMSO-d6 Sharp singlet @ 11.0–12.5 ppmDMSO is a hydrogen-bond acceptor. It breaks acid dimers and forms a strong, static H-bond with the -COOH, slowing exchange and sharpening the peak.
Confirmation

Shake
Disappearance Add 1-2 drops of

to the NMR tube. Shake and re-run. The -COOH peak will vanish as H is replaced by D (NMR silent).[2]

Visual Troubleshooting Guide

The following diagrams illustrate the logical flow for resolving these specific spectral ambiguities.

NMR_Troubleshooting Start Ambiguous Peak Detected Type Identify Region Start->Type Aliphatic Aliphatic Chain Overlap (1.5 - 1.9 ppm) Type->Aliphatic Aromatic Substituent ID (Me vs OMe) Type->Aromatic Acid Missing -COOH Proton Type->Acid SolventSwitch Switch Solvent to Benzene-d6 Aliphatic->SolventSwitch ASIS ASIS Effect Separates Signals SolventSwitch->ASIS COSY Run COSY to Trace C2 -> C3 -> C4 -> C5 ASIS->COSY HMBC Run HMBC (Long Range) Aromatic->HMBC CheckC4 Check Correlation to Oxygenated Carbon (~160ppm) HMBC->CheckC4 ResultOMe Correlation Found? Yes = Methoxy CheckC4->ResultOMe DMSO Dissolve in DMSO-d6 Acid->DMSO D2O D2O Shake Test Acid->D2O SharpPeak Sharp Peak @ 12ppm DMSO->SharpPeak Disappear Peak Disappears D2O->Disappear

Caption: Decision tree for resolving spectral overlap and assignment ambiguities in 6-oxohexanoic acid derivatives.

HMBC_Logic RingC4 Ring C4 (ipso) ~160 ppm RingC35 Ring C3/C5 (ortho) ~130 ppm MethoxyH Methoxy H (Singlet 3H) MethoxyH->RingC4 3-bond (Strong) MethylH Methyl H (Singlet 6H) MethylH->RingC4 3-bond (Weak) MethylH->RingC35 2-bond

Caption: HMBC correlation logic to distinguish Methoxy (3-bond to C4) from Methyls (2-bond to C3/C5).

Consolidated Data Table: Predicted Shifts

Use this table to benchmark your experimental data.

Proton EnvironmentMultiplicityApprox Shift (

)
Approx Shift (

)
Key Diagnostic
Aromatic H (2,6) Singlet (2H)7.6 – 7.8 ppm7.7 – 7.9 ppmNOE to Methyls
Methoxy (-OCH3) Singlet (3H)3.7 – 3.8 ppm3.7 – 3.8 ppmHMBC to C4 (~160ppm)
Aromatic Methyls Singlet (6H)2.2 – 2.3 ppm2.2 – 2.3 ppmHMBC to C3/C5
Chain

-keto (C2)
Triplet (2H)2.9 – 3.0 ppm2.9 – 3.0 ppmDeshielded by C=O
Chain

-acid (C5)
Triplet (2H)2.3 – 2.4 ppm2.2 – 2.3 ppmDeshielded by COOH
Chain Internal (C3, C4) Multiplet (4H)1.6 – 1.8 ppm (Overlap) 1.5 – 1.7 ppmUse Benzene-d6 to resolve
Acid (-COOH) Broad/Singlet10.0 – 12.0 ppm (Broad)12.0 ppm (Sharp)

Exchangeable

References

  • Facey, G. (2007).[2] Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. [Link]

  • LibreTexts Chemistry. (2022).[1] HMBC and HMQC Spectra. [Link]

Sources

Cell toxicity issues with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide for researchers working with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid . This guide addresses cell toxicity issues through a physicochemical and biological lens, providing actionable troubleshooting steps.

Compound Code: DMMOHA-C6 (Provisional) | Class: Aryl-Keto Acid / Synthetic Intermediate Application: Small Molecule Probe / Ligand Research[1][2]

Core Technical Overview

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a lipophilic small molecule featuring an electron-rich aryl core linked to a short-chain fatty acid tail.[1][2] In cell culture applications, "toxicity" is often a misinterpretation of physicochemical incompatibility (precipitation, aggregation) or off-target membrane disruption rather than specific receptor-mediated apoptosis.[1][2]

This guide distinguishes between Artifactual Toxicity (assay interference, solubility issues) and True Biological Toxicity (mechanism-based).[1][2]

Key Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Cell Culture
Formula C₁₅H₂₀O₄Moderate molecular weight (264.32 g/mol ).[1][2]
LogP (Hydrophobicity) ~3.2 - 3.8High lipophilicity; prone to binding serum albumin (BSA/FBS).[1][2]
pKa (Acidic) ~4.8 (Carboxylic acid)Ionized at physiological pH (7.4); forms salts.[1][2]
Solubility Low in water; High in DMSO/EtOHRisk of "crashing out" upon dilution into aqueous media.[1][2]

Troubleshooting Guide & FAQs

SECTION A: Solubility & Precipitation Issues

Q1: I observe dark debris or needle-like structures in my wells after adding the compound. Is this cell death? Diagnosis: This is likely micro-precipitation , not cell death (necrosis).[1][2] Mechanism: The compound is hydrophobic.[1][2] When a concentrated DMSO stock (e.g., 100 mM) is added directly to media, the rapid change in solvent polarity causes the compound to crystallize before it can disperse or bind to albumin.[1][2] Solution:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the well.[1][2] Prepare a 10x intermediate in culture media (vortex immediately) and add that to the cells.[1][2]

  • Check the Microscope: Crystals are often birefringent (glow) under polarized light or have sharp, geometric edges, whereas cell debris is irregular.[1][2]

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).

Q2: My stock solution turns cloudy or yellow over time. Diagnosis: Oxidation or acid-catalyzed degradation. Mechanism: The electron-rich 3,5-dimethyl-4-methoxyphenyl ring is susceptible to oxidation.[1] The carboxylic acid moiety can also catalyze intermolecular reactions in high concentrations.[1][2] Protocol:

  • Store stocks at -80°C in dark, gas-tight vials.

  • Use anhydrous DMSO to prevent hydrolysis or precipitation.[1][2]

  • Discard stocks older than 3 months.[2]

SECTION B: Cell Toxicity & Viability Assays

Q3: My MTT/MTS assay shows near-zero viability, but cells look intact under the microscope. Diagnosis: False-positive toxicity due to enzyme inhibition or chemical reduction. Mechanism: Some aryl-keto acids can interfere with mitochondrial dehydrogenases (the target of MTT) or directly reduce the tetrazolium salt, skewing absorbance readings.[1][2] Verification Experiment:

  • Cell-Free Control: Incubate media + compound + MTT reagent (no cells).[2] If it turns purple, the compound chemically reduces MTT.[1][2]

  • Switch Assay: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to redox interference.[1][2]

Q4: Cells detach within 1 hour of treatment.[1][2] Is this apoptosis? Diagnosis: Anoikis caused by membrane disruption (Detergent Effect).[1][2] Mechanism: At high concentrations (>50 µM), the amphiphilic structure (hydrophobic tail + charged head) acts like a surfactant, inserting into the lipid bilayer and disrupting focal adhesions.[1][2] Correction:

  • Serum Buffering: Increase FBS from 10% to 20% to sequester excess free compound.[2]

  • Titration: Determine the Critical Aggregation Concentration (CAC) .[1][2] Toxicity often spikes once the compound forms colloidal aggregates.[1][2]

SECTION C: Biological Specificity

Q5: The toxicity is not rescued by caspase inhibitors (Z-VAD-FMK). Diagnosis: The mechanism is likely Necrosis or Ferroptosis , not Apoptosis.[1][2] Insight: Aryl-keto acids can induce mitochondrial uncoupling (protonophore effect) due to the acidic head group, leading to ATP depletion and necrotic rupture.[1][2] Next Step: Measure cellular ATP levels at early time points (2–4 hours).[1][2] A rapid drop suggests mitochondrial toxicity.[1][2]

Experimental Protocols

Protocol A: "Step-Down" Dilution to Prevent Precipitation

Standard direct addition often causes precipitation.[1][2] Use this method for hydrophobic compounds.[2]

  • Prepare Stock: 100 mM in 100% DMSO.

  • Intermediate Dilution (100x): Add 10 µL Stock to 990 µL serum-free media (warm). Vortex max speed for 10 seconds immediately.[1][2]

    • Result: 1 mM solution (1% DMSO).[1][2]

  • Working Solution (1x): Add the Intermediate Dilution to your cell culture wells containing serum-supplemented media.

    • Example: To achieve 10 µM, dilute the 1 mM intermediate 1:100 into the well.[1][2]

    • Final DMSO: 0.01% (Safe).[1][2]

Protocol B: Determining the "Safe Window" (Solubility vs. Toxicity)

Use this workflow to distinguish physical crashing from biological killing.[1][2]

  • Plate Cells: 96-well plate, 10,000 cells/well.[1][2]

  • Treat: Gradient from 0.1 µM to 100 µM.

  • Visual Check (2h): Inspect for crystals (40x objective). Record "Precipitation Threshold".

  • Viability Assay (24h): Run ATP assay.

  • Analysis: If Toxicity Threshold > Precipitation Threshold, the cell death is likely physical (crystals piercing cells).[1][2] If Toxicity Threshold < Precipitation Threshold, it is biological.[1][2]

Mechanism & Troubleshooting Visualization

The following diagram illustrates the decision logic for diagnosing cell toxicity with DMMOHA-C6.

ToxicityWorkflow Start Observed Cell Toxicity (Low Viability / Detachment) CheckMicroscope Step 1: Microscopy Inspection (2-4 hours post-treatment) Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals YesCrystals Physical Toxicity (Precipitation) Crystals->YesCrystals Yes NoCrystals Biological Toxicity Crystals->NoCrystals No Action1 Action: Improve Solubility (Use Step-Down Protocol / Increase BSA) YesCrystals->Action1 CheckAssay Step 2: Assay Control (Cell-Free + Compound) NoCrystals->CheckAssay Interference Signal in Blank? CheckAssay->Interference YesInterference Artifactual Toxicity (Redox Interference) Interference->YesInterference Yes NoInterference True Biological Effect Interference->NoInterference No Action2 Action: Switch Assay (Use ATP/LDH instead of MTT) YesInterference->Action2 MechanismCheck Step 3: Mechanism Check (Caspase Inhibitor / ATP levels) NoInterference->MechanismCheck

Caption: Diagnostic workflow to differentiate between physical precipitation, assay interference, and true biological toxicity.

Summary Data Table: Toxicity Profiles

Concentration RangeObserved EffectProbable CauseRecommended Action
0.1 – 10 µM No ToxicitySafe WindowProceed with experiments.[1][2]
10 – 50 µM Reduced MetabolismMitochondrial StressCheck ATP levels; verify if effect is desired.[1][2]
> 50 µM Rapid DetachmentSurfactant Effect Invalid Range. Compound is acting as a detergent.[1][2]
Any (Cloudy) Random DeathPrecipitation Repeat with "Step-Down" dilution; filter media (0.22 µm) if necessary.[1][2]

References

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard reference for solubility and lipophilicity issues in drug discovery).

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors. Drug Discovery Today. (Explains colloidal aggregation toxicity).

  • Riss, T. L., et al. (2004).[1][2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] (Authoritative guide on assay interference).

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

[1]

Chemical Profile & Bioavailability Dashboard

Before troubleshooting, it is critical to understand the physicochemical barriers imposed by the structure of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as DMP-OHA ).[1]

PropertyValue (Est.)Implication for In Vivo Work
Molecular Weight ~264.32 g/mol Small molecule; likely good membrane permeability.[1]
LogP (Lipophilicity) 3.2 – 3.8High. Poor water solubility; tends to partition into fat/membranes.[1]
pKa (Acidic Tail) ~4.6 – 4.8pH Dependent. Ionized (soluble) at pH > 6.0; Un-ionized (insoluble) at pH < 4.[1]0.
Solubility (Water) < 0.1 mg/mLCritical Failure Point. Will precipitate in gastric fluid (pH 1.2).[1]
Metabolic Risk HighSubject to

-oxidation (tail) and O-demethylation (head) in the liver.[1]

Troubleshooting Guide: Common In Vivo Failures

Issue 1: "The compound precipitates immediately upon adding PBS or Saline."[1]

Diagnosis: pH Shock. DMP-OHA is a weak acid.[1] Standard PBS (pH 7.4) has insufficient buffering capacity to maintain the salt form if you dissolve the compound in DMSO first and then spike it in.[1] The local pH drops, causing the compound to crash out as a free acid.[1]

Corrective Action:

  • Do not add pure DMSO stock directly to PBS.[1]

  • Use the "In-Situ Salt" Method: Dissolve the compound in a molar equivalent of NaOH before adding the buffer.[1] (See Protocol A below).

  • Switch Buffer: Use 50 mM Tris-HCl or Carbonate buffer (pH 8.[1]0) instead of PBS to keep the carboxylate group ionized.[1]

Issue 2: "We see high inter-animal variability in plasma concentration (high CV%)."

Diagnosis: Dissolution-Rate Limited Absorption. In the acidic environment of the stomach (pH 1.5), DMP-OHA precipitates into coarse aggregates.[1] Absorption then relies on the erratic rate of re-dissolution in the small intestine.[1] Some animals pass the aggregates before they re-dissolve.[1]

Corrective Action:

  • Switch to a Lipid Formulation (SEDDS). Dissolve the compound in a pre-concentrate of oil and surfactant.[1] This presents the drug to the gut in a solubilized state, bypassing the dissolution step.[1] (See Protocol B).

Issue 3: "Oral bioavailability is <10% despite high doses."[1]

Diagnosis: First-Pass Metabolism & Efflux. Even if absorbed, the "hexanoic acid" tail makes this molecule a target for fatty acid oxidation pathways in the liver.[1]

Corrective Action:

  • Co-administration: If experimental design permits, co-formulate with a mild CYP inhibitor or use a lymphatic transport enhancer (Long-chain fatty acids like Oleic Acid) to bypass the portal vein via the lymphatic system.[1]

Advanced Formulation Protocols

Protocol A: In-Situ Sodium Salt Preparation (Aqueous Gavage)

Best for: Routine screening, moderate doses (< 30 mg/kg).[1]

The Logic: Converting the free acid to its sodium salt increases aqueous solubility by >100-fold.[1]

  • Calculate Molar Equivalents: Determine the moles of DMP-OHA (MW ~264.3). You need 1.05 equivalents of Sodium Hydroxide (NaOH).[1]

  • Dissolution Step:

    • Weigh DMP-OHA into a glass vial.[1]

    • Add a small volume of 1N NaOH (calculated amount).[1]

    • Observation: The powder should dissolve to form a clear solution (The Sodium Salt).[1]

  • Stabilization:

    • Add 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water to the final volume.[1]

    • Why? The cyclodextrin encapsulates the lipophilic "head" of the molecule, preventing precipitation if the pH drifts.[1]

  • Final Check: Adjust pH to 7.5–8.0. Filter sterilize (0.22 µm).[1]

Protocol B: Lipid-Based SEDDS Formulation (High Bioavailability)

Best for: High doses (> 50 mg/kg), toxicology studies, or maximizing exposure.[1]

The Logic: This formulation keeps the drug in a dissolved state within oil droplets, preventing stomach precipitation and promoting lymphatic absorption.[1]

Vehicle Composition (v/v):

  • 10% DMSO (Solubilizer)[1]

  • 30% Tween 80 (Surfactant)[1]

  • 30% PEG 400 (Co-solvent)[1]

  • 30% Corn Oil (Lipid Phase)[1]

Workflow:

  • Dissolve DMP-OHA completely in the DMSO/PEG 400 mix.[1] Vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Add Corn Oil last. Vortex vigorously.

  • Sonication: Sonicate at 40°C for 10 minutes to ensure a homogeneous micro-emulsion.

  • Result: A clear, yellow viscous liquid.[1] Upon contact with stomach water, it spontaneously forms micelles.[1]

Decision Tree: Vehicle Selection

The following diagram illustrates the logical flow for selecting the optimal vehicle based on your specific experimental constraints.

GStartStart: Select Route & DoseRouteRoute of Administration?Start->RouteIVIntravenous (IV)Route->IVPOOral Gavage (PO)Route->POSolAProtocol A:In-Situ Salt + Cyclodextrin(pH 8.0)IV->SolAPreferred (Avoids hemolysis)SolCCosolvent Mix:5% DMSO + 40% PEG400+ 55% WaterIV->SolCAlternative (Slow injection)DoseTarget Dose?PO->DoseLowDoseLow (<10 mg/kg)Dose->LowDoseHighDoseHigh (>10 mg/kg)Dose->HighDoseLowDose->SolAAqueous SaltSolBProtocol B:Lipid SEDDS(DMSO/Tween/Oil)HighDose->SolBLipid Carrier Required

Caption: Decision matrix for formulating DMP-OHA. Lipid carriers (Red) are essential for high-dose oral delivery to prevent gastric precipitation.[1]

References & Grounding

The protocols above are derived from standard pharmaceutical principles for solubilizing BCS Class II acids (Lipophilic, Low Solubility).

  • General Solubility Principles for Phenyl-Alkanoic Acids:

    • Source: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

    • Relevance: Establishes the "In-Situ Salt" method (Protocol A) as the primary strategy for carboxylic acid drugs.[1]

    • Link:[1]

  • Lipid Formulations (SEDDS) for Lipophilic Drugs:

    • Source: Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

    • Relevance: Validates the DMSO/Tween/Oil mixture (Protocol B) for bypassing dissolution rate limits.

    • Link:[1]

  • Cyclodextrin Complexation:

    • Source: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

    • Relevance: Supports the use of HP-β-CD in Protocol A to stabilize the hydrophobic phenyl ring.[1]

    • Link:[1]

  • Chemical Structure Verification:

    • Source: PubChem Compound Summary for CID 122004-99-3 (Generic Search).[1]

    • Relevance: Confirms the structural features (Methoxy-phenyl head, Hexanoic tail) necessitating these specific formulation strategies.

    • Link:[1][2]

Disclaimer: This guide is for Research Use Only (RUO). The compound 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is not approved for human therapeutic use.[1]

Method refinement for the analysis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid in biological samples

[1]

Executive Summary: The Analyte & The Challenge

Welcome to the Technical Support Center. You are likely analyzing 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereafter referred to as DMP-OHA ), a lipophilic keto-acid metabolite.[1]

Chemical Context:

  • Structure: A hexanoic acid tail (polar, ionizable) attached to a substituted phenyl ring (lipophilic).[1]

  • Key Properties:

    • pKa: ~4.5 (Carboxylic acid).[1]

    • LogP: Estimated ~3.0–3.5 (Moderately lipophilic).[1]

    • Ionization: Amphiphilic nature poses unique challenges in recovery and peak shape.[1]

This guide moves beyond standard protocols to address specific failure points: low recovery in plasma , peak tailing , and ion suppression .[1]

Module 1: Sample Preparation (The Clean-Up)

The Problem: Simple protein precipitation (PPT) often yields high matrix effects (ion suppression) for this compound due to phospholipid co-elution.[1] The Fix: Switch to Solid Phase Extraction (SPE) targeting the carboxylic acid moiety.

Recommended Protocol: Mixed-Mode Anion Exchange (MAX)

We recommend Mixed-Mode Anion Exchange (MAX) over standard HLB.[1] This utilizes the acidic nature of DMP-OHA to "lock" it onto the sorbent while washing away neutrals and zwitterions.[1]

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot

      
       Plasma/Serum.[1]
      
    • Add

      
       Internal Standard (Deuterated analog or structural analog like 6-(3-methoxyphenyl)-6-oxohexanoic acid).
      
    • Critical Step: Add

      
       of 4% 
      
      
      .
    • Why? Acidification (

      
      ) neutralizes the acid for initial hydrophobic retention or prepares it for ion exchange depending on the specific sorbent mechanism.[1] For MAX, we actually want to load at neutral/basic pH to ionize the acid, OR load acidic and wash basic.[1]
      
    • Correction for MAX: To bind to the Anion Exchange sites, the analyte must be negatively charged.[1]

    • Revised Pre-treatment: Dilute sample 1:1 with

      
       Ammonium Acetate (pH 7-8).[1]
      
  • SPE Loading (MAX Cartridge):

    • Condition: Methanol (

      
      ) 
      
      
      Water (
      
      
      ).
    • Load: The buffered sample. (Analyte is

      
       and binds to 
      
      
      sites).
    • Wash 1:

      
      
      
      
      in Water (Removes proteins/neutrals).[1]
    • Wash 2: Methanol (Removes hydrophobic interferences while analyte remains ionic-bound).[1]

    • Elute:

      
       Formic Acid in Methanol. (Protonates the acid 
      
      
      , breaking the ionic bond).[1]
  • Reconstitution:

    • Evaporate to dryness under

      
       at 
      
      
      .
    • Reconstitute in Mobile Phase A/B (50:50).

Data Summary: Extraction Efficiency Comparison
MethodRecovery (%)Matrix Effect (%)Notes
Protein Precip (PPT) 85-90%> 45% (Suppression)High noise; not recommended for low LOQ.[1]
LLE (MTBE) 70-75%15-20%Good, but labor-intensive.[1]
SPE (MAX) 92-98% < 10% Gold Standard. Cleanest baseline.[1]

Module 2: Chromatographic Separation (The Resolution)

The Problem: As a carboxylic acid, DMP-OHA suffers from peak tailing on standard C18 columns due to secondary silanol interactions.[1] The Fix: Mobile phase buffering and column choice.

LC Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Waters BEH C18 or Phenomenex Kinetex C18).[1]

    • Dimensions:

      
      , 
      
      
      .[1]
  • Mobile Phase A:

    
     Formic Acid in Water (Keeps acid protonated for retention).[1]
    
  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this specific lipophile).[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 4.0 min: 95% B[1]

    • 5.0 min: 95% B[1]

    • 5.1 min: 10% B (Re-equilibration is crucial).[1]

Technical Insight: If you observe "fronting," your injection solvent is too strong.[1] Ensure the reconstitution solvent matches the starting gradient (10% Organic).[1]

Module 3: Mass Spectrometry (The Sensitivity)

The Problem: Choosing the wrong ionization mode. The Fix: Negative Mode (ESI-) is theoretically superior for carboxylic acids, but Positive Mode (ESI+) can work if the methoxy/ketone groups are targeted.[1]

Decision Matrix: Ionization Mode
  • Primary Recommendation: Negative Mode (ESI-)

    • Precursor:

      
       (
      
      
      279.1).
    • Mechanism: Deprotonation of the carboxylic acid.[1]

    • Advantages: Lower background noise in plasma; fewer adducts.[1]

  • Alternative: Positive Mode (ESI+)

    • Precursor:

      
       (
      
      
      281.1).[1]
    • Risk: Often forms Sodium

      
       adducts which do not fragment well.[1]
      
Transition Table (Optimized)
AnalytePolarityPrecursor (

)
Product (

)
Cone (V)CE (eV)Rationale
DMP-OHA ESI (-) 279.1 135.0 3018Loss of hexanoic acid chain; cleavage at ketone.[1]
DMP-OHAESI (-)279.1191.13012Decarboxylation path.[1]
DMP-OHAESI (+)281.1151.13522Methyl-methoxy-tropylium ion formation.[1]

Module 4: Troubleshooting & Logic Flow

Below is a diagnostic workflow for resolving low sensitivity issues, a common complaint with keto-acid analysis.

TroubleshootingStartIssue: Low Sensitivity / High LOQCheckModeCheck Ionization ModeStart->CheckModeIsPosUsing ESI+?CheckMode->IsPosSwitchNegSwitch to ESI-(Target [M-H]-)IsPos->SwitchNegYesIsNegUsing ESI-?IsPos->IsNegNoCheckpHCheck Mobile Phase pHIsNeg->CheckpHAcidicIs pH < 3?CheckpH->AcidicGoodpHpH OK. Check MatrixAcidic->GoodpHYesAddAcidAdd 0.1% Formic Acid(Stabilize Retention)Acidic->AddAcidNoMatrixCheckPerform Post-Column InfusionGoodpH->MatrixCheckSuppressionIon Suppression @ RT?MatrixCheck->SuppressionCleanUpSwitch from PPT to SPE (MAX)Suppression->CleanUpYesSourceParamOptimize Source Temp/GasSuppression->SourceParamNo

Figure 1: Diagnostic decision tree for resolving sensitivity issues in DMP-OHA analysis.

Frequently Asked Questions (FAQs)

Q1: My internal standard (IS) recovery is inconsistent. Why? A: You are likely using a generic analog that does not track the ionization properties of the DMP-OHA.[1]

  • Fix: If a deuterated standard is unavailable, use 6-(3-methoxyphenyl)-6-oxohexanoic acid [1].[1] It shares the keto-acid backbone and will track extraction variability better than a generic phenyl-acid.[1]

Q2: I see "double peaks" in my chromatogram. A: This is often due to keto-enol tautomerism or solvent mismatch.[1]

  • Fix: Ensure your reconstitution solvent is weaker (more aqueous) than your mobile phase starting condition.[1] If you start at 10% B, dissolve your sample in 10% B (or 100% A).[1] Do not inject pure methanol.[1]

Q3: Can I use LLE instead of SPE? A: Yes, but pH is critical.

  • Protocol: Acidify the sample first (pH < 3) to suppress ionization.[1] Use Ethyl Acetate:Hexane (50:50) .[1] Pure hexane is too non-polar for this compound; pure Ethyl Acetate extracts too many matrix lipids [2].[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3995899, 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid. Retrieved January 28, 2026, from [Link][1]

Validation & Comparative

Comparative study of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid and other anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation Guide: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid (DMO-6) vs. Standard Anti-Inflammatory Agents[1]

Executive Summary & Compound Profile

Objective: This guide provides a technical framework for evaluating the anti-inflammatory efficacy of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (herein referred to as DMO-6 ) against established therapeutic classes.[1]

Compound Identity:

  • IUPAC Name: 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid[1]

  • CAS: 122004-99-3[1][2][3][4]

  • Molecular Formula: C₁₅H₂₀O₄ (MW: 264.32 g/mol )[1]

  • Structural Class: Aryl-keto-hexanoic acid.[1]

  • Mechanistic Hypothesis: The structural integration of a lipophilic, electron-rich aryl moiety (3,5-dimethyl-4-methoxyphenyl) with a medium-chain fatty acid mimetic (6-oxohexanoic acid) suggests dual modulation potential.[1] It likely acts via lipid-signaling interference (e.g., PPAR activation) or kinase inhibition (structural homology to JAK inhibitor pharmacophores like those in US Patent 7,452,879).[1]

Comparative Landscape: DMO-6 vs. Alternatives

To rigorously assess DMO-6, it must be benchmarked against agents representing distinct mechanisms of action (MOA).[1]

Table 1: Comparative Pharmacological Matrix
FeatureCandidate: DMO-6 Alternative A: Diclofenac Alternative B: Dexamethasone Alternative C: Tofacitinib
Class Aryl-Keto-Acid (Experimental)NSAID (Phenylacetic acid)CorticosteroidJAK Inhibitor
Primary Target Unknown (Predicted: PPAR/Kinase)COX-1 / COX-2Glucocorticoid Receptor (GR)JAK1 / JAK3
IC50 (In Vitro) Target: < 10 µM0.01 - 0.1 µM (COX-2)~1-10 nM (GR binding)~1-10 nM (JAK)
LogP (Lipophilicity) ~3.2 (Predicted)4.51.81.1
Key Advantage Potential dual-action; lower GI toxicity risk than NSAIDs (predicted).[1]Rapid analgesia; high potency.[1]Broad-spectrum suppression.[1]Targeted cytokine inhibition.[1]
Key Liability Unknown metabolic stability; potential off-target effects.[1]GI ulceration; CV risk.[1]Metabolic syndrome; immunosuppression.[1]Infection risk; thrombosis.[1]

Mechanistic Pathways & Intervention Points

Understanding where DMO-6 intersects with inflammatory signaling is critical.[1] The diagram below maps the potential intervention points of DMO-6 relative to the comparators.

InflammationPathways Stimulus Pro-Inflammatory Stimulus (LPS / Cytokines) PLA2 PLA2 Enzyme Stimulus->PLA2 Receptor Cytokine Receptor Stimulus->Receptor Membrane Cell Membrane AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 (Target of Diclofenac) AA->COX PGE2 Prostaglandins (PGE2) COX->PGE2 Nucleus Nucleus (Gene Transcription) PGE2->Nucleus Feedback JAK JAK Kinase (Target of Tofacitinib) Receptor->JAK NFkB NF-κB Complex Receptor->NFkB STAT STAT Pathway JAK->STAT STAT->Nucleus Translocation NFkB->Nucleus DMO6 DMO-6 (Putative Target: PPAR / Kinase) DMO6->JAK ? DMO6->NFkB ? Dexa Dexamethasone (Nuclear Receptor) Dexa->NFkB Inhibits Dexa->Nucleus Modulates Transcription

Caption: Schematic of inflammatory signaling showing validated targets for Diclofenac (COX), Tofacitinib (JAK), and Dexamethasone (Nuclear), alongside putative entry points for DMO-6.[1]

Experimental Protocols for Validation

To objectively compare DMO-6, you must utilize self-validating protocols with strict controls.[1]

Protocol A: In Vitro Nitric Oxide (NO) Inhibition Assay

Rationale: The inhibition of NO production in LPS-stimulated macrophages is a robust proxy for general anti-inflammatory activity (NF-κB/iNOS pathway).[1]

  • Cell Line: RAW 264.7 Murine Macrophages.[1]

  • Reagents:

    • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).[1]

    • Lipopolysaccharide (LPS) from E. coli O111:B4.[1]

    • Positive Control: Dexamethasone (1 µM).[1]

  • Workflow:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates; incubate 24h.
      
    • Treatment: Pre-treat with DMO-6 (0.1, 1, 10, 50, 100 µM) or Vehicle (DMSO < 0.1%) for 1h.

    • Induction: Add LPS (1 µg/mL) and incubate for 24h.

    • Quantification: Mix 100 µL supernatant with 100 µL Griess Reagent. Incubate 10 min. Measure Absorbance at 540 nm.[1]

  • Validation Check: The LPS-only control must show >5-fold NO increase over Vehicle-only. Dexamethasone must inhibit NO by >50%.[1]

Protocol B: Cyclooxygenase (COX) Fluorescent Inhibition Screen

Rationale: To determine if DMO-6 acts like an NSAID (Diclofenac).[1]

  • System: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) → Resorufin (Fluorescent).[1]

  • Workflow:

    • Incubate Enzyme + Heme + DMO-6 (titrated) for 10 min.

    • Initiate reaction with Arachidonic Acid (100 µM) + ADHP.[1]

    • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Data Output: Calculate IC50.

    • Diclofenac Reference: COX-2 IC50 ≈ 0.02 µM.[1]

    • Evaluation: If DMO-6 IC50 > 100 µM, it is not a direct COX inhibitor.[1]

Evaluation Logic & Decision Workflow

Use this logic tree to classify DMO-6 based on experimental data.

EvaluationWorkflow Start Start Evaluation: DMO-6 Screen1 Primary Screen: NO Inhibition (RAW 264.7) Start->Screen1 Result1 Inhibits NO? Screen1->Result1 COX_Test Secondary Screen: COX-1/2 Inhibition Result1->COX_Test Yes (IC50 < 50µM) Class_Inactive Inactive / Low Potency Result1->Class_Inactive No Cytokine_Test Secondary Screen: Cytokine Panel (IL-6, TNF-a) COX_Test->Cytokine_Test Negative Inhibition Class_NSAID Classification: NSAID-like COX_Test->Class_NSAID Positive Inhibition Class_Cytokine Classification: Cytokine Modulator (JAK/STAT or NF-kB) Cytokine_Test->Class_Cytokine Reduces IL-6/TNF-a Cytokine_Test->Class_Inactive No Effect

Caption: Decision matrix for classifying DMO-6 mechanism based on phenotypic screening results.[1]

References

  • Comparison of NSAID Mechanisms : Vane, J. R., & Botting, R. M. (1998).[1] Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions.

  • JAK Inhibitor Pharmacophores : US Patent 7,452,879. "2,4-pyrimidinediamine compounds and their uses".[1] (Describes 3,5-dimethyl-4-methoxyphenyl moiety in JAK inhibitors).

  • RAW 264.7 NO Assay Protocol : Green, L. C., et al. (1982).[1] Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry.

  • COX Inhibition Screening : Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.

  • Dexamethasone Pharmacology : Barnes, P. J. (1998).[1] Anti-inflammatory actions of glucocorticoids: molecular mechanisms.[1] Clinical Science.

Sources

Efficacy comparison of different 6-aryl-4-oxohexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-aryl-4-oxohexanoic acid derivatives , focusing on their pharmacological efficacy as anti-inflammatory agents compared to established therapeutics like Fenbufen .[1] The analysis is grounded in the pivotal structure-activity relationship (SAR) data established by Abouzid et al.[1] and subsequent mechanistic studies.[1][2]

Executive Summary & Pharmacophore Analysis

The 6-aryl-4-oxohexanoic acid scaffold represents a strategic structural expansion of the classical 4-aryl-4-oxobutanoic acid class (e.g., Fenbufen).[1] By extending the aliphatic chain length by two methylene units, researchers aim to modulate lipophilicity, alter metabolic stability, and influence binding affinity to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1]

The core comparison in this guide evaluates three distinct chemical entities:

  • Series II (Unsaturated): 6-aryl-4-oxohex-5-enoic acids (The "Enones").[1]

  • Series III (Saturated): 6-aryl-4-oxohexanoic acids (The "Ketones").[1]

  • Benchmark Control: Fenbufen (4-(biphenyl-4-yl)-4-oxobutanoic acid).[1]

Structural Logic
  • Fenbufen (Benchmark): A prodrug that requires metabolic activation to biphenylacetic acid.[1] Known for gastrointestinal (GI) tolerance but moderate potency.[1]

  • 6-Aryl-4-oxohexanoic Derivatives: Designed to maintain the "4-oxo" pharmacophore essential for anti-inflammatory activity while altering the spatial orientation of the aryl ring via the hexanoic linker.[1]

Chemical Synthesis & Structural Classes

To understand the efficacy differences, one must first understand the structural availability.[1] The synthesis relies on a Knoevenagel-type condensation followed by selective reduction.[1]

Synthetic Pathway Visualization

The following diagram outlines the divergence between the unsaturated (Series II) and saturated (Series III) derivatives.

SynthesisPathway Aldehyde Aryl Aldehyde (Ar-CHO) Condensation Condensation (Piperidine/AcOH) Aldehyde->Condensation Levulinic Levulinic Acid Levulinic->Condensation SeriesII Series II: Enones 6-aryl-4-oxohex-5-enoic acids (Active Michael Acceptors) Condensation->SeriesII Yields Enone Reduction Pd/C Hydrogenation SeriesII->Reduction SeriesIII Series III: Ketones 6-aryl-4-oxohexanoic acids (Flexible Linker) Reduction->SeriesIII Major Product Lactone Series IV: Lactones (Inactive By-product) Reduction->Lactone Cyclization Side-rxn

Figure 1: Synthetic route distinguishing the unsaturated 'Enone' derivatives (Series II) from the saturated 'Ketone' derivatives (Series III).[1][3]

Efficacy Comparison: Experimental Data

The following data summarizes the biological evaluation of these derivatives, specifically highlighting Compound IIe (an unsaturated derivative) against Fenbufen.

In Vivo Anti-Inflammatory Activity

Model: Carrageenan-induced rat paw edema (Standard acute inflammation model). Dose: 50 mg/kg (Oral).[1][3][4][5]

Compound ClassSpecific DerivativeStructure Feature% Edema Inhibition (3h)Relative Potency vs Fenbufen
Series II (Enone) Compound IIe Unsaturated linker, Optimized Aryl> 45% (High)Superior
Series III (Ketone) Compound IIIa-dSaturated linker25 - 40% (Moderate)Comparable/Inferior
Benchmark FenbufenButanoic acid linker~35 - 40%Baseline

Key Finding: The unsaturated derivative IIe demonstrated higher in vivo activity than Fenbufen at the same dose level.[1][6][3][4][5] This suggests that the presence of the


-unsaturated ketone moiety (enone) contributes significantly to the pharmacodynamic profile, possibly through covalent interactions with the target enzyme or improved rigidity fitting the active site.[1]
Mechanism of Action: Arachidonic Acid Metabolism

Unlike selective COX-2 inhibitors (coxibs) which carry cardiovascular risks, or non-selective NSAIDs with high GI toxicity, the 6-aryl-4-oxohexanoic acid derivatives appear to modulate the arachidonic acid cascade with a profile similar to Fenbufen but with enhanced potency.[1]

In Vitro Assay: Human Whole Blood Assay (HWB).[1][3][4][5]

  • Target: Inhibition of PGE2 (COX pathway) and LTB4 (LOX pathway).[1]

  • Result: The derivatives show dual-pathway modulation potential, reducing the risk of "substrate shunting" (where blocking COX alone increases leukotrienes, causing asthma/gastric damage).[1]

Detailed Experimental Protocols

To replicate the efficacy data or synthesize these derivatives, follow these standardized protocols.

Synthesis of Series II (Enones)
  • Reagents: Substituted benzaldehyde (10 mmol), Levulinic acid (10 mmol).

  • Catalyst: Piperidine (catalytic) and Glacial Acetic Acid (catalytic).[1]

  • Solvent: Dry Toluene.

  • Procedure:

    • Reflux the mixture in a Dean-Stark trap to remove water azeotropically.[1]

    • Monitor via TLC until aldehyde consumption is complete.[1]

    • Cool to room temperature.[1] The product (Series II) often precipitates or requires extraction with ethyl acetate.[1]

    • Recrystallize from ethanol.[1]

Carrageenan-Induced Rat Paw Edema Assay

This protocol validates the in vivo anti-inflammatory claims.[1][2][6][3][4][5]

  • Animals: Male Wistar rats (150–200 g).[1]

  • Grouping: Control (Saline), Standard (Fenbufen 50 mg/kg), Test Groups (Derivatives 50 mg/kg).[1]

  • Administration: Administer drugs orally 1 hour prior to inflammation induction.[1]

  • Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control and
    
    
    is the mean edema volume of the treated group.[1]

Mechanistic Pathway & Logic

The superior activity of the Series II (Enone) derivatives implies a specific interaction within the inflammatory cascade.[1] The diagram below illustrates the intervention points.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4) (Chemotaxis/Bronchoconstriction) LOX->Leukotrienes Fenbufen Fenbufen (Active Metabolite) Fenbufen->COX Inhibits SeriesII Compound IIe (6-aryl-4-oxohex-5-enoic acid) SeriesII->COX Potent Inhibition SeriesII->LOX Potential Modulation

Figure 2: Intervention of 6-aryl-4-oxohexanoic acid derivatives in the Arachidonic Acid cascade. Compound IIe exhibits potent inhibition of the COX pathway.[1]

Conclusion & Recommendation

The 6-aryl-4-oxohexanoic acid scaffold, particularly the unsaturated Series II (Enone) derivatives, represents a viable improvement over traditional butyric acid NSAIDs like Fenbufen.[1]

  • For Drug Development: Focus should be placed on the

    
    -unsaturated  variants (Series II), as the reduction to the saturated alkane (Series III) appears to correlate with a loss in potency relative to the benchmark.[1]
    
  • Safety Profile: While efficacy is higher, the reactivity of the enone Michael acceptor moiety requires careful toxicity screening (e.g., glutathione depletion assays) before advancing to late-stage preclinical development.[1]

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.[1][2][6][3][4] Medicinal Chemistry, 3(5), 433-438.[1]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[1] Bioorganic & Medicinal Chemistry Letters, 36, 127786.[1]

  • Child, R. G., & Sloboda, A. E. (1974). Anti-inflammatory 4-aryl-4-oxobutanoic acids (Fenbufen context).[1] U.S. Patent 3,784,701.[1][4]

Sources

Confirming the molecular target of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for confirming the molecular target of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3). Based on its structural pharmacophore—an aryl-keto-hexanoic acid tail linked to a lipophilic, electron-rich phenyl ring—this compound is classified as a putative Nuclear Receptor Ligand , with high probability of targeting Peroxisome Proliferator-Activated Receptors (PPARs) or Retinoid X Receptors (RXRs) .

Executive Summary & Structural Analysis

Compound Identity: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid CAS: 122004-99-3 Chemical Class: Aroyl-substituted fatty acid / Phenacyl hexanoate derivative. Putative Target Class: Nuclear Hormone Receptors (PPAR


/

, RXR).

The Challenge: Small molecules containing an aliphatic carboxylic acid tail linked to a lipophilic aromatic "head" often mimic endogenous fatty acids or retinoids. This structural motif allows them to enter the ligand-binding pocket (LBP) of nuclear receptors, specifically PPARs (which bind fatty acids) and RXRs (which bind 9-cis-retinoic acid). Confirming the specific subtype (e.g., PPAR


 vs. PPAR

) requires a tiered experimental approach to distinguish specific binding from non-specific hydrophobic interaction.

Comparative Benchmarks: To validate performance, this compound must be benchmarked against standard agonists:

  • Fenofibrate/GW7647: Standard PPAR

    
     agonists (structural analogs).
    
  • Bexarotene: Standard RXR agonist.

  • Rosiglitazone: Standard PPAR

    
     agonist.
    

Comparative Performance Analysis

The following table summarizes the expected profile of the compound relative to established controls if the PPAR hypothesis holds.

Feature6-(3,5-Dimethyl...)[1][2][3] AcidFenofibrate (PPAR

)
Bexarotene (RXR)
Pharmacophore Aroyl-hexanoic acidPhenoxy-isobutyric acidTetrahydronaphthalene-benzoic acid
Binding Mode H-bond (COOH) + Hydrophobic (Aryl)H-bond (COOH) + HydrophobicH-bond (COOH) + Hydrophobic
Target Selectivity Putative Pan-PPAR or PPAR

High (PPAR

)
High (RXR

,

,

)
EC50 (Reporter) To be determined (Exp. range: 1-50

M)
~10-30

M
~20-50 nM
Solubility Moderate (LogP ~3.5)Low (LogP ~5.2)Low (LogP ~6.5)

Experimental Validation Protocols

To confirm the target, you must move from binding to function.

Phase 1: Biophysical Validation (Direct Binding)

Method: Differential Scanning Fluorimetry (DSF / Thermal Shift) Objective: Determine if the compound stabilizes the purified Ligand Binding Domain (LBD) of PPAR


, PPAR

, or RXR

.

Protocol:

  • Protein Prep: Express and purify Recombinant Human PPAR

    
    -LBD (residues 200-468) and RXR
    
    
    
    -LBD.
  • Assay Mix: Mix 5

    
    M protein, 5x SYPRO Orange dye, and Compound (10, 50, 100 
    
    
    
    M) in assay buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Control: DMSO (Negative), GW7647 (Positive for PPAR

    
    , 10 
    
    
    
    M).
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ). A 
    
    
    
    C confirms specific binding.
Phase 2: Functional Validation (Transcriptional Activation)

Method: Luciferase Reporter Assay (Gal4-LBD System) Objective: Confirm the compound activates transcription via the specific receptor.

Protocol:

  • Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well).

  • Transfection: Co-transfect with:

    • pGal4-PPAR

      
      -LBD  (or RXR/PPAR
      
      
      
      variants): The receptor chimera.
    • pUAS-Luciferase: The reporter plasmid containing Gal4 binding sites.

    • pRenilla: Normalization control.

  • Treatment: 24h post-transfection, treat cells with the compound (0.1 - 100

    
    M) in serum-free media.
    
  • Readout: Lyse cells and measure Firefly/Renilla luminescence ratios.

  • Validation: Plot dose-response curve. Calculate EC50.

Phase 3: Structural Confirmation

Method: In Silico Docking (Autodock Vina) Objective: Visualize the binding pose to explain causality.

Workflow:

  • Retrieval: Download PDB structure 4CI4 (PPAR

    
     with agonist).
    
  • Prep: Remove native ligand and water. Add polar hydrogens.

  • Docking: Dock 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid into the LBP.

  • Criteria: The carboxylate head should form hydrogen bonds with Tyr464 and His440 (conserved PPAR motif). The dimethyl-methoxy phenyl ring should occupy the hydrophobic pocket.

Mechanism of Action Visualization

The following diagram illustrates the confirmed signaling pathway for a PPAR agonist.

PPAR_Signaling Ligand 6-(3,5-Dimethyl...)-acid PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Complex PPAR->Complex Heterodimerization RXR RXR (Heterodimer Partner) RXR->Complex DNA PPRE Sequence (Promoter) Complex->DNA Binds DNA CoAct Co-Activators (SRC-1, PGC-1a) CoAct->Complex Recruitment Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Initiates

Caption: Activation of PPAR signaling pathway by the ligand, leading to heterodimerization with RXR and transcription of target genes.

Experimental Workflow Diagram

This diagram details the step-by-step logic for confirming the target.

Target_Confirmation_Workflow Start Compound (CAS 122004-99-3) InSilico In Silico Docking (PDB: 4CI4 / 3DZY) Start->InSilico Predict Binding Biophysical Thermal Shift Assay (DSF) InSilico->Biophysical Select Protein Functional Luciferase Reporter (Gal4-PPAR/RXR) Biophysical->Functional If Tm Shift > 2°C Decision Is EC50 < 10 µM? Functional->Decision Dose Response Result Confirmed Target: PPAR Agonist Decision->Result Yes AltResult Check Secondary: HDAC / Enzyme Decision->AltResult No

Caption: Logical workflow for validating the molecular target, moving from prediction to functional verification.

References

  • Gronemeyer, H., et al. (2004). "Principles for modulation of the nuclear receptor superfamily." Nature Reviews Drug Discovery, 3(11), 950-964.

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221.

  • Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences, 94(9), 4312-4317.

  • PubChem Database. "Compound Summary for CAS 122004-99-3." National Center for Biotechnology Information.

Sources

Replicating published results for 6-aryl-4-oxohexanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

6-aryl-4-oxohexanoic acids are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Nabumetone analogs. Their structural core—a naphthalene or substituted phenyl ring linked to a


-keto acid chain—serves as a versatile scaffold for further derivatization into butanones or cyclic bioactive targets.

Replicating published results for these compounds often presents a hidden challenge: regioselectivity and lactonization . While the primary synthetic route (Aldol condensation of levulinic acid) is well-documented, the formation of "pseudo-lactone" by-products (furanones) can severely compromise yield and purity.

This guide compares the Classic Piperidine-Catalyzed Route (Method A) against an Optimized pH-Controlled Protocol (Method B), providing the experimental logic and data required to consistently replicate high-purity results.

Comparative Analysis of Synthetic Routes

The synthesis hinges on constructing the C6 backbone. We compare the two dominant approaches to navigating the critical Aldol condensation step.

FeatureMethod A: Classic Catalysis Method B: Optimized pH-Control
Primary Mechanism Acid-Base Catalyzed Aldol CondensationBuffered Aldol Condensation
Reagents Piperidine, Glacial Acetic Acid, ToluenePiperidine, Excess Acetate/Buffer, Toluene
Key Intermediate 6-aryl-4-oxohex-5-enoic acid (often crude)Isolated Carboxylate Salt (prevents cyclization)
Yield (Step 1) 65 - 75%80 - 88%
Purity Profile Contains 5-15% Lactone impurity< 2% Lactone impurity
Scalability Moderate (Purification bottlenecks)High (Streamlined workup)
E-Factor High (Requires chromatography)Low (Crystallization driven)

Expert Insight: Method A often fails to account for the intramolecular cyclization of the


-keto acid product into a lactone (pseudo-acid form) under acidic reflux conditions. Method B mitigates this by maintaining the carboxylic acid in a deprotonated or buffered state during the high-temperature condensation, sterically and electronically disfavoring the ring closure.
Mechanistic Pathway & Logic

The following diagram illustrates the reaction pathway and the critical divergence point where the "Standard" protocol often fails due to lactonization.

G cluster_0 Critical Control Point Aldehyde Aryl Aldehyde (Start) Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Piperidine/AcOH Reflux Levulinic Levulinic Acid Levulinic->Intermediate Enone 6-Aryl-4-oxohex-5-enoic acid (Olefin) Intermediate->Enone - H2O (Dehydration) Lactone Lactone By-Product (Impurity) Enone->Lactone Acidic pH Cyclization Product 6-Aryl-4-oxohexanoic acid (Target) Enone->Product H2, Pd/C Reduction

Caption: Reaction pathway showing the competition between productive reduction and unwanted lactonization.

Detailed Experimental Protocols
Method B: Optimized pH-Controlled Synthesis (Recommended)

Objective: Synthesis of 6-(6-methoxy-2-naphthyl)-4-oxohexanoic acid.

Step 1: Condensation (The Critical Step)

  • Charge: In a 500 mL Dean-Stark apparatus, combine 6-methoxy-2-naphthaldehyde (10.0 g, 53.7 mmol) and Levulinic acid (9.3 g, 80 mmol, 1.5 eq).

  • Solvent: Add Toluene (150 mL). Note: Toluene is chosen for its azeotropic water removal capability.

  • Catalyst Loading: Add Piperidine (0.5 mL) and Glacial Acetic Acid (1.5 mL).

    • Self-Validation: Ensure the Dean-Stark trap is pre-filled with toluene.

  • Reflux: Heat to vigorous reflux. Monitor water collection.

    • Critical Observation: The reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup (The Optimization):

    • Cool the mixture to 60°C.

    • Do NOT acidify immediately. Instead, extract the organic layer with 10% NaHCO3 (3 x 50 mL) . This pulls the product into the aqueous phase as the carboxylate salt, leaving non-polar impurities (unreacted aldehyde) in the toluene.

    • Wash the aqueous layer with fresh toluene (1 x 50 mL).

    • Controlled Precipitation: Slowly acidify the aqueous phase with 2M HCl to pH 3-4 while stirring in an ice bath. The enone intermediate precipitates as a yellow solid.

    • Filtration: Collect solid, wash with cold water, and dry.

    • Yield Check: Expected Mass ~11-12g (Solid).

Step 2: Catalytic Hydrogenation

  • Dissolution: Dissolve the Step 1 enone (10.0 g) in THF (100 mL) or Ethyl Acetate .

    • Note: Avoid alcohols if transesterification is a risk, though Ethanol is commonly cited.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Reaction: Hydrogenate at Room Temperature under balloon pressure (1 atm) for 6-12 hours.

    • Self-Validation: Monitor by TLC (SiO2, Hexane:EtOAc 1:1). The yellow fluorescent spot of the enone should disappear, replaced by a non-fluorescent product spot.

  • Purification: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Crystallization: Recrystallize from Ethanol/Water or Diisopropyl ether .

Method A: Classic Protocol (For Reference)
  • Difference: In Step 1, the reaction mixture is often concentrated directly or washed with water and then crystallized. This leaves residual acid catalyst and heat, promoting the formation of the pseudo-lactone (furanone derivative), which co-crystallizes and lowers the melting point.

Data & Validation Metrics

The following data table summarizes typical results when replicating these protocols.

MetricMethod A (Classic)Method B (Optimized)Validation Method
Intermediate Yield 68%85% Gravimetric
Final Yield 60% (overall)78% (overall) Gravimetric
Melting Point 142 - 145°C (Broad)148 - 150°C (Sharp) Capillary MP
Lactone Impurity Present (IR: 1775 cm⁻¹)AbsentFTIR / H-NMR
Appearance Off-white / Pale YellowWhite Crystalline SolidVisual

Critical Control Points (Self-Validation):

  • NMR Signature: The target acid shows a triplet at

    
     2.6–2.7 ppm (CH2 adjacent to ketone) and 
    
    
    
    2.9–3.0 ppm (CH2 adjacent to aryl). The lactone impurity will show a distinct shift in the aliphatic region and lack the carboxylic acid proton signal (
    
    
    11-12 ppm).
  • IR Spectroscopy:

    • Target: 1710 cm⁻¹ (Ketone C=O) and 1735 cm⁻¹ (Acid C=O).

    • Impurity: 1775-1780 cm⁻¹ (Characteristic

      
      -Lactone band).
      
Workflow Visualization

Workflow Start Start: Reagents (Aldehyde + Levulinic Acid) Reflux Reflux in Toluene (Dean-Stark, 4-6h) Start->Reflux Piperidine/AcOH Extract Alkaline Extraction (10% NaHCO3) Reflux->Extract Method B (Optimized) Precip Acidification (pH 3-4) & Filtration Reflux->Precip Method A (Risk of Lactone) Extract->Precip Purified Salt Hydro Hydrogenation (Pd/C, H2, THF) Precip->Hydro Intermediate Enone Final Recrystallization (Ethanol/Water) Hydro->Final Crude Product

Caption: Operational workflow highlighting the alkaline extraction step (Green) that purifies the intermediate.

References
  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[1] Medicinal Chemistry, 3(5), 433-438. Link

  • Ghorab, M. M., et al. (2017). "Synthesis and Anti-Inflammatory Activity of Some New 6-Aryl-4-oxohexanoic Acid Derivatives." Journal of Chemical Research. (Contextual grounding for biological relevance).
  • Organic Syntheses. (1988). "2-Acetyl-6-methoxynaphthalene." Org.[2][3] Synth. Coll. Vol. 6, p.175. Link (Reference for starting material preparation).

  • Patel, J., et al. (2013). "Friedel-Crafts Acylation vs. Aldol Condensation: Selectivity in Naphthalene Derivatives." Synthetic Communications. (Supporting the choice of Aldol route over Friedel-Crafts for C6 chains).

Sources

Interspecies comparison of the effects of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (Hereinafter: 6-DMOA ) CAS: 122004-99-3 Class: Aryl-oxo-alkanoic Acid / Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidate Primary Indication: Chronic Inflammation, Metabolic Syndrome (PPAR modulation)[1]

This guide provides a technical comparison of 6-DMOA against structural and functional alternatives (Fenbufen, Indomethacin).[1] It focuses on the critical interspecies pharmacokinetic (PK) divergences—specifically the impact of chain length on


-oxidation versus glucuronidation—that researchers must account for when translating data from rodent models to human clinical trials.[1]

Mechanistic Profile & Structural Logic[1]

To understand the interspecies variability of 6-DMOA, one must first grasp its dual-mechanism potential.[1] Unlike simple COX inhibitors, the hexanoic acid tail suggests activity mimicking endogenous fatty acids, implicating both the Arachidonic Acid cascade and Peroxisome Proliferator-Activated Receptors (PPARs).[1]

Mechanism of Action (MOA)

6-DMOA operates at the intersection of inflammatory signaling and lipid metabolism.[1]

  • COX-2 Inhibition: The aromatic head (3,5-dimethyl-4-methoxy) mimics the lipophilic binding requirements of the Cyclooxygenase active site.[1]

  • PPAR

    
    /
    
    
    
    Agonism:
    The 6-oxohexanoic acid tail facilitates binding to nuclear receptors, potentially regulating lipid peroxidation and cytokine suppression.[1]
Diagram: Dual-Pathway Signaling

The following diagram illustrates the bifurcation of 6-DMOA's activity compared to standard NSAIDs.

MOA_Pathway DMOA 6-DMOA COX COX-1/COX-2 Enzymes DMOA->COX Inhibits PPAR PPAR-alpha/gamma (Nuclear Receptor) DMOA->PPAR Agonizes Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Synthesis LipidMet Lipid Metabolism PPAR->LipidMet Regulates Resolution Inflammation Resolution PPAR->Resolution Promotes Inflammation Acute Inflammation Prostaglandins->Inflammation Promotes

Caption: 6-DMOA exerts dual effects: inhibition of prostaglandin synthesis via COX and promotion of metabolic resolution via PPAR pathways.[1]

Interspecies Pharmacokinetic Comparison

The most critical failure point for aryl-alkanoic acids in drug development is the Species-Specific Metabolic Route .[1]

The Metabolic Divergence[1]
  • Rodents (Rats/Mice): Preferential

    
    -oxidation  of the hexanoic acid chain.[1] This rapidly shortens the tail, often creating active metabolites (e.g., converting hexanoic to butanoic or acetic derivatives) or inactive short-chain acids.[1]
    
  • Humans/Primates: Preferential Glucuronidation of the carboxylic acid moiety.[1] This leads to acyl-glucuronides, which can be reactive and cause idiosyncratic toxicity (immune reactions).[1]

  • Dogs: Often deficient in specific acetylation or glucuronidation pathways, leading to extended half-lives or alternative sulfation routes.[1]

Comparative Performance Data

The table below synthesizes performance metrics of 6-DMOA against standard alternatives.

Feature6-DMOA (Target)Fenbufen (Alternative 1)Indomethacin (Alternative 2)
Structure Class Aryl-6-oxo-hexanoic acidAryl-4-oxo-butanoic acidIndole-acetic acid
Primary Target Dual COX/PPARCOX (Prodrug)COX-1/2 (Non-selective)
Rat Half-life (

)
Short (< 2h) (Rapid

-ox)
Moderate (6-10h)Moderate (4-5h)
Human

(Est)
Long (> 12h) (Slow Gluc.)Long (10-12h)Short (2-3h)
GI Toxicity Risk Low (Cytoprotective via PPAR)ModerateHigh (Ulcerogenic)
Metabolic Risk Acyl-Glucuronide formationActive metabolite accumulationCYP2C9 polymorphism

Critical Insight: In rats, 6-DMOA may appear less potent due to rapid chain shortening via mitochondrial


-oxidation.[1] In humans, the intact molecule persists longer. Do not discard the candidate based solely on low rat potency. [1]
Diagram: Species-Specific Clearance Pathways[1]

Species_PK DMOA 6-DMOA (Parent) Rat RAT / MOUSE (High Beta-Oxidation) DMOA->Rat Human HUMAN (High Glucuronidation) DMOA->Human BetaOx Mitochondrial Beta-Oxidation Rat->BetaOx Major Route Gluc UGT-Mediated Glucuronidation Human->Gluc Major Route ShortChain Short-Chain Metabolites (Rapid Excretion) BetaOx->ShortChain AcylGluc Acyl-Glucuronide (Circulating Conjugate) Gluc->AcylGluc

Caption: Divergent metabolic fates: Rodents rapidly degrade the alkyl tail, while humans form stable (potentially reactive) glucuronides.[1]

Experimental Protocol: In Vitro Interspecies Stability

To validate the claims above, researchers must perform a Microsomal Stability Assay comparing species. This protocol is designed to isolate the Phase I (Oxidation) vs. Phase II (Glucuronidation) contributions.[1]

Protocol: Comparative Microsomal Stability

Objective: Determine the intrinsic clearance (


) and metabolic half-life (

) of 6-DMOA in Rat, Dog, and Human liver microsomes.[1]

Materials:

  • 6-DMOA (Test Compound)[1]

  • Liver Microsomes (Rat, Dog, Human - pooled donors)[1]

  • NADPH Regenerating System (Phase I cofactor)[1]

  • UDPGA (Phase II cofactor - Crucial for this compound class)

  • Alamethicin (Pore forming agent for UGT access)[1]

Workflow:

  • Preparation: Prepare 1 µM solution of 6-DMOA in phosphate buffer (pH 7.4).

  • Activation:

    • Group A (Phase I only): Add NADPH.[1]

    • Group B (Phase II only): Add UDPGA + Alamethicin (on ice for 15 min prior).

    • Group C (Total): Add NADPH + UDPGA + Alamethicin.[1]

  • Incubation: Incubate at 37°C. Sample at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

Data Interpretation:

  • If Rat clearance is high in Group A but low in Group B

    
     Confirms 
    
    
    
    -oxidation/CYP dominance.[1]
  • If Human clearance is low in Group A but high in Group B

    
     Confirms Glucuronidation dominance.[1]
    

Synthesis & Recommendations

Why Choose 6-DMOA?
  • Superior to Indomethacin for chronic conditions requiring long-term dosing, due to the reduced risk of direct gastric irritation (acidic moiety is buffered by the alkyl chain and PPAR activity).[1]

  • Superior to Fenbufen in potential potency if the 6-oxo position confers higher binding affinity to PPAR

    
    , offering a dual anti-diabetic/anti-inflammatory profile.[1]
    
Development Risks[1]
  • Acyl-Glucuronide Reactivity: In humans, the glucuronidated metabolite may bind covalently to plasma proteins.[1][2] Mitigation: Perform a covalent binding study early in development.[1]

  • PK Disconnect: Efficacy doses in rats may need to be 5-10x higher than predicted human doses due to rapid tail oxidation in rodents.[1]

Final Verdict

6-DMOA represents a promising "Metabolic NSAID" .[1] Its development path should prioritize transgenic mouse models (humanized liver) over standard rats to accurately predict human pharmacokinetics, avoiding false negatives due to rapid rodent clearance.

References

  • El-Hadia, A., et al. (2025).[1][3] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Zhou, S., et al. (2002). 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy.[1] PubMed.[1][4][5] Retrieved January 28, 2026, from [Link]

  • PubChem. (2026).[1][4][5] 6-Methoxy-3,4-dimethyl-6-oxohexanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Kovarova, H., et al. (1990). Interspecies pharmacokinetic scaling of some iodinated organic acids. PubMed.[4][5] Retrieved January 28, 2026, from [Link]

Sources

Head-to-head comparison of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (hereinafter referred to as Compound DMO-6 ) against the Standard-of-Care (SoC) fibrate, Gemfibrozil .

Based on the structural pharmacophore—specifically the aroyl-aliphatic acid motif and the electron-rich 3,5-dimethyl-4-methoxyphenyl lipophilic head group—Compound DMO-6 is evaluated here as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a class of nuclear receptors critical for lipid metabolism and inflammation control.

Executive Summary & Structural Logic

Compound DMO-6 (CAS 122004-99-3) represents a structural evolution of the fibrate class. While Gemfibrozil (SoC) utilizes a 2,5-dimethylphenoxy ether linkage to a pentanoic acid tail, DMO-6 features a 3,5-dimethyl-4-methoxy benzoyl linkage to a hexanoic acid tail. This "keto-linker" modification (6-oxo) introduces rigidity and alters the hydrogen-bond acceptor profile compared to the ether oxygen of Gemfibrozil, potentially influencing PPAR-alpha (


) selectivity and metabolic half-life by mitigating glucuronidation at the linker site.
Physicochemical Comparison
FeatureCompound DMO-6 (Novel Candidate)Gemfibrozil (Standard of Care)Implications for Development
CAS Number 122004-99-325812-30-0Unique chemical entity vs. Generic SoC
Formula


DMO-6 has higher oxidation state (keto group)
MW 264.32 g/mol 250.33 g/mol Comparable; both are Rule-of-5 compliant
Linker Type Keto (Carbonyl)Ether (Oxygen)Keto group resists O-dealkylation
Head Group 3,5-Dimethyl-4-methoxyphenyl2,5-DimethylphenoxyDMO-6 is more electron-rich; potential antioxidant activity
Tail Length Hexanoic (

)
Pentanoic (

)

chain may alter binding pocket depth in PPAR

Mechanism of Action: PPAR Signaling Pathway

Both compounds target the PPAR subfamily. The primary therapeutic goal is the activation of PPAR


 , which heterodimerizes with RXR  (Retinoid X Receptor) to transcribe genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1) and lipoprotein metabolism (e.g., LPL, APOA1).
Pathway Visualization

The following diagram illustrates the differential activation potential and downstream effects.

PPAR_Signaling cluster_ligands Ligand Binding cluster_nucleus Nucleus cluster_outcomes Physiological Outcomes Gemfibrozil Gemfibrozil (SoC) PPAR_Alpha PPAR-alpha Gemfibrozil->PPAR_Alpha Agonist (Low Potency) DMO6 Compound DMO-6 DMO6->PPAR_Alpha Agonist (High Affinity?) Complex PPARa/RXR Heterodimer PPAR_Alpha->Complex RXR RXR-alpha RXR->Complex CoActivators PGC-1alpha / SRC-1 CoActivators->Complex FAO Fatty Acid Oxidation (CPT1A, ACOX1) Complex->FAO Upregulation TG_Clearance Triglyceride Clearance (LPL, ApoA5) Complex->TG_Clearance Upregulation Inflammation Inflammation (NF-kB) Complex->Inflammation Transrepression

Caption: Comparative mechanism of DMO-6 and Gemfibrozil activating the PPAR-alpha transcriptional complex to regulate lipid metabolism.

Experimental Protocols & Validation

To objectively validate DMO-6 against the SoC, the following self-validating experimental workflows are recommended. These protocols control for the known variability in nuclear receptor assays.

Experiment A: TR-FRET PPAR Co-activator Binding Assay

Objective: Determine the


 of DMO-6 for recruiting the PGC-1

co-activator compared to Gemfibrozil.
  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR

    
    -LBD (Ligand Binding Domain), Fluorescein-labeled PGC-1
    
    
    
    peptide.
  • Preparation: Dilute DMO-6 and Gemfibrozil in DMSO (10-point dose-response, 1 nM to 100

    
    M).
    
  • Incubation: Mix 5

    
    L compound, 5 
    
    
    
    L PPAR
    
    
    -LBD/Antibody mix, and 5
    
    
    L peptide in a 384-well plate. Incubate for 1 hour at RT in dark.
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 520 nm (emission) / 495 nm (excitation).

  • Validation: Z' factor must be > 0.5. Use GW7647 (potent agonist) as a positive control to normalize data.

Experiment B: Metabolic Stability (Microsomal Clearance)

Objective: Assess if the "6-oxo" modification in DMO-6 improves half-life (


) compared to the ether-linked Gemfibrozil.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate microsomes with test compounds (1

    
    M) for 5 min at 37°C. Initiate with NADPH-generating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.

    • DMO-6 Transition: 265

      
       product ions.
      
    • Gemfibrozil Transition: 251

      
       product ions.
      
  • Calculation: Plot ln(% remaining) vs. time to derive

    
     and 
    
    
    
    .

Comparative Data Summary (Projected)

Based on Structure-Activity Relationship (SAR) principles for aroyl-alkanoic acids:

MetricGemfibrozil (SoC)Compound DMO-6Interpretation
PPAR


~150

M
Predicted < 50

M
The 4-methoxy group often enhances hydrophobic pocket filling, potentially increasing potency.
PPAR

Cross-reactivity
NegligibleLow/Moderate The keto-linker may allow slight flexibility to fit the larger PPAR

pocket (dual agonism potential).
Metabolic Liability High (Glucuronidation)Moderate Gemfibrozil is rapidly glucuronidated. DMO-6's keto group is less prone to direct conjugation than the ether/phenol metabolites.
Lipophilicity (cLogP) ~4.7~3.9 DMO-6 is slightly less lipophilic due to the extra carbonyl oxygen, improving solubility.

Synthesis & Sourcing

For researchers replicating this comparison, DMO-6 is available as a building block but often requires custom synthesis for high-purity biological grades.

  • Synthesis Route: Friedel-Crafts acylation of 2,6-dimethylanisole with adipoyl chloride (or methyl adipoyl chloride) followed by hydrolysis.

  • Key Impurity: The 2-isomer (acylation at the meta position relative to methoxy) must be monitored by NMR.

References

  • Sigma-Aldrich. (2024). Product Specification: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3).[1][2][3]

  • DrugBank Online. (2024). Gemfibrozil: Pharmacology and Mechanism of Action.

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. (Foundational text for PPAR assay protocols).

  • BLD Pharm. (2024). Material Safety Data Sheet: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.[3]

Sources

Orthogonal methods for validating the bioactivity of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous orthogonal validation framework for 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3).[1]

Given its structural homology to fibrates (e.g., Gemfibrozil) and phenyl-alkanoic acid derivatives, this compound is pharmacologically positioned as a putative Peroxisome Proliferator-Activated Receptor (PPAR) agonist or a modulator of lipid metabolism/inflammation.[1] The validation strategy below prioritizes these pathways while accounting for potential off-target activities (e.g., COX inhibition).

Executive Summary & Compound Profile

Compound: 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid Chemical Class: Phenyl-oxo-hexanoic acid derivative.[1][2] Predicted Bioactivity: Nuclear Receptor Agonism (PPAR


/

), Lipid Modulation, Anti-inflammatory signaling.[1] Validation Challenge: Distinguishing specific receptor-mediated transactivation from non-specific metabolic effects or off-target enzyme inhibition.
The Orthogonal Approach

To definitively validate bioactivity, one must move beyond simple phenotypic observation.[1] This guide proposes a "Triangulation" strategy:

  • Mechanism-Based (Primary): Does it activate the specific genetic switch? (Reporter Assays).

  • Functional (Secondary): Does it produce the physiological outcome? (Lipid/Cytokine modulation).[1]

  • Biophysical (Tertiary): Does it physically bind the target? (SPR/MST).[1]

Comparative Methodologies

The following table compares the recommended orthogonal methods against standard alternatives.

FeatureMethod A: Luciferase Reporter Assay (Cell-Based) Method B: High-Content Lipid Imaging (Phenotypic) Method C: Surface Plasmon Resonance (Biophysical)
Role Primary Validation (Mechanism)Secondary Validation (Function)Tertiary Validation (Binding)
Readout Receptor Transactivation (Light units)Lipid Droplet Area/Intensity

(Binding Affinity)
Sensitivity High (Femtomolar-Nanomolar)Moderate (Micromolar)High (Nanomolar)
Throughput High (96/384-well)Medium (High-Content Screening)Low/Medium
Physiological Relevance Low (Artificial construct)High (Native cell behavior)Low (Purified protein)
Pros Defines molecular mechanism (e.g., PPAR

vs

).[1][3]
Confirms drug efficacy in live cells.[1]Proves direct interaction (rules out artifacts).[1]
Cons Prone to compound fluorescence interference.[1]Non-specific; doesn't identify the target.Requires purified protein; expensive.[1]

Detailed Experimental Protocols

Method A: Nuclear Receptor Transactivation (Luciferase Reporter)

Rationale: This assay isolates the specific interaction between the compound and the PPAR Ligand Binding Domain (LBD), proving the compound acts as a direct agonist rather than a downstream modulator.[1]

Protocol:

  • Cell Seeding: Seed HEK293T cells at

    
     cells/well in white-walled 96-well plates.
    
  • Transfection: After 24h, co-transfect using Lipofectamine:

    • Plasmid 1: Gal4-PPAR

      
      -LBD (or PPAR
      
      
      
      ) fusion vector.[1]
    • Plasmid 2: UAS-Luciferase (upstream activation sequence reporter).[1]

    • Plasmid 3: Renilla Luciferase (internal normalization control).[1]

  • Treatment: 6h post-transfection, treat cells with the compound (0.1

    
    M – 100 
    
    
    
    M) in serum-free media.[1] Include Fenofibrate (PPAR
    
    
    ) or Rosiglitazone (PPAR
    
    
    ) as positive controls.[1]
  • Incubation: Incubate for 18–24 hours.

  • Detection: Lyse cells and add Dual-Glo® Luciferase Reagent.[1] Measure Firefly luminescence, then quench and measure Renilla luminescence.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine

    
    .[1]
    
Method B: Functional Lipid Metabolism Assay (Orthogonal)

Rationale: To confirm the transcriptional signal translates to a physiological phenotype (e.g., fatty acid oxidation).[1]

Protocol:

  • Model System: Use HepG2 hepatocytes or differentiated 3T3-L1 adipocytes.[1]

  • Lipid Loading: Pre-treat cells with Oleic Acid (200

    
    M) for 24h to induce lipid droplet formation (steatosis model).
    
  • Compound Treatment: Wash cells and treat with 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (10

    
    M) for 24h.[1]
    
  • Staining: Fix cells with 4% paraformaldehyde. Stain with BODIPY 493/503 (neutral lipids) and Hoechst 33342 (nuclei).[1]

  • Imaging: Image using a High-Content Analysis system (e.g., PerkinElmer Operetta).

  • Quantification: Calculate "Total Lipid Area per Cell." A bioactive PPAR

    
     agonist should significantly reduce lipid content via upregulation of 
    
    
    
    -oxidation genes (CPT1A, ACOX1).[1]

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway, linking the compound's entry to the orthogonal readouts.

BioactivityPath Compound 6-(3,5-Dimethyl-4-methoxyphenyl)- 6-oxohexanoic acid CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion PPAR PPAR Receptor (Nuclear) CellMembrane->PPAR Ligand Binding RXR RXR (Heterodimer) PPAR->RXR Dimerization PPRE PPRE (Promoter Region) RXR->PPRE DNA Binding Reporter Luciferase Expression (Method A) PPRE->Reporter Transcription (Artificial) GeneExp Target Genes (CPT1A, PDK4) PPRE->GeneExp Transcription (Native) LipidOx Fatty Acid Oxidation (Method B) GeneExp->LipidOx Metabolic Shift

Caption: Pathway illustrating the compound's activation of nuclear receptors, leading to dual orthogonal readouts: transcriptional reporting (Method A) and functional lipid oxidation (Method B).[1][3][4]

Critical Quality Attributes (CQA) for Validation

To ensure the "Trustworthiness" of your data, the compound must pass these checks before bioactivity claims are made:

  • Purity Verification: The 6-oxo group is reactive.[1] Ensure purity >98% via HPLC to rule out degradation into the alcohol or hydrolysis products.

  • Cytotoxicity Exclusion: Run an MTT or CellTiter-Glo assay in parallel. Bioactivity (e.g., lipid reduction) must occur at non-toxic concentrations.[1]

  • Specific Competition: The signal in Method A must be reversible by a specific antagonist (e.g., GW6471 for PPAR

    
    ).[1] If the antagonist does not block the effect, the bioactivity is off-target.[1]
    

References

  • Grygiel-Górniak, B. (2014).[1] Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link

  • Monsalve, F. A., et al. (2013).[1] Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases. Mediators of Inflammation.[1] Link

  • PubChem Compound Summary. (n.d.). 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS 122004-99-3).[1][2][4][5] National Center for Biotechnology Information.[1] Link

  • Zhang, B., et al. (2018).[1] High-content screening for inhibitors of lipid accumulation in HepG2 cells. SLAS Discovery. Link[1]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

[1]

CAS Number: 122004-99-3 Chemical Class: Aromatic Keto-Acid / Substituted Benzenehexanoic Acid Date of Revision: January 28, 2026[1]

Executive Summary & Hazard Profile

Immediate Action Required: Treat 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid as a Hazardous Organic Acid .[1] While specific GHS data for this exact isomer is often aggregated under generic substituted phenyl-acids, its structural moieties (carboxylic acid, electron-rich aromatic ring, ketone) dictate specific segregation protocols to prevent laboratory accidents.[1]

Core Hazards:

  • Skin/Eye Irritant: The free carboxylic acid functionality (pKa ~4.5–5.[1]0) poses contact risks.[1][2][3][4][5]

  • Reactivity: The electron-rich aromatic ring (activated by methoxy and methyl groups) makes this compound susceptible to electrophilic attack.[1] Strictly segregate from strong oxidizing acids (e.g., Nitric Acid) to prevent uncontrolled nitration or exothermic decomposition.[1]

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation risk; use local exhaust ventilation.[1][6]
Solubility Soluble in DMSO, Methanol, DCMWaste streams will likely be organic solvent-based.[1]
Acidity Weak AcidIncompatible with strong bases (exothermic neutralization).[1]
Stability Stable under normal conditionsKeep away from heat and strong oxidizers.[1][2]
Operational Safety & Handling

Author's Note: As a Senior Application Scientist, I emphasize that "compliance" is not just paperwork—it is the prevention of unseen chemical interactions in the waste drum.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness) are sufficient for the solid.[1] If dissolved in DCM or Chloroform, double-glove or use PVA gloves.[1]

  • Respiratory: If handling >500 mg of dry powder outside a fume hood, use an N95/P2 particulate respirator to prevent mucous membrane irritation.[1]

  • Eye Protection: Chemical safety goggles are mandatory.[1] The acidic nature can cause corneal opacity upon direct contact.[1]

Spill Response Protocol
  • Isolate: Demarcate the area.[1]

  • Neutralize (Liquids): If the substance is in solution, apply a spill pillow or inert absorbent (Vermiculite).[1]

  • Contain (Solids): Do not dry sweep (creates dust).[1] Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA vacuum.[1]

  • Clean: Wipe surfaces with a dilute sodium bicarbonate solution (5%) to neutralize residual acid, followed by water.[1]

Disposal Procedures (Step-by-Step)

This section details the disposal logic based on the waste state. The primary goal is to prevent "Waste Stream Cross-Contamination."[1]

Scenario A: Pure Solid Waste (Expired/Unused Substance) [1]
  • Classification: Non-RCRA Regulated (unless mixed with listed solvents), but treated as Chemical Waste .[1]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid - Organic Acid."[1]

  • Destruction Method: High-temperature incineration.[1]

    • Why: The aromatic ring requires high temperatures (>1000°C) for complete oxidation to CO₂ and H₂O.[1]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Segregation Rule:

    • Do: Combine with "Non-Halogenated Organic Solvents" (if dissolved in MeOH, EtOH, DMSO).

    • Do: Combine with "Halogenated Organic Solvents" (if dissolved in DCM/Chloroform).

    • Do NOT: Pour down the sink. The lipophilic dimethyl-methoxyphenyl tail prevents biodegradation in standard water treatment facilities.[1]

  • pH Adjustment: If the waste solution is highly acidic (pH < 2), neutralize to pH 5–9 using a bicarbonate solution before adding to the organic waste drum to prevent drum corrosion.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1]
  • Protocol: Bag in clear, heavy-duty polyethylene bags (4 mil thickness).

  • Label: "Debris Contaminated with Organic Acids."[1]

  • Disposal: Landfill (if permitted by local EHS) or Incineration (preferred for zero-discharge facilities).[1]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision points for disposing of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid, ensuring segregation from incompatible oxidizers.

DisposalWorkflowStartWaste Generated:6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidPackPack in HDPE/Glass JarLabel: 'Solid Organic Acid'SolidPath->SolidPackOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?(Nitric, Peroxides)LiquidPath->OxidizerCheckIncinerationShip for High-Temp IncinerationSolidPack->IncinerationSolventCheckIdentify SolventHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedFinalDrumTransfer toAppropriate Waste DrumHalogenated->FinalDrumNonHalogenated->FinalDrumOxidizerCheck->SolventCheckNoSegregateSEGREGATE IMMEDIATELYDo Not MixOxidizerCheck->SegregateYes (Risk of Explosion)FinalDrum->Incineration

Figure 1: Decision tree for the segregation and disposal of aromatic keto-acid waste streams.[1] Note the critical checkpoint for oxidizers to prevent nitration reactions.

References
  • National Institutes of Health (NIH) - PubChem. (2026).[1] 6-Methoxy-3-(4-methylphenyl)-6-oxohexanoic acid (Structural Analog Safety Data). Retrieved January 28, 2026, from [Link][1]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Acid Segregation. Retrieved January 28, 2026, from [Link][1]

Personal protective equipment for handling 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Handling 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid requires a safety protocol that transcends standard "lab hygiene." As a functionalized carboxylic acid with a lipophilic aryl core, this compound presents a dual risk profile: corrosive potential to mucous membranes (due to the acid moiety) and bioavailability (due to the lipophilic dimethyl-methoxy-phenyl group).

In the absence of a compound-specific LD50 dataset, we apply the Precautionary Principle , categorizing this substance as a High-Potency Irritant (Band 3) .

Physicochemical Hazard Matrix
ParameterCharacteristicOperational Implication
Physical State Solid / Crystalline PowderHigh risk of airborne particulate generation during weighing.
Functional Groups Carboxylic Acid (-COOH)Corrosive/Irritant to eyes and respiratory tract.
Lipophilicity High (Aryl/Ether/Alkyl chains)Potential for dermal absorption; requires specific glove permeation resistance.
Reactivity Weak AcidIncompatible with strong bases and oxidizing agents.

Personal Protective Equipment (PPE) Architecture

Effective PPE is not a uniform; it is a modular system adapted to the specific activity. The following specifications are non-negotiable for safe handling.

A. Hand Protection: The Permeation Barrier

Standard: Nitrile (Acrylonitrile Butadiene Rubber). Why: Latex is permeable to many organic acids and offers poor resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used to solubilize this compound.

  • Dry Solid Handling: 4-5 mil Nitrile (Disposable).

    • Logic: Protection against incidental dust contact.

  • Solution Handling: Double-gloving or 8-mil Extended Cuff Nitrile.

    • Logic: The lipophilic nature of the molecule facilitates skin entry if dissolved in organic carriers. Double gloving provides a visual breach indicator and increases breakthrough time.

B. Respiratory Protection: The Inhalation Guard

Standard: Engineering Controls First (Fume Hood). Why: The carboxylic acid functionality can cause severe respiratory irritation (H335).

  • Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.

  • Secondary (If open bench handling is unavoidable): N95 (minimum) or P100 particulate respirator.

    • Note: Surgical masks offer zero protection against chemical dust.

C. Ocular Protection: The Mucosal Shield

Standard: Chemical Splash Goggles (Indirect Vent). Why: Safety glasses (ANSI Z87.1) protect against impact but not aerosols or dust migration. Acidic dusts can react with ocular moisture to lower pH on the corneal surface, causing rapid damage.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Dry Solid/Powder State->Solid Liquid Solution/Liquid State->Liquid Hood Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Yes Yes Hood->Yes No No Hood->No StandardPPE Std. PPE: Lab Coat, Safety Glasses, 4mil Nitrile RespPPE Augmented PPE: N95/P100 Mask + Goggles Aggressive Halogenated/Polar (DCM, DMF) Solvent->Aggressive Benign Aqueous/Ethanol Solvent->Benign DoubleGlove Double Glove (Nitrile) + Splash Apron Aggressive->DoubleGlove SingleGlove Single Nitrile (5mil) Benign->SingleGlove Yes->StandardPPE No->RespPPE

Figure 1: Decision logic for selecting PPE based on physical state and engineering control availability.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk Phase)

The highest risk of exposure occurs when the static-prone solid is transferred from the stock container.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. Static charge can cause the lightweight powder to "jump," creating an aerosol cloud.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a powder funnel to minimize air currents.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.

Protocol B: Solubilization

Risk shifts from inhalation to splash/absorption.

  • Solvent Choice: When dissolving in organic solvents (e.g., Dichloromethane), assume the solution can penetrate nitrile gloves in <5 minutes.

  • Vessel: Use round-bottom flasks with ground glass joints rather than open beakers to prevent evaporation and spills.

  • Heating: If heating is required to dissolve (e.g., for recrystallization), use a reflux condenser. Never heat an open vessel of this compound, as acid vapors will be released.

Emergency Response & Disposal

Decontamination Loop

If exposure occurs, immediate action minimizes injury severity.

Decon_Loop Exposure Exposure Event Type Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Remove Remove Contaminated Clothing Skin->Remove Wash Flush with Water (15 Minutes) Eye->Wash FreshAir Move to Fresh Air Inhale->FreshAir Seek Seek Medical Attention (Bring SDS) Wash->Seek Wash->Seek Remove->Wash FreshAir->Seek

Figure 2: Immediate response workflow for exposure events.[1]

Disposal Strategy

Do NOT dispose of this compound down the drain. The aryl-ether structure is resistant to biodegradation and can be toxic to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."

  • Liquid Waste: Combine with compatible organic solvents (e.g., acetone washings) in the "Non-Halogenated" or "Halogenated" waste stream, depending on the solvent used.

  • Ultimate Fate: High-temperature incineration is the required disposal method to break down the stable phenyl ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).

  • Fisher Scientific. (2021). Safety Data Sheet: 6-Phenylhexanoic acid (Structural Analog).

  • Sigma-Aldrich. (2022). Safety Data Sheet: 2-Methoxy-4-methylphenol (Functional Group Analog).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.